Hydrocortisone Valerate
説明
Structure
3D Structure
特性
IUPAC Name |
[(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38O6/c1-4-5-6-22(31)32-26(21(30)15-27)12-10-19-18-8-7-16-13-17(28)9-11-24(16,2)23(18)20(29)14-25(19,26)3/h13,18-20,23,27,29H,4-12,14-15H2,1-3H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZCHYNWYXKICIO-FZNHGJLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9045633 | |
| Record name | Hydrocortisone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57524-89-7 | |
| Record name | Hydrocortisone valerate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57524-89-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone valerate [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057524897 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone valerate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14544 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hydrocortisone valerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9045633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 17-valerate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.242 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE VALERATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68717P8FUZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hydrocortisone Valerate's Action on Phospholipase A2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445) valerate (B167501), a mid-potency synthetic corticosteroid, exerts its anti-inflammatory effects primarily through the modulation of the arachidonic acid cascade. This is not a direct enzymatic inhibition but an indirect mechanism initiated by the binding of hydrocortisone valerate to the glucocorticoid receptor. This interaction triggers the increased expression of Annexin A1 (formerly known as lipocortin-1), a 37 kDa protein. Annexin A1, in turn, inhibits the activity of phospholipase A2 (PLA2), the key enzyme responsible for liberating arachidonic acid from membrane phospholipids. By curtailing the availability of arachidonic acid, this compound effectively downregulates the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes. This guide provides an in-depth exploration of this mechanism, supported by quantitative data from related corticosteroid studies, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction
Topical corticosteroids are a cornerstone in the treatment of various inflammatory and pruritic dermatoses.[1][2][3] this compound is a synthetic corticosteroid valued for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[4] A fundamental aspect of its therapeutic efficacy lies in its ability to interfere with the inflammatory cascade at a crucial juncture: the mobilization of arachidonic acid. This is orchestrated through a sophisticated genomic mechanism that culminates in the inhibition of phospholipase A2 (PLA2). Understanding the intricacies of this action is paramount for the development of novel anti-inflammatory therapeutics.
The Core Mechanism: An Indirect Inhibition of Phospholipase A2
The anti-inflammatory action of this compound is not due to a direct binding and inhibition of PLA2. Instead, it follows a multi-step signaling pathway:
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound readily diffuses across the cell membrane. In the cytoplasm, it binds to the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily.
-
Nuclear Translocation and Gene Transcription: Upon ligand binding, the this compound-GR complex undergoes a conformational change and translocates to the nucleus. Here, it binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.
-
Induction of Annexin A1 Synthesis: One of the key genes upregulated by this process is the gene encoding for Annexin A1.[2] This leads to an increased synthesis and cellular concentration of the Annexin A1 protein.
-
Inhibition of Phospholipase A2: Annexin A1 then inhibits the activity of phospholipase A2.[1][3] This inhibition is thought to occur through a specific protein-protein interaction, preventing PLA2 from accessing its phospholipid substrates within the cell membrane.[5]
-
Suppression of Inflammatory Mediators: By inhibiting PLA2, the release of arachidonic acid from the cell membrane is blocked. Arachidonic acid is the precursor for the synthesis of eicosanoids, a large family of inflammatory mediators. Consequently, the production of prostaglandins (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway) is significantly reduced, leading to the observed anti-inflammatory effects.[1][2][3]
Signaling Pathway Diagram
Quantitative Data
| Corticosteroid | Concentration | Effect | Cell/System | Reference |
| Hydrocortisone | 6x10-9 M | Half-maximal inhibition of serum-stimulated arachidonic acid release | Transformed mouse fibroblasts | [6] |
| Hydrocortisone 1% | N/A | Less inhibitory on epidermal PLA2 than Clobetasol propionate (B1217596) 0.05% and Betamethasone valerate 0.1% | Human epidermis | [7] |
| Dexamethasone | 10-7 M | 66.5% inhibition of prostaglandin (B15479496) synthesis | Bone marrow-derived macrophages | [5] |
| Dexamethasone | 10-6 M | 56.7% inhibition of prostaglandin synthesis | Bone marrow-derived macrophages | [5] |
| Dexamethasone | N/A | 27.0% inhibition of PLA2 activity (phosphatidylcholine substrate) | Bone marrow-derived macrophages | [5] |
| Dexamethasone | N/A | 23.3% inhibition of PLA2 activity (phosphatidylethanolamine substrate) | Bone marrow-derived macrophages | [5] |
Experimental Protocols
The following are generalized protocols for key experiments used to elucidate the mechanism of action of corticosteroids on PLA2.
Radiolabeled Arachidonic Acid Release Assay
This assay measures the activity of PLA2 by quantifying the release of radiolabeled arachidonic acid from pre-labeled cells.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Labeling:
-
Culture the chosen cell line (e.g., mouse fibroblasts) in appropriate media.
-
Incubate the cells with [3H]-arachidonic acid (e.g., 0.1 µCi/mL) for 24 hours to allow for its incorporation into cellular phospholipids.[8]
-
-
Treatment:
-
Wash the cells thoroughly with phosphate-buffered saline (PBS) to remove unincorporated [3H]-arachidonic acid.
-
Incubate the cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 2-24 hours).
-
-
Stimulation:
-
Induce PLA2 activity by adding a stimulating agent such as serum or bradykinin (B550075) to the cell culture media.
-
-
Sample Collection:
-
At various time points after stimulation, collect aliquots of the cell culture supernatant.
-
-
Quantification:
-
Measure the radioactivity in the collected supernatant using a scintillation counter. The amount of radioactivity is directly proportional to the amount of arachidonic acid released and, therefore, to the activity of PLA2.
-
Western Blot for Annexin A1 Expression
This technique is used to detect and quantify the amount of Annexin A1 protein in cells following treatment with this compound.
Workflow Diagram:
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Treat cultured cells with this compound for various durations.
-
Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[9]
-
-
Protein Quantification:
-
Determine the total protein concentration of each cell lysate using a protein assay such as the bicinchoninic acid (BCA) assay.[9]
-
-
SDS-PAGE:
-
Denature equal amounts of protein from each sample and separate them based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Annexin A1.
-
Wash the membrane and then incubate it with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
-
Detection:
-
Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.
-
Capture the signal using an imaging system to visualize the bands corresponding to Annexin A1. The intensity of the bands correlates with the amount of protein.
-
Co-Immunoprecipitation (Co-IP) of Annexin A1 and PLA2
Co-IP is used to demonstrate the in-cell interaction between Annexin A1 and PLA2.
Workflow Diagram:
Detailed Methodology:
-
Cell Lysis:
-
Lyse cells treated with or without this compound using a gentle lysis buffer to maintain protein-protein interactions.[10]
-
-
Immunoprecipitation:
-
Incubate the cell lysate with a primary antibody specific for Annexin A1.
-
Add protein A/G-conjugated beads to the lysate to bind the Annexin A1-antibody complex.[10]
-
-
Washing:
-
Pellet the beads by centrifugation and wash them several times with lysis buffer to remove proteins that are not specifically bound to the complex.[11]
-
-
Elution:
-
Elute the Annexin A1 and any interacting proteins from the beads using an elution buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot using a primary antibody specific for PLA2 to determine if it was co-precipitated with Annexin A1.
-
Quantification of Prostaglandins and Leukotrienes
The downstream effects of PLA2 inhibition can be quantified by measuring the levels of prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4) in cell culture supernatants or biological fluids.
Common Methodologies:
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercially available ELISA kits provide a sensitive and high-throughput method for quantifying specific eicosanoids.[12] These assays are typically based on a competitive binding principle.[13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly specific and sensitive method for the simultaneous quantification of multiple eicosanoids.[14][15][16]
Conclusion
The mechanism of action of this compound on phospholipase A2 is a well-defined, indirect process mediated by the induction of Annexin A1. This intricate signaling pathway underscores the genomic effects of corticosteroids in modulating the inflammatory response. For researchers and drug development professionals, a thorough understanding of this mechanism, supported by robust experimental validation, is crucial for the rational design of new anti-inflammatory agents that may offer improved efficacy and safety profiles. The experimental protocols and quantitative data presented in this guide provide a framework for further investigation into the nuanced roles of corticosteroids in cellular signaling and inflammation.
References
- 1. Articles [globalrx.com]
- 2. Articles [globalrx.com]
- 3. Articles [globalrx.com]
- 4. drugs.com [drugs.com]
- 5. Annexin-I inhibits phospholipase A2 by specific interaction, not by substrate depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of arachidonic acid release from cells as the biochemical action of anti-inflammatory corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Utilization of epidermal phospholipase A2 inhibition to monitor topical steroid action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular unesterified arachidonic acid signals apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Silencing of Annexin A1 suppressed the apoptosis and inflammatory response of preeclampsia rat trophoblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 11. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 12. Human Prostaglandin E2 Competitive ELISA Kit (EHPGE2) - Invitrogen [thermofisher.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
- 14. tandfonline.com [tandfonline.com]
- 15. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis and Characterization of Hydrocortisone Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Hydrocortisone (B1673445) Valerate (B167501), a mid-potency synthetic corticosteroid. This document details the chemical synthesis, purification, and extensive analytical characterization of the compound, offering valuable experimental protocols and data for researchers and professionals in the field of drug development and pharmaceutical sciences.
Synthesis of Hydrocortisone 17-Valerate
The synthesis of Hydrocortisone 17-Valerate is achieved through the selective esterification of the 17α-hydroxyl group of hydrocortisone. A common and effective method involves the reaction of hydrocortisone with valeric anhydride (B1165640) in the presence of an acid catalyst. An alternative approach utilizes valeryl chloride. The following protocol is a representative method for this synthesis.
Experimental Protocol: Synthesis by Esterification
Materials:
-
Hydrocortisone
-
Valeric anhydride (or Valeryl chloride)
-
Pyridine (B92270) (as solvent and catalyst)
-
4-Dimethylaminopyridine (B28879) (DMAP) (as catalyst)
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve hydrocortisone in a mixture of pyridine and dichloromethane.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the solution.
-
Cool the reaction mixture in an ice bath.
-
Slowly add valeric anhydride (or valeryl chloride) dropwise to the cooled solution with constant stirring.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding dilute hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Hydrocortisone Valerate by recrystallization from a suitable solvent system, such as methanol/water, to yield a white crystalline solid.
Physicochemical Characterization
This compound is a white to off-white crystalline powder.[1] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₈O₆ | [2] |
| Molecular Weight | 446.58 g/mol | [3] |
| Melting Point | 217-220 °C | [4] |
| Solubility | Soluble in ethanol (B145695) and methanol; sparingly soluble in propylene (B89431) glycol; insoluble in water. | [3] |
| Appearance | White crystalline solid | [3] |
Spectroscopic and Chromatographic Characterization
A comprehensive characterization of this compound is essential to confirm its identity, purity, and structural integrity. This involves a combination of spectroscopic and chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of this compound and for its quantification in pharmaceutical formulations.
Experimental Protocol: HPLC Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol, water, and acetic acid (e.g., 60:39:1, v/v/v). The exact ratio may be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework. While a complete, assigned spectrum from a single public source is unavailable, typical chemical shifts for the hydrocortisone backbone are well-established, and the presence of the valerate group can be confirmed by characteristic signals.
Expected ¹H NMR Spectral Features: The ¹H NMR spectrum is expected to show characteristic signals for the steroid nucleus, including olefinic protons, methyl groups, and various methine and methylene (B1212753) protons. The valerate ester group will be evidenced by signals corresponding to the methylene and terminal methyl protons of the pentyl chain.
Expected ¹³C NMR Spectral Features: The ¹³C NMR spectrum will display resonances for all 26 carbon atoms. Key signals include those for the carbonyl carbons of the steroid and the ester, the olefinic carbons, and the carbons of the aliphatic side chain.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | O-H stretching (hydroxyl) |
| ~2950 | C-H stretching (aliphatic) |
| ~1730 | C=O stretching (ester) |
| ~1710 | C=O stretching (ketone) |
| ~1660 | C=C stretching (α,β-unsaturated ketone) |
| ~1280 | C-O stretching (ester) |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used for corticosteroids.
-
Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap analyzer can be used.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.
Expected Mass Spectrum: The mass spectrum will show a prominent peak for the protonated molecule [M+H]⁺ at m/z 447.6. The fragmentation pattern will likely involve the loss of the valerate side chain and water molecules from the steroid core.
Visualizing Workflows and Pathways
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of this compound.
Characterization Workflow
Caption: Analytical workflow for the characterization of this compound.
Glucocorticoid Receptor Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
An In-Depth Technical Guide to the Pharmacological Profile of Hydrocortisone Valerate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone (B1673445) valerate (B167501) is a synthetic glucocorticoid renowned for its anti-inflammatory, antipruritic, and vasoconstrictive properties. As a mid-potency topical corticosteroid, it represents a critical therapeutic option for a spectrum of corticosteroid-responsive dermatoses. This technical guide provides a comprehensive overview of the pharmacological profile of hydrocortisone valerate, with a focus on its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications. Detailed experimental methodologies and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field of dermatology and drug development.
Introduction
This compound, a 17-valerate ester of hydrocortisone, is a non-fluorinated corticosteroid designed for topical application.[1] Its chemical modification enhances its lipophilicity, thereby increasing its penetration into the skin and its therapeutic efficacy compared to hydrocortisone alone.[2] This document aims to provide a detailed exploration of the pharmacological characteristics of this compound, supported by experimental data and methodologies.
Mechanism of Action
The anti-inflammatory effects of this compound are primarily mediated through its interaction with the glucocorticoid receptor (GR).[3] The binding of this compound to the cytoplasmic GR initiates a cascade of molecular events that ultimately modulate the expression of inflammatory genes.
Glucocorticoid Receptor Signaling Pathway
Upon binding to this compound, the glucocorticoid receptor undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.[3] Within the nucleus, the activated receptor-ligand complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting the expression of pro-inflammatory genes.[3]
A key molecular action of this compound is the induction of phospholipase A2 inhibitory proteins, collectively known as lipocortins.[1] These proteins inhibit the release of arachidonic acid, a precursor to potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3]
Pharmacokinetics
The therapeutic effect of topical this compound is dependent on its ability to penetrate the stratum corneum and reach its target receptors in the epidermis and dermis.
Absorption
Percutaneous absorption of this compound is influenced by several factors, including the integrity of the epidermal barrier, the vehicle in which it is formulated, and the use of occlusive dressings.[4] Inflammation and other disease processes that disrupt the skin barrier can increase absorption.[5] Occlusion can significantly enhance penetration.[4]
Metabolism and Excretion
Once absorbed, this compound is primarily metabolized in the liver.[3] The metabolites are then excreted by the kidneys, with some also being eliminated through the bile.[5]
Pharmacodynamics
The pharmacodynamic effects of this compound are characterized by its anti-inflammatory, antipruritic, and vasoconstrictive actions.[1]
Quantitative Pharmacological Data
| Parameter | Value/Classification | Reference |
| Potency Classification | Medium Potency (Group V) | [6] |
| Receptor Binding Affinity | Increased relative to hydrocortisone due to 17-valerate esterification | [2] |
Experimental Protocols
The evaluation of the pharmacological profile of topical corticosteroids like this compound relies on a variety of standardized in vivo and in vitro assays.
Vasoconstrictor Assay
The vasoconstrictor assay is a widely used method to determine the bioequivalence and relative potency of topical corticosteroids.[7]
-
Objective: To assess the ability of a topical corticosteroid to cause vasoconstriction (blanching) of the skin, which correlates with its anti-inflammatory activity.
-
Methodology:
-
A small amount of the this compound formulation and a control vehicle are applied to designated sites on the forearm of healthy volunteers.
-
The sites are left uncovered for a specified duration.
-
At predetermined time points, the degree of vasoconstriction (skin blanching) is visually assessed by trained observers using a standardized scale.
-
-
Endpoint: The intensity of skin blanching is scored, and the data are used to compare the potency of the test formulation to a reference standard.
Glucocorticoid Receptor Binding Assay
This in vitro assay is used to determine the affinity of a corticosteroid for the glucocorticoid receptor.
-
Objective: To quantify the binding affinity (Ki or Kd) of this compound to the glucocorticoid receptor.
-
Methodology:
-
A source of glucocorticoid receptors (e.g., cell lysates or purified receptors) is prepared.
-
A radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) is incubated with the receptor preparation in the presence of varying concentrations of unlabeled this compound.
-
The amount of radiolabeled ligand bound to the receptor is measured.
-
-
Endpoint: The concentration of this compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki) can be calculated.
In Vitro Anti-inflammatory Assays
Various cell-based assays can be used to evaluate the anti-inflammatory activity of this compound.
-
Objective: To measure the ability of this compound to suppress the production of pro-inflammatory mediators in cultured cells.
-
Methodology (e.g., Cytokine Release Assay):
-
Immune cells (e.g., peripheral blood mononuclear cells or macrophages) are cultured.
-
The cells are stimulated with an inflammatory agent (e.g., lipopolysaccharide) in the presence of varying concentrations of this compound.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant is measured using techniques like ELISA.
-
-
Endpoint: The half-maximal effective concentration (EC50) of this compound for the inhibition of cytokine release is determined.
Clinical Efficacy and Safety
This compound is indicated for the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses, such as atopic dermatitis and psoriasis.[8][9] Clinical studies have demonstrated its efficacy in reducing the signs and symptoms of these conditions.[8]
Common adverse effects are typically localized to the site of application and may include burning, itching, and skin atrophy with prolonged use.[9] Systemic side effects are rare with appropriate use but can occur with the use of high-potency formulations over large surface areas or under occlusion.[5]
Conclusion
This compound is a well-established topical glucocorticoid with a favorable efficacy and safety profile for the treatment of a wide range of inflammatory skin conditions. Its pharmacological activity is rooted in its ability to modulate the expression of inflammatory genes through the glucocorticoid receptor pathway. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of topical corticosteroids. Further research to precisely quantify the binding affinity and in vitro potency of this compound will further enhance its clinical understanding and application.
References
- 1. This compound Cream USP, 0.2% [dailymed.nlm.nih.gov]
- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C26H38O6 | CID 5282494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 7. Anti‐inflammatory potency testing of topical corticosteroids and calcineurin inhibitors in human volunteers sensitized to diphenylcyclopropenone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. This compound Cream Uses, Side Effects & Dosage [medicinenet.com]
In Vitro Anti-inflammatory Activity of Hydrocortisone Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Mechanism of Action
Hydrocortisone (B1673445) Valerate, a mid-potency synthetic corticosteroid, exerts its anti-inflammatory effects primarily through the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[1][2] These proteins play a crucial role in the initial stages of the inflammatory cascade. By inhibiting phospholipase A2, lipocortins block the release of arachidonic acid from cell membranes. Arachidonic acid is a precursor to potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes.[1][2] The suppression of this pathway is a cornerstone of the anti-inflammatory action of corticosteroids.
Inhibition of Key Inflammatory Mediators
The anti-inflammatory profile of corticosteroids like hydrocortisone involves the suppression of various pro-inflammatory molecules. This includes the inhibition of nitric oxide (NO), a key signaling molecule in inflammation, and a range of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).
Data Presentation: In Vitro Inhibition of Inflammatory Mediators by Hydrocortisone
The following table summarizes the inhibitory activities of hydrocortisone on key inflammatory mediators. It is important to note that these values are for the parent compound, hydrocortisone, and serve as a reference for the expected activity of Hydrocortisone Valerate.
| Inflammatory Mediator | Cell Line | Inducer | Method | Endpoint | Result | Reference(s) |
| Nitric Oxide (NO) | Murine Macrophages (J774) | LPS | Griess Assay | NO₂⁻ Accumulation | Concentration-dependent inhibition (0.01-10.0 µM) | [3] |
| Microglial Cells (N9) | Viral/Bacterial Infection | Griess Assay | NO Production | Potent inhibitor | [4] | |
| Prostaglandin (B15479496) E₂ (PGE₂) | Human Endothelial Cells | Histamine, Bradykinin | Not Specified | PG Formation | Dose-dependent reduction | [5] |
| Rabbit Adipose Tissue | ACTH | Not Specified | PGE₂ Release | Significantly reduced | [6] | |
| Tumor Necrosis Factor-α (TNF-α) | H/R Cardiomyocytes | Hypoxia/Reoxygenation | ELISA | Protein Expression | Significantly reduced by Hydrocortisone | [7] |
| Interleukin-6 (IL-6) | H/R Cardiomyocytes | Hypoxia/Reoxygenation | ELISA | Protein Expression | Significantly reduced by Hydrocortisone | [7] |
| Human Monocytes | LPS | Not Specified | mRNA Stability | Markedly decreased | [8] | |
| Interleukin-8 (IL-8) | H/R Cardiomyocytes | Hypoxia/Reoxygenation | ELISA | Protein Expression | Significantly reduced by Hydrocortisone | [7] |
| Interleukin-1β (IL-1β) | Human Monocytes | LPS | Not Specified | mRNA Stability | Markedly decreased | [8] |
| Interleukin-2 (IL-2) | Human T-cells | Concanavalin A | Not Specified | Protein Production | Class- and dose-dependent inhibition | [9] |
| Interleukin-4 (IL-4) | Human T-cells | Concanavalin A | Not Specified | Protein Production | Class- and dose-dependent inhibition | [9] |
| Interferon-γ (IFN-γ) | Human T-cells | Not Specified | Not Specified | Protein Production | Class- and dose-dependent inhibition | [9] |
Modulation of Inflammatory Signaling Pathways
Corticosteroids, including hydrocortisone, exert their anti-inflammatory effects by modulating key intracellular signaling pathways that are critical for the expression of pro-inflammatory genes. The two primary pathways affected are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by pro-inflammatory signals like Lipopolysaccharide (LPS) or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences, promoting the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and IL-1β.
Glucocorticoids inhibit the NF-κB pathway through several mechanisms:
-
Induction of IκBα: Glucocorticoids can increase the synthesis of IκBα, which enhances the sequestration of NF-κB in the cytoplasm.[10][11]
-
Direct Interaction: The glucocorticoid receptor (GR) can directly interact with the p65 subunit of NF-κB, preventing it from binding to DNA.
-
Transrepression: The activated GR can bind to negative glucocorticoid response elements (nGREs) in the promoter regions of pro-inflammatory genes, repressing their transcription.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound Ointment: Package Insert / Prescribing Info [drugs.com]
- 3. droracle.ai [droracle.ai]
- 4. Differential effects of hydrocortisone and TNFalpha on tight junction proteins in an in vitro model of the human blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of prostaglandin synthesis by glucocorticoids in human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition by glucocorticoids of prostaglandin release from adipose tissue in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition by glucocorticoids of the formation of interleukin-1 alpha, interleukin-1 beta, and interleukin-6: mediation by decreased mRNA stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to Hydrocortisone Valerate: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) valerate (B167501) is a synthetic glucocorticoid belonging to the corticosteroid class of drugs. It is the 17-valerate ester of hydrocortisone and is primarily utilized in topical formulations for its anti-inflammatory, antipruritic, and vasoconstrictive properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and analytical methodologies pertaining to hydrocortisone valerate, intended to serve as a valuable resource for professionals in research and drug development.
Chemical Structure and Identification
This compound is chemically designated as 11β,17,21-Trihydroxypregn-4-ene-3,20-dione 17-valerate. The addition of the valerate group at the C17 position enhances its lipophilicity and potency compared to the parent compound, hydrocortisone.
Chemical Structure:
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | [(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate[1] |
| CAS Number | 57524-89-7[2] |
| Molecular Formula | C26H38O6[3] |
| Synonyms | Cortisol 17-valerate, Westcort, Hydrocortisone 17-valerate[2] |
Physicochemical Properties
This compound is a white to off-white crystalline solid.[3][4] Its physicochemical properties are crucial for its formulation, delivery, and pharmacokinetic profile.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 446.58 g/mol [3] |
| Melting Point | Not available for this compound. For hydrocortisone: 211-214 °C (with decomposition)[5][6] |
| Boiling Point | Not available for this compound. For hydrocortisone: 414.06 °C (rough estimate)[5] |
| pKa | Not available for this compound. For hydrocortisone: 12.59[7][8] |
| Solubility | Soluble in ethanol (B145695) and methanol (B129727); sparingly soluble in propylene (B89431) glycol; insoluble in water.[4][9][10] |
| Appearance | White to off-white crystalline solid[3][4] |
Mechanism of Action and Signaling Pathways
The anti-inflammatory activity of this compound is primarily mediated through its interaction with glucocorticoid receptors (GR). Upon binding, the this compound-GR complex translocates to the nucleus and modulates gene expression.
A key mechanism involves the induction of Annexin A1 (also known as lipocortin-1), a protein that inhibits phospholipase A2 (PLA2).[11] By inhibiting PLA2, the release of arachidonic acid from cell membranes is blocked, thereby preventing the synthesis of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Furthermore, emerging evidence suggests that Annexin A1 can modulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) signaling pathway, which plays a critical role in inflammation and cell proliferation.
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Experimental Protocols
The analysis of this compound in pharmaceutical formulations is critical for quality control and research purposes. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are the most common analytical techniques employed.
Sample Preparation from Ointment Formulations: Solid-Phase Extraction (SPE)
This protocol describes the extraction of this compound from an ointment base, a common formulation for this active pharmaceutical ingredient.
Experimental Workflow Diagram:
Caption: Solid-phase extraction workflow.
Methodology:
-
Sample Preparation: Accurately weigh a portion of the this compound ointment.
-
Dissolution: Dissolve the ointment in a suitable organic solvent, such as a mixture of methanol and water. Gentle heating and sonication may be applied to ensure complete dissolution.
-
Solid-Phase Extraction (SPE):
-
Condition an appropriate SPE cartridge (e.g., C18) with the elution solvent followed by the equilibration solvent.
-
Load the dissolved sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a weak solvent to remove interfering excipients.
-
Elute the this compound from the cartridge using a strong solvent.
-
-
Analysis: The eluate is then analyzed by HPLC or UPLC.
High-Performance Liquid Chromatography (HPLC) Analysis
Methodology:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile (B52724) and water in a suitable ratio (e.g., 60:40 v/v). The exact ratio may be optimized based on the specific column and system.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm.
-
Injection Volume: 20 µL.
-
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of the standard.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. The inclusion of experimental protocols for sample preparation and analysis offers practical guidance for researchers and drug development professionals. A thorough understanding of these fundamental aspects is essential for the effective and safe utilization of this compound in therapeutic applications.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. drugs.com [drugs.com]
- 5. Hydrocortisone CAS#: 50-23-7 [m.chemicalbook.com]
- 6. Hydrocortisone | 50-23-7 [chemicalbook.com]
- 7. Topical hydrocortisone - Wikipedia [en.wikipedia.org]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. This compound Cream USP, 0.2% this compound Ointment USP, 0.2% [dailymed.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. This compound | C26H38O6 | CID 5282494 - PubChem [pubchem.ncbi.nlm.nih.gov]
Initial studies on Hydrocortisone Valerate for dermatological research
An In-Depth Technical Guide on Initial Studies of Hydrocortisone (B1673445) Valerate (B167501) for Dermatological Research
Introduction
Hydrocortisone valerate is a synthetic, medium-potency corticosteroid developed for topical dermatological use to leverage anti-inflammatory and antipruritic properties.[1] Since the introduction of hydrocortisone in 1952, a landmark in dermato-therapeutics, efforts have been made to modify its basic structure to enhance efficacy while minimizing side effects.[2] this compound, the 17-valerate ester of hydrocortisone, emerged from this research as a non-fluorinated steroid.[3] This document provides a technical overview of the foundational studies on this compound, focusing on its mechanism of action, clinical efficacy from early trials, and the experimental protocols used for its evaluation.
Mechanism of Action
The precise anti-inflammatory mechanism of topical corticosteroids, including this compound, is not fully elucidated. However, the primary hypothesis is that they act by inducing phospholipase A2 inhibitory proteins, known as lipocortins.[1][4] These proteins are believed to control the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes by inhibiting the release of their common precursor, arachidonic acid, from membrane phospholipids.[1][4]
The anti-inflammatory, immunosuppressive, and vasoconstrictive effects of corticosteroids are central to their therapeutic action in dermatology.[5] They enhance the transcription of anti-inflammatory genes while decreasing the expression of pro-inflammatory genes.[5] This modulation of the immune response helps to calm inflammation and reduce symptoms such as redness, swelling, and itching.[6]
Signaling Pathway
The anti-inflammatory action of this compound is initiated by its passive diffusion across the cell membrane and subsequent binding to the cytosolic glucocorticoid receptor (GR). This binding event causes the dissociation of heat shock proteins (HSPs), allowing the activated GR-ligand complex to translocate into the nucleus. Inside the nucleus, this complex can act in two primary ways:
-
Transactivation: The complex binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins like lipocortin-1 (also known as annexin (B1180172) A1) and anti-inflammatory cytokines.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.
The diagram below illustrates this proposed signaling pathway.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Data Presentation from Initial Studies
Initial clinical trials focused on establishing the efficacy and safety of this compound 0.2% cream and ointment in patients with corticosteroid-responsive dermatoses, such as atopic dermatitis and psoriasis.[7][8]
Comparative Efficacy in Atopic Dermatitis
A key set of three double-blind, paired-comparison studies evaluated 0.2% this compound cream against 0.1% betamethasone (B1666872) valerate cream, 0.1% hydrocortisone cream, and a placebo base in 68 patients with atopic dermatitis.[3]
| Comparison Group | Number of Patients | Efficacy Outcome | Statistical Significance |
| 0.1% Betamethasone Valerate | 68 | As effective as this compound | Not specified |
| 0.1% Hydrocortisone | 68 | This compound was more effective | Significant |
| Placebo Cream Base | 68 | This compound was more effective | Significant |
Table 1: Summary of comparative efficacy of 0.2% this compound cream in atopic dermatitis.[3]
Clinical Trials in Atopic Dermatitis and Psoriasis
Six double-blind, multicenter trials involving 485 patients assessed the efficacy and safety of this compound 0.2% ointment.[8]
| Condition | Number of Patients | Key Findings |
| Atopic Dermatitis | 209 | Therapeutic effects observed within three days.[8] |
| Plaque Psoriasis | 276 | Global efficacy comparable to other intermediate potency corticosteroids.[8] |
Table 2: Overview of multicenter trials for 0.2% this compound ointment.[8]
Adverse Reactions in Clinical Trials
The total incidence of adverse reactions in controlled clinical trials for the 0.2% ointment was approximately 12%.[1]
| Adverse Reaction | Incidence in Adults (%) | Incidence in Pediatrics (2-12 years, n=64) (%) |
| Worsening of Condition | 2 | Not Reported |
| Transient Itching | 2 | 6 |
| Irritation | 1 | Not Reported |
| Redness | 1 | Not Reported |
| Eczema | Not Reported | 12.5 |
| Stinging | Not Reported | 2 |
| Dry Skin | Not Reported | 2 |
Table 3: Incidence of adverse reactions associated with 0.2% this compound ointment.[1]
Experimental Protocols
The evaluation of topical corticosteroids like this compound relies on standardized preclinical and clinical models. The Vasoconstrictor Assay is a key in-vivo method for determining bioequivalence and potency.
Vasoconstrictor (Skin Blanching) Assay Protocol
This assay is a well-established method for assessing the potency and bioequivalence of topical corticosteroids.[9] The degree of skin blanching (pallor) is proportional to the anti-inflammatory activity of the steroid.
Objective: To determine the ED50 (dose duration required to produce 50% of the maximal effect) and compare the bioequivalence of a test formulation against a reference standard.[9]
Methodology:
-
Subject Selection: Healthy volunteers (e.g., Caucasian females, age 18-49) are screened for a visible skin blanching response to a reference corticosteroid.[9]
-
Site Application: A small, precise amount (e.g., 10 µL) of the corticosteroid formulation is applied to designated sites on the flexor surface of the forearm.[9]
-
Dose Duration: The formulation is left on the skin for a specific duration (e.g., 90 minutes for ED50 determination) under un-occluded conditions.[9][10]
-
Evaluation: After a set time post-application (e.g., 6-8 hours), the degree of vasoconstriction (skin blanching) is assessed.[9]
-
Scoring: Assessments are performed visually by trained evaluators and/or instrumentally using a chromameter to measure changes in skin color.
-
Data Analysis: The Area Under the Effect Curve (AUEC) is calculated from the blanching scores over time. Bioequivalence is established if the 90% confidence intervals for the ratio of the test and reference products' AUEC fall within the acceptable range of 80-125%.[9]
The workflow for a typical bioequivalence study using this assay is depicted below.
Caption: Experimental workflow for a Vasoconstrictor Assay bioequivalence study.
In-Vitro Keratinocyte Proliferation and Differentiation Assay
Studies have also investigated the effect of hydrocortisone on skin cells directly. For instance, its role in regulating the proliferation and differentiation of melanoblasts was studied in the presence of keratinocytes.[11] Similar assays can be used to assess the impact on keratinocyte function itself.
Objective: To evaluate the effect of this compound on keratinocyte proliferation and differentiation.
Methodology:
-
Cell Culture: Human epidermal keratinocytes are cultured in a serum-free medium.
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control.
-
Proliferation Assessment: Cell proliferation can be measured using assays like the BrdU (Bromodeoxyuridine) incorporation assay or by direct cell counting at specific time points (e.g., 24, 48, 72 hours).
-
Differentiation Assessment: Keratinocyte differentiation is evaluated by measuring the expression of differentiation markers such as involucrin (B1238512) and transglutaminase via Western blot or immunofluorescence. Cornified envelope formation can also be quantified.[12]
-
Data Analysis: Results from treated groups are compared to the vehicle control group to determine the dose-dependent effects of this compound on these cellular processes.
The logical relationship between the drug's properties and the studies performed is outlined below.
Caption: Logical relationship between drug properties, studies, and outcome.
References
- 1. drugs.com [drugs.com]
- 2. Topical corticosteroids in dermatology - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 3. This compound. Double-blind comparison with two other topical steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrocortisone topical (Cortizone, Cortaid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 7. Articles [globalrx.com]
- 8. Clinical evaluation of this compound 0.2% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Hydrocortisone is involved in regulating the proliferation and differentiation of mouse epidermal melanoblasts in serum-free culture in the presence of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of retinoids and hydrocortisone on keratinocyte differentiation, epidermal growth factor binding and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Molecular targets of Hydrocortisone Valerate in skin inflammation
An In-depth Technical Guide on the Molecular Targets of Hydrocortisone (B1673445) Valerate (B167501) in Skin Inflammation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrocortisone valerate is a synthetic, mid-potency topical corticosteroid utilized for its anti-inflammatory, antipruritic, and vasoconstrictive properties in the management of corticosteroid-responsive dermatoses such as eczema and psoriasis.[1][2][3][4][5] Its therapeutic effects are mediated through a complex series of molecular interactions primarily initiated by its binding to the cytosolic glucocorticoid receptor (GR). This guide delineates the core molecular targets and signaling pathways modulated by this compound in skin inflammation, providing a technical overview for research and development. The addition of a valerate ester to the hydrocortisone molecule enhances its lipophilicity, thereby improving skin penetration and overall potency compared to unmodified hydrocortisone.[3]
Primary Molecular Target: The Glucocorticoid Receptor (GR)
The principal mechanism of action for this compound, like all glucocorticoids, involves its interaction with the intracellular glucocorticoid receptor.[2][6] GR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with heat shock proteins (Hsp).[7] The mechanism unfolds through two primary pathways: genomic and non-genomic.
Genomic Pathway: Transcriptional Regulation
The classical, genomic effects of glucocorticoids are responsible for the majority of their anti-inflammatory actions and involve the direct regulation of gene expression.[8][9]
-
Activation and Translocation: this compound diffuses across the cell membrane and binds to the cytosolic GR. This binding induces a conformational change, leading to the dissociation of the Hsp complex.[7][10] The activated ligand-receptor complex then homodimerizes and translocates into the nucleus.[8][10][11]
-
Transactivation: The GR homodimer binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[10][12] This interaction upregulates the transcription of anti-inflammatory genes, including those encoding for Annexin A1 (Lipocortin-1), anti-inflammatory cytokines, and inhibitors of other inflammatory pathways.[1][11][13][14]
-
Transrepression: The activated GR can also suppress the expression of pro-inflammatory genes. This occurs through several mechanisms, including:
-
Direct Tethering: The GR monomer or dimer interacts directly with pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), preventing them from binding to their respective DNA response elements.[13][15] This is a key mechanism for inhibiting the production of inflammatory cytokines.
-
Direct DNA Binding: The GR can bind to negative GREs (nGREs) within the promoters of certain genes, leading to transcriptional repression.[12][15]
-
Non-Genomic Pathway
Glucocorticoids can also exert rapid, non-genomic effects that do not involve gene transcription.[6][8] These actions are mediated by membrane-bound GR or through interactions with cellular signaling proteins, leading to swift changes in cellular function.[8][9][16] A novel finding has shown GR localization to adherens junctions at the plasma membrane of keratinocytes, suggesting a mechanism for non-genomic signaling that could impact cell adhesion and homeostasis.[6]
Modulation of Key Inflammatory Signaling Pathways
The anti-inflammatory effects of this compound are largely attributable to its interference with critical pro-inflammatory signaling cascades.
Inhibition of the NF-κB Signaling Pathway
NF-κB is a master regulator of inflammation, controlling the expression of numerous genes encoding cytokines, chemokines, and adhesion molecules.[13] Glucocorticoids are potent inhibitors of NF-κB activity.[17][18] The primary mechanism involves the GR-mediated induction of IκBα (Inhibitor of kappa B). IκBα binds to NF-κB in the cytoplasm, preventing its nuclear translocation and subsequent activation of pro-inflammatory genes.[17][18][19]
Inhibition of the Arachidonic Acid Cascade
A cornerstone of corticosteroid action is the suppression of the arachidonic acid pathway.[1][14]
-
The activated GR complex induces the synthesis of Annexin A1 (Lipocortin-1) .[1][11][13]
-
Annexin A1 inhibits the activity of phospholipase A2 (PLA2) .[1][10][11]
-
This inhibition prevents the cleavage of arachidonic acid from membrane phospholipids.[1][10][14]
-
Consequently, the synthesis of potent inflammatory mediators, including prostaglandins (B1171923) and leukotrienes , is blocked.[1][11]
Repression of AP-1 and MAPK Signaling
The GR complex can physically interact with and inhibit the transcription factor AP-1, preventing it from driving the expression of inflammatory genes.[7][15] Additionally, glucocorticoids have been shown to repress pro-inflammatory signaling pathways, including the p38/mitogen-activated protein kinase (MAPK) pathway, although the interplay is complex.[20]
Downstream Molecular Consequences in Skin
The modulation of these primary targets and pathways results in a cascade of downstream effects that collectively reduce skin inflammation.
Suppression of Inflammatory Mediators
This compound effectively suppresses the gene expression and synthesis of a wide array of pro-inflammatory cytokines and chemokines.[3][11] This includes:
-
Cytokines: Interleukin-1 (IL-1), IL-2, IL-3, IL-6, Tumor Necrosis Factor-alpha (TNF-α), and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF).[10][11][13][21]
-
Chemokines: IL-8, RANTES, MCP-1, and eotaxin, which are responsible for recruiting inflammatory cells to the site of inflammation.[13]
Interestingly, while generally immunosuppressive, glucocorticoids can paradoxically promote the expression of the pro-inflammatory cytokine CCL20 in keratinocytes through direct binding of the activated GR to the CCL20 enhancer.[20]
Effects on Epidermal and Dermal Cells
-
Anti-proliferative Effects: Glucocorticoids inhibit the proliferation of keratinocytes, which is beneficial in hyperproliferative conditions like psoriasis.[9][22] This effect is mediated by both transrepression and transactivation mechanisms.[8]
-
Regulation of Structural Proteins: The GR can directly suppress the transcription of certain keratin (B1170402) genes (K5, K14, K16, K17) that are often altered in cutaneous diseases.[7] However, a significant side effect of prolonged use, skin atrophy, is linked to the inhibition of fibroblast proliferation and the reduced synthesis of dermal collagen (types I and III).[23][24]
-
Vasoconstriction: The blanching effect of topical steroids is a standard measure of their potency.[25] This vasoconstriction is believed to be part of the anti-inflammatory effect, reducing blood flow and erythema at the inflamed site.[13][26]
Quantitative Data and Molecular Interactions
Quantitative data on the specific binding affinity of this compound is limited in publicly available literature. However, studies on related glucocorticoids provide valuable context. The esterification of glucocorticoids at the C-17 and C-21 positions generally leads to an increase in both lipophilicity and binding affinity for the glucocorticoid receptor.[27]
| Parameter | Molecule | Value | Assay/System | Reference |
| Binding Affinity (Ki) | Dexamethasone | 7.576 nM | ³H-DEX competition binding assay | [28] |
| Binding Affinity (Kd) | Cortisol | 17.5 +/- 1.7 nmol/L | [³H]dexamethasone binding in human mononuclear leukocytes | [29] |
| Binding Affinity (Kd) | Hydrocortisone 17-butyrate 21-propionate | 9.8 nM | Scatchard analysis of [³H]HBP binding in rat liver | [30] |
Table 1: Glucocorticoid Receptor Binding Affinities. This table presents binding affinity data for various glucocorticoids to provide a comparative context for this compound's interaction with its receptor.
| Molecular Target | Action of this compound-GR Complex | Downstream Effect |
| Glucocorticoid Receptor (GR) | Binds and activates | Initiation of genomic and non-genomic signaling |
| NF-κB | Inhibits nuclear translocation (via IκBα induction) | Decreased expression of pro-inflammatory genes |
| Phospholipase A2 (PLA2) | Inhibits activity (via Annexin A1 induction) | Blocked synthesis of prostaglandins & leukotrienes |
| AP-1 Transcription Factor | Inhibits activity (via direct interaction) | Decreased expression of pro-inflammatory genes |
| Pro-inflammatory Genes (TNF-α, IL-1, IL-6, etc.) | Suppresses transcription | Reduction of inflammation and immune cell recruitment |
| Anti-inflammatory Genes (Annexin A1, etc.) | Activates transcription | Enhanced resolution of inflammation |
| Keratinocytes | Inhibits proliferation, regulates keratin expression | Control of hyperproliferative states (e.g., psoriasis) |
| Fibroblasts | Inhibits collagen synthesis | Skin atrophy (adverse effect with prolonged use) |
Table 2: Summary of Key Molecular Targets of this compound. This table summarizes the primary molecular interactions and their functional consequences in skin inflammation.
Experimental Protocols
Glucocorticoid Receptor (GR) Competition Binding Assay
Objective: To determine the binding affinity (Ki or IC50) of this compound for the GR.
Methodology:
-
Preparation of Cytosol: Human keratinocytes or a relevant cell line are cultured and harvested. The cells are homogenized in a buffer solution, and the cytosolic fraction containing the GR is isolated by ultracentrifugation.
-
Competition Binding: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with aliquots of the cytosol.[27]
-
Increasing concentrations of unlabeled this compound (the competitor) are added to the incubations.
-
The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated, often using dextran-coated charcoal which adsorbs the free radioligand.
-
Quantification: The radioactivity of the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Western Blot for NF-κB Pathway Proteins
Objective: To assess the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway (e.g., IκBα, p-IκBα).
Methodology:
-
Cell Culture and Treatment: Human keratinocytes are seeded and treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound for a specified time.
-
Protein Extraction: Cells are lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
The membrane is blocked (e.g., with 5% non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-IκBα or anti-phospho-IκBα).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
-
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured on X-ray film or with a digital imager. Band intensity is quantified using densitometry software. A loading control (e.g., β-actin or GAPDH) is used to normalize the data.
Visualizations: Signaling Pathways and Workflows
Caption: Genomic signaling pathway of this compound.
Caption: Inhibition of the Arachidonic Acid inflammatory cascade.
Caption: Transrepression of NF-κB and AP-1 signaling pathways.
Caption: A typical experimental workflow for Western Blot analysis.
References
- 1. drugs.com [drugs.com]
- 2. Articles [globalrx.com]
- 3. biomedicus.gr [biomedicus.gr]
- 4. Articles [globalrx.com]
- 5. Side Effects of this compound | TSW Assist [tswassist.com]
- 6. Glucocorticoid receptor localizes to adherens junctions at the plasma membrane of keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Mechanism of Steroid Action in Skin through Glucocorticoid Receptor Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pimr.pl [pimr.pl]
- 10. This compound | C26H38O6 | CID 5282494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. meinarztbedarf.com [meinarztbedarf.com]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Articles [globalrx.com]
- 15. Frontiers | Fighting the Fire: Mechanisms of Inflammatory Gene Regulation by the Glucocorticoid Receptor [frontiersin.org]
- 16. Glucocorticoids for human skin: new aspects of the mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Glucocorticoids promote CCL20 expression in keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. Glucocorticoid-Induced Skin Atrophy: The Old and the New - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Hydrocortisone regulates types I and III collagen gene expression and collagen synthesis in human marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clinical evaluation of this compound 0.2% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Hydrocortisone topical (Cortizone, Cortaid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 27. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Development of highly potent glucocorticoids for steroid-resistant severe asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Enhancement of affinity to receptors in the esterified glucocorticoid, hydrocortisone 17-butyrate 21-propionate (HBP), in the rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Advancement of Hydrocortisone Valerate: A Synthetic Corticosteroid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hydrocortisone (B1673445) valerate (B167501) is a synthetic, mid-potency topical corticosteroid developed to enhance the therapeutic profile of hydrocortisone. Through esterification at the C-17 position with valeric acid, hydrocortisone valerate exhibits increased lipophilicity and glucocorticoid receptor binding affinity, leading to greater anti-inflammatory and vasoconstrictive effects compared to its parent compound. This technical guide delineates the discovery, development, mechanism of action, and key experimental evaluations of this compound, providing researchers and drug development professionals with a comprehensive overview of its preclinical and clinical attributes.
Discovery and Development
The development of synthetic corticosteroids was spurred by the discovery of cortisone (B1669442) and hydrocortisone in the 1930s and 1940s, which earned the Nobel Prize in Physiology or Medicine in 1950.[1] The primary goal of subsequent research was to modify the hydrocortisone molecule to increase its therapeutic efficacy while minimizing systemic side effects.
The rationale behind the development of hydrocortisone esters, such as this compound, was to increase the lipophilicity of the parent compound.[2] Enhanced lipophilicity facilitates greater penetration through the stratum corneum of the skin, leading to higher concentrations of the active drug at the site of inflammation. The elongation of the ester chain from acetate (B1210297) to valerate at the C-17 position was found to increase both the binding affinity for the glucocorticoid receptor and the lipophilicity of the steroid.[3] this compound 0.2% cream was subsequently evaluated in numerous clinical trials and found to be significantly more effective than 1% hydrocortisone cream.[4]
Chemical Synthesis
The synthesis of hydrocortisone 17-valerate is achieved through the selective esterification of the 17-hydroxyl group of hydrocortisone. A general synthetic approach involves protecting the more reactive 21-hydroxyl group, followed by esterification at the 17-position, and subsequent deprotection.
A representative synthesis workflow is outlined below:
Mechanism of Action
Like other corticosteroids, this compound exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with intracellular glucocorticoid receptors (GR).[5][6]
The mechanism can be summarized in the following steps:
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound readily diffuses across the cell membrane of keratinocytes and other skin cells. In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex.
-
Receptor Activation and Translocation: Upon binding, the receptor undergoes a conformational change, dissociates from the complex, and the activated this compound-GR complex translocates into the nucleus.[5]
-
Modulation of Gene Transcription: In the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes. This interaction leads to:
-
Transactivation: Increased transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (also known as annexin (B1180172) A1).[6]
-
Transrepression: Decreased transcription of genes encoding pro-inflammatory proteins, including cytokines (e.g., interleukins, TNF-α), chemokines, and adhesion molecules.
-
-
Inhibition of Inflammatory Pathways: The upregulation of lipocortin-1 inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid from cell membranes.[6] This blockade of the arachidonic acid cascade prevents the synthesis of potent inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[6]
The signaling pathway is illustrated in the diagram below:
Quantitative Data
Potency and Receptor Affinity
Table 1: Potency Classification of Selected Topical Corticosteroids
| Potency Class | Corticosteroid |
| Class V (Medium Potency) | This compound 0.2% |
| Triamcinolone Acetonide 0.1% | |
| Mometasone Furoate 0.1% | |
| Class VII (Low Potency) | Hydrocortisone 1.0% |
Source: Adapted from various dermatological potency charts.[6]
Clinical Efficacy
Clinical trials have demonstrated the superior efficacy of this compound 0.2% compared to hydrocortisone 1.0% and its comparable efficacy to other mid-potency corticosteroids like betamethasone (B1666872) valerate 0.1% in the treatment of atopic dermatitis.[4]
Table 2: Summary of Comparative Clinical Trial Findings for Atopic Dermatitis
| Comparison | Outcome | Reference |
| This compound 0.2% vs. Hydrocortisone 1.0% & Placebo | Significantly more effective than both hydrocortisone 1.0% and the placebo cream base. | [4] |
| This compound 0.2% vs. Betamethasone Valerate 0.1% | As effective as betamethasone valerate 0.1%. | [4] |
| This compound 0.2% Ointment vs. Vehicle and other mid-potency ointments | More effective than vehicle and comparable in efficacy to other intermediate potency corticosteroid ointments. | [3][8] |
Experimental Protocols
Vasoconstrictor Assay (McKenzie-Stoughton Test)
The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroids by measuring the degree of skin blanching (vasoconstriction) they induce.
Objective: To assess the potency of a topical corticosteroid formulation.
Methodology:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Demarcation: A grid of small, uniform sites is marked on the volar aspect of the forearms.
-
Application: A standardized amount of the corticosteroid formulation is applied to each site. Some sites are left untreated as controls.
-
Occlusion: The sites are typically covered with an occlusive dressing for a specified period (e.g., 6-16 hours) to enhance penetration.
-
Removal and Cleaning: The dressing and any excess formulation are carefully removed.
-
Scoring: At predetermined time points after removal (e.g., 2, 4, 6, and 18 hours), the degree of blanching at each site is visually assessed by a trained, blinded observer using a standardized scale (e.g., 0 = no blanching, 4 = maximal blanching). A chromameter can also be used for objective color measurement.
-
Data Analysis: The blanching scores are plotted over time, and the area under the curve (AUC) is calculated to determine the potency relative to a standard corticosteroid.
Clinical Trial Protocol for Atopic Dermatitis
Objective: To evaluate the efficacy and safety of this compound 0.2% cream in patients with mild to moderate atopic dermatitis.
Study Design: A multicenter, randomized, double-blind, vehicle-controlled, parallel-group study.
Inclusion Criteria:
-
Male or female patients, 12 years of age or older.
-
Clinical diagnosis of atopic dermatitis.
-
Involvement of 5% to 30% of body surface area.
-
Eczema Area and Severity Index (EASI) score between 5 and 20 at baseline.
Exclusion Criteria:
-
Use of other topical corticosteroids or systemic immunosuppressants within the last 4 weeks.
-
Known hypersensitivity to any component of the study medication.
-
Presence of a secondary skin infection at the treatment site.
Treatment Regimen:
-
Patients are randomized to receive either this compound 0.2% cream or the vehicle cream.
-
A thin layer of the assigned cream is to be applied to all affected areas twice daily for 4 weeks.
Efficacy Assessments:
-
The primary efficacy endpoint is the mean change in the EASI score from baseline to week 4.
-
Secondary endpoints include the percentage of patients achieving EASI-50 or EASI-75 (a 50% or 75% reduction in EASI score from baseline), and the Investigator's Global Assessment (IGA) score at week 4.
Safety Assessments:
-
Monitoring and recording of all adverse events, particularly local skin reactions such as atrophy, striae, and telangiectasia.
Conclusion
The development of this compound represents a significant advancement in topical corticosteroid therapy. Through esterification, its enhanced lipophilicity and receptor affinity translate to a favorable efficacy and safety profile for the treatment of corticosteroid-responsive dermatoses like atopic dermatitis and psoriasis. Its classification as a medium-potency corticosteroid allows for effective management of inflammatory skin conditions with a lower risk of the side effects associated with high-potency agents. The experimental protocols detailed in this guide, particularly the vasoconstrictor assay and standardized clinical trial designs, remain the cornerstones for evaluating the potency and clinical effectiveness of current and future topical corticosteroids.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative efficacy of this compound 0.2 percent ointment in the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound. Double-blind comparison with two other topical steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RACGP - AJGP (Australian Journal of General Practice) [www1.racgp.org.au]
- 6. Choosing Topical Corticosteroids | AAFP [aafp.org]
- 7. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Clinical evaluation of this compound 0.2% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
An Exploratory Technical Guide on the Vasoconstrictive Properties of Hydrocortisone Valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the vasoconstrictive properties of Hydrocortisone (B1673445) Valerate, a mid-potency topical corticosteroid. The document outlines the molecular mechanisms, experimental evaluation, and quantitative data related to its vasoconstrictive effects, offering a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction to Hydrocortisone Valerate and its Vasoconstrictive Effects
This compound is a synthetic corticosteroid used topically for its anti-inflammatory and antipruritic properties. A key pharmacodynamic effect of topical corticosteroids is vasoconstriction, the narrowing of blood vessels, which leads to the characteristic skin blanching or whitening at the site of application. This effect is a recognized indicator of the potency of topical corticosteroids and is widely used in bioequivalence studies. The degree of vasoconstriction is proportional to the rate and extent of the corticosteroid's diffusion into the skin, which in turn relates to its therapeutic efficacy.
Molecular Mechanism of Action
The vasoconstrictive effects of this compound, like other glucocorticoids, are primarily mediated through the glucocorticoid receptor (GR). The mechanism involves both genomic and non-genomic pathways within vascular smooth muscle cells and endothelial cells.
Genomic Pathway: The Role of Lipocortins
The classical genomic pathway involves the binding of hydrocortisone to the cytosolic glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it modulates gene expression. A key aspect of this pathway is the induction of phospholipase A2 (PLA2) inhibitory proteins, collectively known as lipocortins (now formally named annexins).
By inhibiting PLA2, lipocortins block the release of arachidonic acid from cell membranes. Arachidonic acid is a precursor to potent vasodilators such as prostaglandins. Therefore, the inhibition of this pathway leads to a reduction in vasodilatory mediators, contributing to vasoconstriction.
An In-Depth Technical Guide to the Percutaneous Absorption of Hydrocortisone Valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the percutaneous absorption of Hydrocortisone (B1673445) Valerate, a mid-potency synthetic corticosteroid. Designed for researchers, scientists, and professionals in drug development, this document delves into quantitative data, detailed experimental protocols, and the underlying molecular mechanisms of its action.
Quantitative Data on Percutaneous Absorption
The percutaneous absorption of corticosteroids is a critical factor influencing their therapeutic efficacy and potential for systemic side effects. The following tables summarize quantitative data from various in vitro and in vivo studies on hydrocortisone and its esters, providing a comparative perspective for Hydrocortisone Valerate.
| Compound | Vehicle | Skin Model | Applied Dose (µg/cm²) | Amount Absorbed (µg/cm²) | Study Duration | Reference |
| Hydrocortisone | Acetone | Human Ventral Forearm (in vivo) | 13.33 | 0.056 | 7 days | [1](2) |
| Hydrocortisone | Acetone | Human Ventral Forearm (in vivo) | 40 (single dose) | 0.140 | 7 days | [1](2) |
| Hydrocortisone | Acetone | Human Ventral Forearm (in vivo) | 40 (three serial doses of 13.33) | > 0.168 (significantly exceeded expectations) | 7 days | [1](2) |
| Hydrocortisone | 0.5% Cream | Psoriatic Plaques (in vivo) | Not Specified | 2.32 ± 1.4% of applied dose | Not Specified | [3](4) |
| Hydrocortisone | 0.5% Cream | Normal Forearm Skin (in vivo) | Not Specified | 2.45 ± 1.2% of applied dose | Not Specified | [3](4) |
| Compound | Vehicle | Skin Model | Application Thickness | Cumulative Amount Permeated (µg/cm²) at 26h | Reference |
| 1% Hydrocortisone | Cream | Dermatomed Porcine Skin | 2 mg/cm² | Detected in 1 of 6 replicates | [5](6) |
| 1% Hydrocortisone | Cream | Dermatomed Porcine Skin | 9 mg/cm² | >0 (measurable permeation) | [5](6) |
| 1% Hydrocortisone | Ointment | Dermatomed Porcine Skin | 2 mg/cm² | Not Detected | [5](6) |
| 1% Hydrocortisone | Ointment | Dermatomed Porcine Skin | 9 mg/cm² | Measurable permeation | [5](6) |
| Corticosteroid | Vehicle | Reservoir Duration | Animal Model | Assessment Method | Reference |
| Mometasone Furoate 0.1% | Ointment | Up to 4 days | Rabbit | Histamine-induced wheal suppression | [7](8) |
| Fluticasone Propionate 0.005% | Ointment | Up to 2 days | Rabbit | Histamine-induced wheal suppression | [7](8) |
| Betamethasone Valerate 0.1% | Cream | Up to 2 days | Rabbit | Histamine-induced wheal suppression | [7](8) |
| Hydrocortisone Butyrate 0.1% | Cream | 1 day | Rabbit | Histamine-induced wheal suppression | [7](8) |
Experimental Protocols
In Vitro Percutaneous Absorption using Franz Diffusion Cells
This method is a standard for assessing the release and permeation of topical drugs.[5][9]
Objective: To quantify the rate and extent of this compound permeation through a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal (e.g., porcine) skin
-
Receptor solution (e.g., phosphate-buffered saline, PBS)
-
This compound formulation (cream or ointment)
-
High-Performance Liquid Chromatography (HPLC) system
-
Magnetic stirrer and stir bars
-
Water bath maintained at 32 ± 1 °C
Protocol:
-
Skin Preparation: Thaw frozen excised skin at room temperature. If required, separate the epidermis from the dermis by heat-shock (e.g., immersion in water at 60°C for 60 seconds). Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
-
Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells in a water bath set to 32 ± 1 °C and allow the system to equilibrate for at least 30 minutes.
-
Dosing: Apply a known quantity (e.g., 5-10 mg/cm²) of the this compound formulation uniformly onto the surface of the stratum corneum in the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling port and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.
Data Analysis:
-
Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) at each time point.
-
Plot the cumulative amount permeated versus time.
-
The steady-state flux (Jss) can be determined from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) can be calculated by dividing the flux by the concentration of the drug in the donor vehicle.
In Vivo Stratum Corneum Tape Stripping
This minimally invasive technique is used to assess the amount and distribution of a topically applied substance within the stratum corneum.[10][11]
Objective: To quantify the amount of this compound that has penetrated into the stratum corneum after a defined application period.
Materials:
-
Adhesive tapes (e.g., D-Squame®)
-
Forceps
-
Solvent for extraction (e.g., methanol, acetonitrile)
-
Vials for sample collection
-
HPLC system
Protocol:
-
Application Site Demarcation: Define a specific area on the subject's forearm for drug application.
-
Formulation Application: Apply a known quantity of the this compound formulation to the demarcated area.
-
Incubation: Allow the formulation to remain on the skin for a predetermined period (e.g., 30 minutes, 1, 2, 4 hours).
-
Removal of Excess Formulation: Gently wipe the skin surface to remove any unabsorbed formulation.
-
Tape Stripping:
-
Firmly press a piece of adhesive tape onto the treated skin area.
-
Apply consistent pressure (e.g., using a roller) to ensure uniform adhesion.
-
Rapidly remove the tape in a single, smooth motion.
-
Repeat this process for a predetermined number of strips (e.g., 10-20) from the same site. Place each tape strip into a separate labeled vial.
-
-
Extraction: Add a precise volume of extraction solvent to each vial containing a tape strip. Vortex or sonicate the vials to extract the this compound from the tape.
-
Sample Analysis: Analyze the solvent extracts for this compound concentration using a validated HPLC method.
Data Analysis:
-
Calculate the amount of this compound on each tape strip.
-
Plot the amount of drug per tape strip against the strip number to visualize the concentration gradient within the stratum corneum.
-
The total amount of drug in the stratum corneum can be estimated by summing the amounts from all tape strips.
HPLC Analysis of this compound in Skin Samples
A robust and sensitive analytical method is crucial for the accurate quantification of this compound in biological matrices.[12][13]
Objective: To develop and validate an HPLC method for the determination of this compound in skin extracts.
Typical HPLC Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and water or buffer (e.g., phosphate (B84403) buffer), often in a gradient or isocratic elution. A common mobile phase composition is a mixture of acetonitrile and water.[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at the wavelength of maximum absorbance for this compound (around 242 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 25°C).
Sample Preparation from Skin Extracts (from Tape Stripping or In Vitro Permeation):
-
Extraction: For tape strips, the drug is extracted directly into a solvent. For skin tissue from in vitro studies, the tissue is first homogenized in a suitable solvent.
-
Centrifugation/Filtration: The extract is centrifuged to pellet any solid debris, and the supernatant is filtered through a 0.45 µm syringe filter to remove any remaining particulate matter before injection into the HPLC system.
-
Internal Standard: An internal standard may be added to the samples and calibration standards to improve the accuracy and precision of the quantification.
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, selectivity, and sensitivity according to established guidelines.
Molecular Mechanism and Signaling Pathway
This compound, like other corticosteroids, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through a well-defined molecular pathway.[14][15]
Mechanism of Action:
-
Cellular Entry and Receptor Binding: this compound, being lipophilic, readily penetrates the cell membrane of keratinocytes and other skin cells. Inside the cell, it is believed to be hydrolyzed by cutaneous esterases to its active form, hydrocortisone. Hydrocortisone then binds to the cytosolic glucocorticoid receptor (GCR).
-
Nuclear Translocation: The binding of hydrocortisone to the GCR induces a conformational change in the receptor, causing it to dissociate from a complex of heat shock proteins. This activated receptor-ligand complex then translocates into the nucleus.
-
Gene Transcription Modulation: In the nucleus, the hydrocortisone-GCR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate or downregulate gene transcription.
-
Anti-inflammatory Effects: A key anti-inflammatory action is the increased transcription of the gene encoding for lipocortin-1 (also known as annexin (B1180172) A1). Lipocortin-1 inhibits the enzyme phospholipase A2 (PLA2).
-
Inhibition of Pro-inflammatory Mediators: PLA2 is responsible for releasing arachidonic acid from cell membranes. By inhibiting PLA2, this compound effectively blocks the production of arachidonic acid, which is the precursor for various pro-inflammatory mediators, including prostaglandins (B1171923) (via the cyclooxygenase pathway) and leukotrienes (via the lipoxygenase pathway).
Caption: Signaling pathway of this compound.
Experimental and Logical Workflows
Visualizing experimental and logical processes can aid in understanding the complex interplay of factors in percutaneous absorption.
Caption: Workflow for in vitro and in vivo absorption studies.
Caption: Factors influencing percutaneous absorption.
References
- 1. Regional differences in the in vitro penetration of hydrocortisone through equine skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo percutaneous absorption of hydrocortisone: multiple-application dosing in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound. Double-blind comparison with two other topical steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo percutaneous absorption of hydrocortisone in psoriatic patients and normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. Is the Skin Absorption of Hydrocortisone Modified by the Variability in Dosing Topical Products? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of reservoir effect of topical corticosteroids in an experimental animal model by histamine-induced wheal suppression test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ecetoc.org [ecetoc.org]
- 10. gmp-compliance.org [gmp-compliance.org]
- 11. The tape stripping procedure--evaluation of some critical parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. This compound | C26H38O6 | CID 5282494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound [dailymed.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the HPLC Analysis of Hydrocortisone Valerate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) valerate (B167501) is a synthetic corticosteroid used topically for its anti-inflammatory and vasoconstrictive properties. Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations to ensure product quality, stability, and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of corticosteroids due to its high resolution, sensitivity, and specificity.
This document provides a comprehensive guide to the development and validation of a reversed-phase HPLC (RP-HPLC) method for the quantitative determination of hydrocortisone valerate in pharmaceutical preparations. The protocols and data presented are compiled from established pharmacopeial methods and scientific literature.
Analytical Method Development
The development of a robust HPLC method for this compound involves the optimization of several chromatographic parameters to achieve a symmetrical peak shape, adequate retention, and resolution from potential interfering substances.
Chromatographic Conditions
A suitable starting point for method development is the method outlined in the United States Pharmacopeia (USP) for this compound.[1] Further optimization may be necessary based on the specific formulation being analyzed.
Table 1: Recommended Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 (Octadecylsilane), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile (B52724) and water (55:45 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm[2] |
| Injection Volume | 20 µL[2] |
| Column Temperature | 40 °C[2] |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Solutions
1. Mobile Phase Preparation:
-
Accurately measure 550 mL of HPLC-grade acetonitrile and 450 mL of HPLC-grade water.
-
Combine the solvents in a suitable container and mix thoroughly.
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.
2. Standard Solution Preparation (0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard (RS) into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable diluent, such as methanol (B129727) or the mobile phase, and sonicate for 5 minutes to ensure complete dissolution.
-
Dilute to the mark with the diluent and mix well.
3. Sample Preparation (from a topical cream):
-
Accurately weigh a portion of the cream equivalent to approximately 10 mg of this compound into a suitable container.
-
Add a known volume of a suitable extraction solvent (e.g., methanol) and heat gently in a water bath to facilitate the dispersion of the cream.
-
Allow the mixture to cool and then sonicate to ensure complete extraction of the active ingredient.
-
Transfer the mixture to a volumetric flask and dilute to a final concentration of approximately 0.1 mg/mL with the extraction solvent.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC method must be validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. The key validation parameters are summarized below. The following tables present illustrative data compiled from studies on hydrocortisone and its esters.
System Suitability
System suitability tests are performed to ensure that the chromatographic system is operating correctly.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area (for n=6 injections) | ≤ 2.0% |
Linearity
The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.
Table 3: Illustrative Linearity Data for Hydrocortisone Analysis
| Concentration (mg/mL) | Peak Area (arbitrary units) |
| 0.02 | 150234 |
| 0.05 | 375585 |
| 0.10 | 751169 |
| 0.20 | 1502338 |
| 0.40 | 3004676 |
| Correlation Coefficient (r²) | ≥ 0.998 |
Precision
Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
Table 4: Illustrative Precision Data for Hydrocortisone Analysis
| Precision Level | Parameter | Result (%RSD) |
| Repeatability (Intra-day) | Peak Area (n=6) | 0.19 - 0.55 |
| Intermediate Precision (Inter-day) | Peak Area (n=6) | 0.33 - 0.71 |
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies.
Table 5: Illustrative Accuracy (Recovery) Data for Hydrocortisone Analysis
| Spiked Concentration Level | Mean Recovery (%) | %RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 98.9 | 1.1 |
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 6: Illustrative Robustness Data for Hydrocortisone Analysis
| Parameter Varied | Variation | %RSD of Peak Area |
| Flow Rate (mL/min) | 0.9, 1.1 | < 2.0 |
| Mobile Phase Composition (%) | ± 2% Acetonitrile | < 2.0 |
| Column Temperature (°C) | 38, 42 | < 2.0 |
Visualizations
Workflow for HPLC Method Development and Validation
Caption: Workflow of HPLC Method Development and Validation.
Experimental Protocol for this compound Analysis
Caption: Step-by-step HPLC analysis protocol.
References
Application Notes & Protocols: In Vivo Vasoconstrictor Assay for Hydrocortisone Valerate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The vasoconstrictor assay, also known as the skin blanching or McKenzie-Stoughton assay, is a standardized in vivo method used to determine the bio-potency and bioequivalence of topical corticosteroid formulations.[1][2] The principle of the assay is based on the ability of corticosteroids to cause localized vasoconstriction in the small blood vessels of the upper dermis, resulting in a visible blanching of the skin.[3] The degree of this blanching is proportional to the potency of the corticosteroid and its ability to penetrate the stratum corneum. This document provides a detailed protocol for conducting an in vivo vasoconstrictor assay for Hydrocortisone Valerate, a mid-potency corticosteroid.
The assay is a critical tool in the development and regulatory approval of new and generic topical corticosteroid products.[1][2] Its results are used to establish dose-response relationships, compare different formulations, and classify corticosteroids into potency classes.[4] this compound 0.2% is classified as a medium-potency (Class V) corticosteroid.[5]
Signaling Pathway for Glucocorticoid-Induced Vasoconstriction
Topical corticosteroids, such as this compound, exert their vasoconstrictive effects through a genomic pathway mediated by intracellular glucocorticoid receptors (GR).[6][7][8] Upon diffusing through the cell membrane of endothelial and vascular smooth muscle cells, the corticosteroid binds to the GR in the cytoplasm. This binding causes a conformational change in the receptor, leading to the dissociation of chaperone proteins. The activated steroid-receptor complex then translocates into the nucleus.
Inside the nucleus, the complex modulates gene expression in two primary ways:
-
Transactivation: It binds to Glucocorticoid Response Elements (GREs) on the DNA, upregulating the transcription of anti-inflammatory genes, such as annexin (B1180172) A1 (lipocortin-1). Annexin A1 inhibits phospholipase A2 (PLA2), the enzyme responsible for releasing arachidonic acid.[9][10] This action blocks the subsequent production of potent vasodilators like prostaglandins (B1171923) and leukotrienes.[7][9]
-
Transrepression: It interferes with the activity of pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7] This downregulates the expression of genes that code for pro-inflammatory cytokines, enzymes (e.g., inducible nitric oxide synthase - iNOS), and adhesion molecules, further reducing vasodilation.[3]
The net effect is a reduction in the levels of local vasodilators and an enhanced response to endogenous vasoconstrictors, leading to the constriction of dermal capillaries and the characteristic skin blanching.[11]
Experimental Protocol
This protocol is based on the FDA's guidance for topical dermatologic corticosteroid bioequivalence studies and is divided into two main parts: a Pilot Dose-Duration Study and a Pivotal Bioequivalence Study.[1][2][12]
Subject Selection
-
Inclusion Criteria: Healthy adult male and non-pregnant, non-lactating female subjects with normal skin on the flexor surface of the forearms.[13] Subjects should be "detectors," meaning they show a discernible blanching response to a mid-potency corticosteroid.
-
Exclusion Criteria: Subjects with any skin condition, known allergy to corticosteroids or adhesive materials, or those who have used topical or systemic corticosteroids within a specified washout period.
-
Screening: A preliminary screening test should be performed by applying a known corticosteroid to assess the subject's blanching response.
Experimental Workflow
Pilot Dose-Duration Response Study
-
Objective: To determine the dose-duration at which the reference product (e.g., Westcort® 0.2% cream) produces a half-maximal effect (ED50).[1][14]
-
Procedure:
-
Mark multiple (e.g., 8-10) application sites on the flexor surface of each forearm of the selected subjects.
-
Randomly assign different application durations to the sites. For a mid-potency steroid like this compound, durations could range from 30 minutes to 8 hours (e.g., 0.5, 1, 1.5, 2, 4, 6, 8 hours).
-
Apply a standardized amount of the reference cream to each site. Application can be un-occluded or occluded with a patch, depending on the study design.[12] FDA guidance for this compound suggests un-occluded conditions.[12]
-
Remove the cream at the end of the assigned duration using a soft, dry tissue.
-
Measure the skin blanching response at predetermined time points after removal (e.g., 2, 4, 6, 19, 24 hours).[2]
-
-
Data Analysis: Plot the blanching response (measured by chromameter) against the application duration. Use a pharmacological model (e.g., simple Emax model) to calculate the ED50.
Pivotal Bioequivalence Study
-
Objective: To compare the vasoconstrictor response of the test this compound formulation against the reference formulation.
-
Procedure:
-
Select a sufficient number of qualified "detector" subjects identified during screening or the pilot study.[13]
-
Mark at least 4 sites on each forearm. Sites should include:
-
Test Product (T)
-
Reference Product (R)
-
Untreated Control (UNT)
-
-
Apply the Test and Reference products for the ED50 duration determined in the pilot study (e.g., 90 minutes).[14] The application sites for T, R, and UNT should be randomized.
-
Remove the formulations simultaneously.
-
Measure skin color at all sites using a calibrated chromameter immediately before application (baseline) and at several time points after removal (e.g., 0, 2, 4, 6, 19, 24 hours).[2]
-
Measurement of Vasoconstriction
-
Instrumentation: A chromameter is the preferred instrument for objective color measurement. It measures color in the Lab* color space. The 'a*' value (red-green axis) is most sensitive to the erythema/blanching response.
-
Procedure:
-
Calibrate the chromameter before each reading session according to the manufacturer's instructions.
-
Take multiple (e.g., 3-4) readings at each application site and at the untreated control sites.
-
The change in the 'a*' value from baseline, corrected for changes in the untreated control sites, is the primary measure of vasoconstriction.[14]
-
-
Visual Scoring (Optional): A trained, blinded observer can also score the blanching on a 0-4 scale (0 = no blanching, 4 = maximal blanching). This method is more subjective but can be used as a supplementary measure.[2]
Data Analysis and Presentation
-
Calculate Response: For each time point, calculate the change in the chromameter 'a' value (Δa) from baseline for each treated site. Correct this value by subtracting the corresponding change in the untreated control site.
-
Calculate AUEC: Plot the corrected Δa* values over time for each subject and each formulation. Calculate the Area Under the Effect Curve (AUEC) from time 0 to the last measurement point (e.g., AUEC₀₋₂₄).[14]
-
Statistical Analysis: Perform a statistical analysis (e.g., ANOVA) on the log-transformed AUEC values. The bioequivalence is established if the 90% confidence interval for the ratio of the geometric means (Test/Reference) of the AUEC falls within the acceptance limits of 80-125%.[1][14]
Data Presentation
The results of vasoconstrictor assays are typically used to classify topical corticosteroids into different potency groups.
Table 1: Relative Potency Classification of Selected Topical Corticosteroids
| Potency Class | Class Name | Example Corticosteroids |
| I | Superpotent | Clobetasol Propionate 0.05% |
| II | Potent | Betamethasone Dipropionate 0.05% (Ointment) |
| III | Upper Mid-Potency | Betamethasone Valerate 0.1% (Ointment) |
| IV | Mid-Potency | Triamcinolone Acetonide 0.1% (Cream) |
| V | Lower Mid-Potency | This compound 0.2% (Cream, Ointment) [5] |
| VI | Mild | Alclometasone Dipropionate 0.05% (Cream) |
| VII | Least Potent | Hydrocortisone 1% (Cream) |
Note: Potency is determined by vasoconstrictor assays and can be influenced by the vehicle (e.g., ointment vs. cream).[15] Class I is the most potent.
Table 2: Example Data Structure for Pivotal Study Analysis
| Subject ID | Formulation | AUEC₀₋₂₄ (Instrumental Units) |
| 001 | Test | 125.6 |
| 001 | Reference | 131.2 |
| 002 | Test | 98.4 |
| 002 | Reference | 95.7 |
| 003 | Test | 150.1 |
| 003 | Reference | 142.8 |
| ... | ... | ... |
| n | Test | X̄ ± SD |
| n | Reference | X̄ ± SD |
Note: This table represents a simplified structure for the primary endpoint data used in statistical analysis. Actual data sets would include raw chromameter readings at all time points for all subjects.
References
- 1. remedypublications.com [remedypublications.com]
- 2. gmp-compliance.org [gmp-compliance.org]
- 3. Mechanisms of Action of Topical Corticosteroids in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 6. droracle.ai [droracle.ai]
- 7. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 8. Steroid-induced vasoconstriction: glucocorticoid antagonist studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Do Topical Corticosteroids Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 10. Glucocorticoid-induced vasoconstriction in human skin. An inhibitory role on phospholipase A2 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Glucocorticoids and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. globalrph.com [globalrph.com]
Application Notes and Protocols: Hydrocortisone Valerate in In Vitro Skin Diffusion Cell Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro skin diffusion studies are a critical tool in the development and evaluation of topical dermatological formulations. These studies provide valuable insights into the release, permeation, and skin deposition of active pharmaceutical ingredients (APIs) like hydrocortisone (B1673445) valerate (B167501), a mid-potency corticosteroid used for its anti-inflammatory and pruritic properties.[1] The Franz diffusion cell is the most commonly employed apparatus for these investigations, allowing for the quantification of drug permeation across a membrane that mimics the skin barrier.[2] This document provides detailed application notes and protocols for conducting in vitro skin diffusion studies with hydrocortisone valerate.
Key Experimental Parameters and Considerations
Successful in vitro skin diffusion studies with this compound require careful consideration of several key parameters:
-
Membrane Selection: The choice of membrane is critical and can significantly impact permeation results. Options include human cadaver skin (the gold standard), animal skin (e.g., porcine or mouse), and synthetic membranes.[3][4] Porcine ear skin is often considered a suitable model due to its structural similarities to human skin.[5] Synthetic membranes, such as cellulose (B213188) acetate (B1210297), can be useful for quality control and formulation screening due to their lower variability.[6][7]
-
Receptor Solution: The receptor solution should maintain sink conditions, meaning the concentration of the drug in the receptor compartment should not exceed 10% of its solubility in that medium. This ensures that the diffusion gradient across the membrane is the rate-limiting step. For corticosteroids like hydrocortisone, hydroalcoholic solutions (e.g., ethanol (B145695):water mixtures) are often used to enhance solubility.[8]
-
Dosing: The amount of formulation applied to the membrane should be controlled and standardized. Studies have shown that the thickness of the applied formulation can influence the extent of drug permeation.[9][10]
-
Sampling and Analysis: Regular sampling from the receptor compartment is necessary to determine the permeation profile over time. High-performance liquid chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound in the receptor solution.[11][12]
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro skin diffusion studies involving hydrocortisone and its esters. These tables are intended to provide a comparative overview of permeation parameters under different experimental conditions.
Table 1: Cumulative Release of Hydrocortisone from Various Formulations
| Formulation | Membrane | Time (hours) | Cumulative Release (µg/cm²) | Reference |
| 1% Hydrocortisone Gel | EpiDerm™ (pre-washed) | 24 | 198 ± 32 | [13] |
| 1% Hydrocortisone Gel | Mouse Skin (pre-washed) | 24 | 746.32 ± 12.43 | [13] |
| 1% Hydrocortisone Gel | Synthetic Nylon | 24 | 1882 ± 395.18 | [13] |
| 1% Hydrocortisone Cream | Dermatomed Porcine Skin (2 mg/cm²) | 26 | 0.03 ± 0.06 | [9] |
| 1% Hydrocortisone Cream | Dermatomed Porcine Skin (9 mg/cm²) | 26 | 0.22 ± 0.16 | [9] |
| 1% Hydrocortisone Ointment | Dermatomed Porcine Skin (2 mg/cm²) | 26 | 0.00 ± 0.00 | [9] |
| 1% Hydrocortisone Ointment | Dermatomed Porcine Skin (9 mg/cm²) | 26 | 0.16 ± 0.09 | [9] |
Table 2: Permeability and Flux of Hydrocortisone and Hydrocortisone Acetate
| Drug | Formulation | Membrane | Permeability Coefficient (cm/h) | Flux (µg/cm²/h) | Reference |
| Hydrocortisone | Gel | Synthetic | 7.8 x 10⁻³ | Not Reported | [2] |
| Hydrocortisone Acetate | Hydrophobic Microemulsion | Animal | Not Reported | 133 | [14] |
| Hydrocortisone Acetate | Hydrophilic Microemulsion | Animal | Not Reported | 11.6 | [14] |
| Hydrocortisone Acetate | Aqueous Gel | Animal | Not Reported | 2.4 | [14] |
| Hydrocortisone Acetate | Ointment | Animal | Not Reported | 0.4 | [14] |
Experimental Protocols
Protocol 1: In Vitro Skin Permeation using Franz Diffusion Cells and Porcine Ear Skin
This protocol details the use of porcine ear skin as a model membrane for assessing the permeation of this compound from a topical formulation.
1. Preparation of Porcine Ear Skin Membrane:
-
Obtain fresh porcine ears from a local abattoir.
-
Clean the ears thoroughly with water and mild soap to remove any surface debris.
-
Carefully excise the full-thickness skin from the cartilage of the ear.
-
If required, prepare dermatomed skin by using a dermatome to obtain skin sections of a specific thickness (e.g., 500-750 µm).[3][4]
-
Cut the prepared skin into appropriate sizes to fit the Franz diffusion cells.
-
Wrap the skin sections in aluminum foil and store them at -20°C until use.
2. Franz Diffusion Cell Setup:
-
Mount the thawed porcine skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.
-
Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like ethanol or a surfactant to maintain sink conditions).[8]
-
Equilibrate the system for at least 30 minutes to allow the skin to hydrate (B1144303) and reach the experimental temperature (typically 32°C or 37°C).[5]
3. Application of Formulation and Sampling:
-
Accurately weigh and apply a standardized amount of the this compound formulation to the surface of the skin in the donor compartment.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution from the sampling port.
-
Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.
-
Store the collected samples at 4°C until analysis.
Protocol 2: HPLC Analysis of this compound
This protocol describes a reversed-phase HPLC method for the quantification of this compound in receptor solution samples.
1. Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm[12]
-
Mobile Phase: A mixture of methanol, acetonitrile, and water (e.g., 60:30:10, v/v/v).[12] The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min[12]
-
Injection Volume: 20 µL[10]
-
Column Temperature: 25°C[10]
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the expected concentration range of the experimental samples.
3. Sample Analysis:
-
Filter the collected receptor solution samples through a 0.45 µm syringe filter before injection.
-
Inject the calibration standards and the experimental samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the experimental samples by interpolating their peak areas from the calibration curve.
Protocol 3: Sample Preparation of this compound Ointment for Analysis
This protocol outlines a solid-phase extraction (SPE) method for the cleanup of ointment formulations prior to HPLC analysis, which can be particularly useful for removing interfering excipients.[9]
1. Materials:
-
Sep-Pak Silica Cartridge
-
Hexane/ethyl acetate (70:30, v/v)
-
Methanol/water (3:1, v/v)
2. Procedure:
-
Condition the Sep-Pak Silica Cartridge with hexane/ethyl acetate (70:30, v/v).
-
Perform a hot solvent extraction of the this compound ointment using the hexane/ethyl acetate mixture.
-
After cooling, load the extract onto the conditioned cartridge.
-
Wash the sorbent bed with the same solvent mixture.
-
Elute the this compound from the cartridge using a methanol/water solution (3:1, v/v).
-
The eluate is then ready for HPLC analysis.
Visualizations
The following diagrams illustrate the key workflows in in vitro skin diffusion studies.
Caption: Overview of the in vitro skin diffusion experimental workflow.
Caption: Schematic of a Franz diffusion cell setup.
Caption: Flowchart for data analysis in skin permeation studies.
References
- 1. Penetration of hydrocortisone into excised human skin under the influence of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. In vitro release of hydrocortisone from topical preparations and automated procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC Method for Analysis of Hydrocortisone | SIELC Technologies [sielc.com]
- 9. Is the Skin Absorption of Hydrocortisone Modified by the Variability in Dosing Topical Products? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Control of Transdermal Permeation of Hydrocortisone Acetate from Hydrophilic and Lipophilic Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioequivalence Testing of Topical Hydrocortisone Valerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for establishing the bioequivalence of topical hydrocortisone (B1673445) valerate (B167501) formulations. The methodologies described herein are based on regulatory guidance and scientific best practices for topical dermatological drug products.
Introduction to Bioequivalence of Topical Corticosteroids
Topical corticosteroids are widely used for their anti-inflammatory and immunosuppressive effects in treating various skin conditions. Establishing bioequivalence for generic topical corticosteroids is crucial to ensure comparable safety and efficacy to the reference listed drug (RLD). Unlike systemically acting drugs, the bioequivalence of topical products is often assessed through pharmacodynamic studies and in-vitro characterization, as plasma concentrations of the drug are typically low or undetectable.
For topical hydrocortisone valerate, a medium-potency corticosteroid, the primary methods for bioequivalence assessment include the in-vivo Vasoconstrictor Assay (VCA) and in-vitro methods such as In-Vitro Release Testing (IVRT) and In-Vitro Permeation Testing (IVPT). Dermatopharmacokinetic (DPK) studies using tape-stripping may also be employed to quantify drug concentration in the stratum corneum.[1][2]
Glucocorticoid Signaling Pathway
This compound, like other corticosteroids, exerts its effects by binding to cytosolic glucocorticoid receptors (GR).[3] This binding event initiates a signaling cascade that ultimately modulates the expression of genes involved in inflammation. The activated GR-ligand complex translocates to the nucleus, where it can increase the expression of anti-inflammatory proteins and inhibit the transcription of pro-inflammatory cytokines.[3][4][5] The primary anti-inflammatory mechanism is thought to involve the induction of lipocortins, which are phospholipase A2 inhibitory proteins that prevent the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[3][6]
References
- 1. researchgate.net [researchgate.net]
- 2. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 3. This compound | C26H38O6 | CID 5282494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. Articles [globalrx.com]
Application Notes and Protocols for Utilizing Hydrocortisone Valerate in Cultured Human Keratinocyte Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) valerate (B167501), a mid-potency synthetic corticosteroid, is widely used in dermatology for its anti-inflammatory and antipruritic properties. In dermatological research and drug development, in vitro assays using cultured human keratinocytes are indispensable for elucidating the mechanisms of action and evaluating the efficacy and safety of topical corticosteroids. These application notes provide detailed protocols for assessing the effects of hydrocortisone valerate on keratinocyte proliferation, differentiation, and inflammatory responses.
Mechanism of Action
This compound exerts its effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the expression of target genes. A primary mechanism of its anti-inflammatory action is the induction of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins inhibit the release of arachidonic acid, a precursor to pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.
Data Presentation
The following tables summarize representative quantitative data on the effects of corticosteroids on human keratinocytes. It is important to note that the specific dose-response of this compound may vary, and it is recommended to perform dose-response studies for each specific experimental condition.
Table 1: Effect of Corticosteroids on HaCaT Keratinocyte Proliferation (MTT Assay)
| Corticosteroid | Concentration (M) | Cell Viability (% of Control) |
| Hydrocortisone-butyrate | 10⁻⁸ | ~105% |
| 10⁻⁶ | ~90% | |
| 10⁻⁴ | ~80% | |
| Betamethasone-valerate | 10⁻⁸ | ~110% |
| 10⁻⁶ | ~85% | |
| 10⁻⁴ | ~60% |
Note: Data is representative and adapted from studies on various corticosteroids. Actual values for this compound should be determined experimentally.[1][2]
Table 2: Inhibition of Pro-inflammatory Cytokine Secretion in Human Keratinocytes
| Treatment | IL-6 Secretion (pg/mL) | % Inhibition | IL-8 Secretion (pg/mL) | % Inhibition |
| Control (Unstimulated) | <50 | N/A | <100 | N/A |
| TNF-α (10 ng/mL) | 1500 | N/A | 3000 | N/A |
| TNF-α + Hydrocortisone (10⁻⁶ M) | 600 | 60% | 1200 | 60% |
| TNF-α + Hydrocortisone (10⁻⁷ M) | 900 | 40% | 1800 | 40% |
Note: This data is illustrative of the expected anti-inflammatory effects of corticosteroids. Actual inhibition percentages for this compound should be determined empirically.
Experimental Protocols
Keratinocyte Proliferation Assay (MTT Assay)
This protocol assesses the effect of this compound on the proliferation of human keratinocytes (e.g., HaCaT cell line or primary keratinocytes).
Materials:
-
Human keratinocytes (HaCaT or primary cells)
-
Keratinocyte growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed keratinocytes into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in keratinocyte growth medium. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Remove the medium from the wells and replace it with the prepared this compound dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
After incubation, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals by adding 100 µL of DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Keratinocyte Differentiation Assay (Immunofluorescence for Involucrin)
This protocol evaluates the effect of this compound on the expression of the differentiation marker involucrin.
Materials:
-
Human keratinocytes
-
Keratinocyte differentiation medium (e.g., medium with high calcium concentration)
-
This compound
-
Chamber slides or coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-involucrin
-
Secondary antibody: Fluorescently-labeled anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed keratinocytes onto chamber slides or coverslips.
-
Once the cells reach a desired confluency, switch to differentiation medium containing various concentrations of this compound or a vehicle control.
-
Culture for 3-5 days, replacing the medium every 2 days.
-
Wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.
-
Wash with PBS and block with blocking solution for 1 hour.
-
Incubate with the primary anti-involucrin antibody (diluted in blocking solution) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash with PBS and counterstain with DAPI for 5 minutes.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. The intensity of the fluorescence will be proportional to the expression of involucrin.
Anti-inflammatory Assay (Cytokine Release Measurement by ELISA)
This protocol measures the ability of this compound to inhibit the release of pro-inflammatory cytokines (e.g., IL-6, IL-8) from keratinocytes stimulated with an inflammatory agent like TNF-α.
Materials:
-
Human keratinocytes
-
Keratinocyte growth medium
-
This compound
-
Recombinant human TNF-α
-
24-well cell culture plates
-
ELISA kits for human IL-6 and IL-8
-
Microplate reader
Procedure:
-
Seed keratinocytes in a 24-well plate and grow to near confluency.
-
Pre-treat the cells with various concentrations of this compound or a vehicle control for 1-2 hours.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) in the continued presence of this compound or vehicle. Include unstimulated and TNF-α-only controls.
-
Incubate for 24 hours.
-
Collect the cell culture supernatants and centrifuge to remove any debris.
-
Perform the ELISA for IL-6 and IL-8 on the collected supernatants according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Determine the percentage inhibition of cytokine release by this compound compared to the TNF-α-only control.
Visualizations
References
Application of Hydrocortisone Valerate in Animal Models of Dermatitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) valerate (B167501) is a synthetic glucocorticoid receptor agonist used topically for its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] It is classified as a medium-potency corticosteroid. This document provides detailed application notes and experimental protocols for the use of Hydrocortisone Valerate in various animal models of dermatitis, intended to guide researchers in the preclinical evaluation of this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects through multiple pathways. Upon topical application, it penetrates the skin and binds to cytosolic glucocorticoid receptors (GR). This receptor-ligand complex then translocates to the nucleus, where it modulates gene expression.[1] The primary mechanisms include:
-
Inhibition of Pro-inflammatory Mediators: The GR complex upregulates the expression of anti-inflammatory proteins like lipocortin-1 (annexin-1). Lipocortin-1 inhibits phospholipase A2, an enzyme responsible for releasing arachidonic acid from cell membranes. This, in turn, blocks the synthesis of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[1]
-
Suppression of Pro-inflammatory Signaling Pathways: this compound inhibits the transcriptional activity of nuclear factor-kappa B (NF-κB), a key transcription factor that drives the expression of numerous pro-inflammatory genes, including cyclooxygenase 2 (COX-2).[1]
-
Induction of MAPK Phosphatase 1: It induces mitogen-activated protein kinase (MAPK) phosphatase 1, which dephosphorylates and inactivates Jun N-terminal kinase (JNK), thereby inhibiting c-Jun mediated transcription.[1]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound.
Quantitative Data Summary
The following tables summarize the quantitative efficacy of Hydrocortisone and its esters in common animal models of dermatitis.
Table 1: Effect of Hydrocortisone on Ear Swelling in Oxazolone-Induced Contact Dermatitis in Mice
| Treatment Group | Dose | Mean Increase in Ear Weight (mg) | % Inhibition of Swelling | Reference |
| Vehicle Control | - | 12.5 | 0% | [2][3][4] |
| Hydrocortisone | 10 µg | 8.0 | 36% | [2][3][4] |
| Hydrocortisone | 30 µg | 6.5 | 48% | [2][3][4] |
| Hydrocortisone | 100 µg | 4.0 | 68% | [2][3][4] |
Data are representative values from a dose-dependent inhibition study.[2][3][4]
Table 2: Effect of Hydrocortisone on Pro-inflammatory Cytokine Expression
| Cytokine | Animal/Cell Model | Treatment | Effect | Reference |
| TNF-α | IL-1β-stimulated mouse beta-cell line (βTC1) | Hydrocortisone (1 and 10 µmol/L) | Suppressed mRNA levels and protein content | [5] |
| IL-6 | IL-1β-stimulated immature human enterocytes | Hydrocortisone | Significantly reduced secretion | [6] |
| IL-1β | IL-1β-stimulated human umbilical vein endothelial cells (HUVECs) | Hydrocortisone-conjugated glycine | Significantly inhibited secretion | [7] |
Experimental Protocols
Oxazolone-Induced Contact Dermatitis in Mice
This model is widely used to screen for the efficacy of topical anti-inflammatory agents.[8][9]
Materials:
-
Oxazolone (B7731731) (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Olive oil
-
This compound (e.g., 0.2% cream or ointment)
-
Vehicle control (cream or ointment base)
-
Male BALB/c mice (20-25 g)
-
Micrometer gauge
-
Pipettes and tubes
Experimental Workflow Diagram:
Caption: Workflow for Oxazolone-Induced Dermatitis Model.
Protocol:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply 100 µL of a 1.5% oxazolone solution in acetone to the shaved abdominal skin.[8]
-
-
Rest Period (Days 1-6):
-
House the animals under standard conditions with free access to food and water.
-
-
Challenge (Day 7):
-
Measure the baseline thickness of both the right and left ears using a micrometer gauge.
-
Apply 20 µL of a 1% oxazolone solution in acetone to both the inner and outer surfaces of the right ear. The left ear serves as the untreated control.[8]
-
-
Treatment:
-
Topically apply a thin film of this compound (e.g., 0.2% cream) or the vehicle control to the right ear 30 minutes before and 15 minutes after the oxazolone challenge.[8]
-
-
Evaluation (Day 8 - 24 hours post-challenge):
-
Measure the thickness of both ears again.
-
Calculate the ear swelling (edema) by subtracting the baseline measurement from the 24-hour measurement for each ear.
-
The percentage inhibition of inflammation is calculated using the formula: % Inhibition = [(Swelling in Vehicle Group - Swelling in Treatment Group) / Swelling in Vehicle Group] x 100[8]
-
-
Sample Collection for Biomarker Analysis (Optional):
-
After the final measurement, euthanize the animals.
-
Collect the ear tissue for histological analysis or homogenization to measure cytokine levels (e.g., TNF-α, IL-1β, IL-6) by ELISA or RT-PCR.
-
Phorbol (B1677699) Ester-Induced Dermatitis in Mice
This model is used to induce a rapid inflammatory response.
Materials:
-
12-O-tetradecanoylphorbol-13-acetate (TPA) or other phorbol esters
-
Acetone
-
This compound solution
-
Vehicle control (e.g., acetone)
-
Male BALB/c mice
-
Micrometer gauge
-
Pipettes and tubes
Protocol:
-
Induction of Inflammation:
-
Dissolve TPA in acetone at a suitable concentration (e.g., 2.5 µg/20 µL).
-
Apply 20 µL of the TPA solution to the right ear of each mouse.
-
-
Treatment:
-
Apply the this compound solution or vehicle to the right ear either shortly before or after the TPA application.
-
-
Evaluation:
-
Measure ear thickness at various time points (e.g., 4, 6, and 24 hours) after TPA application.
-
Calculate the ear swelling and percentage inhibition as described in the oxazolone model.
-
Concluding Remarks
The animal models and protocols described provide a robust framework for evaluating the anti-inflammatory efficacy of this compound. The oxazolone-induced contact dermatitis model is particularly useful for studying delayed-type hypersensitivity reactions, which are relevant to allergic contact dermatitis. The quantitative data presented, although in some cases for the parent compound hydrocortisone, offer a benchmark for assessing the potency of this compound formulations. For a comprehensive evaluation, it is recommended to include assessments of both macroscopic (erythema, edema) and microscopic (histopathology, inflammatory cell infiltration) changes, as well as the measurement of key inflammatory biomarkers at the protein and gene expression levels.
References
- 1. This compound | C26H38O6 | CID 5282494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids | Semantic Scholar [semanticscholar.org]
- 3. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endogenous tumor necrosis factor-alpha production by a pancreatic beta-cell line: inhibitory effects of hydrocortisone and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 9. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Quantification of Hydrocortisone Valerate in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of Hydrocortisone (B1673445) Valerate (B167501) in biological samples. The primary focus is on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers the high sensitivity and selectivity required for bioanalytical studies. While a complete, formally published, and validated LC-MS/MS method specifically for Hydrocortisone Valerate in human plasma with all validation parameters was not identified in the public domain, this document outlines a robust protocol based on established methods for similar corticosteroids, such as hydrocortisone. The provided protocols and data tables serve as a strong foundation for developing and validating a specific in-house assay.
Introduction
This compound is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. Accurate quantification of this compound in biological matrices such as plasma, serum, or tissue is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development. This document details the essential steps for its analysis, from sample preparation to data acquisition and processing.
Analytical Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the quantification of corticosteroids in biological fluids due to its superior sensitivity, specificity, and high-throughput capabilities.[1] This technique allows for the precise measurement of low concentrations of the analyte, even in complex biological matrices.
Sample Preparation
The goal of sample preparation is to extract this compound from the biological matrix and remove interfering substances. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method where a protein precipitating agent, such as acetonitrile (B52724) or methanol (B129727), is added to the plasma or serum sample. After centrifugation, the clear supernatant containing the analyte is injected into the LC-MS/MS system.
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte based on its differential solubility in two immiscible liquids. An organic solvent (e.g., methyl tert-butyl ether, ethyl acetate) is used to extract this compound from the aqueous biological sample.
-
Solid-Phase Extraction (SPE): SPE is a highly selective method that uses a solid sorbent to retain the analyte while interfering compounds are washed away. The analyte is then eluted with a small volume of a strong solvent. This technique provides cleaner extracts compared to PPT and LLE.
Liquid Chromatography (LC)
Reversed-phase chromatography is typically employed for the separation of corticosteroids. A C18 column is a common choice, providing good retention and separation of these moderately polar compounds. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is often used to achieve optimal separation and peak shape.
Tandem Mass Spectrometry (MS/MS)
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode provides high selectivity and sensitivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. For this compound, the precursor ion would be the protonated molecule [M+H]⁺. The selection of product ions requires optimization, but would likely involve the fragmentation of the valerate ester bond or losses of water from the hydrocortisone backbone.
An appropriate internal standard is crucial for accurate quantification. A stable isotope-labeled (e.g., deuterated) this compound is the ideal internal standard as it has the same physicochemical properties as the analyte, ensuring it behaves similarly during sample preparation and analysis.[2][3] If a deuterated analog is not available, a structurally similar corticosteroid can be used.
Experimental Protocols
The following protocols are generalized based on common practices for corticosteroid analysis and should be optimized and validated for the specific application.
Protocol 1: Protein Precipitation (PPT) Method
Objective: Rapid extraction of this compound from plasma.
Materials:
-
Human plasma
-
This compound reference standard
-
Deuterated this compound (or other suitable internal standard)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of internal standard working solution.
-
Add 300 µL of cold ACN with 0.1% FA.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or HPLC vial.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE) Method
Objective: Clean and concentrated extraction of this compound from plasma.
Materials:
-
Human plasma
-
This compound reference standard
-
Deuterated this compound (or other suitable internal standard)
-
SPE cartridges (e.g., C18)
-
Methanol (for conditioning)
-
Water (for equilibration)
-
Washing solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., methanol or acetonitrile)
-
SPE vacuum manifold
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solvent (e.g., 50:50 methanol:water)
Procedure:
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Pre-treat 500 µL of plasma by adding 20 µL of internal standard and diluting with 500 µL of water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of the washing solution.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte with 1 mL of the elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the reconstitution solvent.
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.
Quantitative Data
The following tables summarize the expected performance characteristics of a validated LC-MS/MS method for this compound in human plasma. These values are based on typical performance for similar corticosteroid assays and should be established during in-house method validation.
Table 1: LC-MS/MS Method Parameters (Hypothetical)
| Parameter | Value |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive |
| MRM Transition (Analyte) | To be determined empirically (e.g., m/z 447.3 -> [Product Ion 1], [Product Ion 2]) |
| MRM Transition (IS) | To be determined empirically (e.g., m/z 451.3 -> [Product Ion 1], [Product Ion 2] for a d4-IS) |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | Acceptance Criteria | Expected Performance |
| Linearity Range | r² ≥ 0.99 | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy ±20%, Precision ≤20% | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | Accuracy ±15%, Precision ≤15% | 100 ng/mL |
| Intra-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤15% (≤20% at LLOQ) | < 12% |
| Accuracy (%Bias) | ±15% (±20% at LLOQ) | ± 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor ≤15% | Minimal and compensated by IS |
| Stability (Freeze-thaw, Bench-top, etc.) | %Change within ±15% | Stable under typical laboratory conditions |
Visualizations
Caption: General workflow for the quantification of this compound in biological samples.
Caption: Mechanism of Solid-Phase Extraction (SPE) for sample clean-up.
References
Application Notes and Protocols: Hydrocortisone Valerate Gel Formulation for Enhanced Topical Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of hydrocortisone (B1673445) valerate (B167501) gels designed for enhanced topical delivery. The information is intended to guide researchers in developing and testing novel dermatological formulations with improved therapeutic efficacy.
Introduction
Hydrocortisone valerate is a mid-potency synthetic corticosteroid used to treat a variety of inflammatory and pruritic skin conditions such as eczema, dermatitis, and psoriasis.[1][2] The efficacy of topical corticosteroid formulations is highly dependent on the vehicle, which governs the rate and extent of drug penetration into the skin.[3][4] Gel formulations offer a promising alternative to traditional creams and ointments due to their favorable physicochemical properties, including good spreadability, a cooling sensation upon application, and the potential for enhanced drug release and permeation.[2][5] This document outlines key experimental protocols to assess the performance of this compound gel formulations.
Mechanism of Action: Corticosteroid Anti-Inflammatory Pathway
Topical corticosteroids like this compound exert their anti-inflammatory effects by modulating gene expression.[6] After penetrating the skin and entering target cells, the corticosteroid binds to the glucocorticoid receptor (GR) in the cytoplasm. This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and repress the expression of pro-inflammatory genes.[6] A key mechanism is the induction of lipocortin-1 (also known as Annexin A1), which inhibits phospholipase A2 (PLA2), an enzyme responsible for releasing arachidonic acid from cell membranes. By inhibiting PLA2, corticosteroids block the downstream production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[6]
Data Presentation: Performance of Gel Formulations
The following tables summarize quantitative data from studies evaluating the delivery of hydrocortisone from gel formulations compared to other vehicles.
Table 1: Cumulative In Vitro Permeation of Hydrocortisone Through Different Membranes from a Gel Formulation. [7]
| Time (hours) | Cumulative Permeation through EpiDerm™ (µg/cm²) | Cumulative Permeation through Mouse Skin (µg/cm²) | Cumulative Permeation through Synthetic Membrane (µg/cm²) |
| 24 | 198 ± 32 | 746.32 ± 12.43 | 1882 ± 395.18 |
Data from a study on a hydrocortisone gel, demonstrating high permeation. Pre-washing of the skin models was performed to enhance hydration.[7]
Table 2: Comparative Efficacy of a Novel Hydrocortisone-Ethanol Gel Ointment vs. Standard Hydrocortisone Ointment in Treating Atopic Dermatitis in Children. [8]
| Efficacy Parameter | Novel Hydrocortisone-Ethanol Gel Ointment | Standard 1% Hydrocortisone Ointment |
| SCORAD Score Improvement | 74% | 41% |
| Pruritus Score Improvement | 68% | 37% |
This study highlights the potential for novel gel-based formulations to significantly enhance the clinical efficacy of hydrocortisone.[8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Release Testing (IVRT) using Franz Diffusion Cells
This protocol assesses the rate at which this compound is released from the gel formulation.
Protocol:
-
Preparation:
-
Thoroughly clean all components of the Franz diffusion cells.[9]
-
Mount a synthetic membrane (e.g., cellulose (B213188) acetate) between the donor and receptor chambers.[9]
-
Fill the receptor chamber with a suitable receptor solution (e.g., phosphate-buffered saline, pH 7.4), ensuring it is degassed to prevent bubble formation.[10]
-
Equilibrate the assembled cells in a water bath to maintain a constant temperature, typically 32°C for skin permeation studies.[10]
-
-
Application and Sampling:
-
Apply a precise quantity of the this compound gel formulation to the surface of the membrane in the donor chamber.[10]
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor solution from the sampling port.[7]
-
Immediately after each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.[10]
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[7]
-
Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot this against the square root of time. The slope of the linear portion of the graph represents the release rate.[7]
-
Ex Vivo Skin Permeation Study
This protocol measures the permeation of this compound through excised skin, providing a more biologically relevant model than synthetic membranes.
Protocol:
-
Skin Preparation:
-
Excise full-thickness skin from a suitable animal model (e.g., porcine ear skin, rat abdominal skin).
-
Carefully remove any subcutaneous fat and connective tissue.
-
The skin can be used as is or dermatomed to a specific thickness.
-
-
Franz Cell Setup:
-
Follow the same setup procedure as for IVRT, but mount the excised skin with the stratum corneum side facing the donor chamber.[9]
-
-
Experiment Execution:
-
Proceed with the application of the gel, sampling, and analysis as described in the IVRT protocol.
-
-
Data Analysis:
-
Plot the cumulative amount of this compound permeated per unit area against time.
-
Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.
-
The permeability coefficient (Kp) can also be calculated.
-
In Vivo Vasoconstrictor Assay (Skin Blanching)
This pharmacodynamic study assesses the potency of the topical formulation by measuring its ability to cause vasoconstriction (skin blanching).[3]
Protocol:
-
Subject Selection:
-
Recruit healthy volunteers with no skin diseases on the test area (typically the forearms).
-
Screen subjects for their ability to produce a detectable blanching response to a known corticosteroid.
-
-
Application:
-
Mark out multiple application sites on the forearms of each subject.
-
Randomly apply a standardized amount of the this compound gel, a reference formulation (e.g., a commercially available cream), and a placebo gel to the marked sites.[6]
-
-
Evaluation:
-
After a specified duration of application (e.g., 6 to 16 hours), the formulations are removed.[6]
-
At predetermined time points after removal, the degree of skin blanching at each site is assessed by a trained, blinded observer.[6]
-
Scoring can be done visually using a scale (e.g., 0 = no blanching, 4 = maximal blanching) or more objectively using a chromameter to measure changes in skin color.
-
-
Data Analysis:
-
Compare the blanching scores of the gel formulation to the reference and placebo to determine its relative potency.
-
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Paw Edema)
This animal model is used to evaluate the anti-inflammatory efficacy of the topical gel formulation.[11][12][13]
Protocol:
-
Animal Model:
-
Use a suitable rodent model, such as Wistar rats or Swiss albino mice.
-
-
Procedure:
-
Divide the animals into groups: a control group (no treatment), a placebo group (gel base only), a reference group (e.g., topical indomethacin (B1671933) gel), and the test group (this compound gel).
-
Measure the initial paw volume of the right hind paw of each animal using a plethysmometer.
-
Apply the respective topical formulations to the right hind paw of the animals in each group.
-
After a set time (e.g., 30-60 minutes), induce inflammation by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw.[14]
-
Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).[14]
-
-
Analysis:
-
Calculate the percentage of edema inhibition for each group compared to the control group.
-
A significant reduction in paw edema in the test group compared to the placebo and control groups indicates effective anti-inflammatory activity.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for the development and evaluation of this compound gel formulations for enhanced topical delivery. By utilizing these standardized methods, researchers can effectively characterize the performance of novel gel vehicles and generate reliable data to support their potential for improved therapeutic outcomes in the treatment of inflammatory skin disorders.
References
- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 2. impactfactor.org [impactfactor.org]
- 3. droracle.ai [droracle.ai]
- 4. Is the Skin Absorption of Hydrocortisone Modified by the Variability in Dosing Topical Products? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gmp-compliance.org [gmp-compliance.org]
- 7. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel hydrocortisone-ethanol gel ointment for treating atopic dermatitis (eczema) in children: A double blind, randomized, controlled clinical trial | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 9. benchchem.com [benchchem.com]
- 10. alterlab.co.id [alterlab.co.id]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. Carrageenan-induced paw edema test: Significance and symbolism [wisdomlib.org]
- 13. criver.com [criver.com]
- 14. inotiv.com [inotiv.com]
Application Notes and Protocols: Evaluating the Anti-Pruritic Effects of Hydrocortisone Valerate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-pruritic (anti-itch) effects of Hydrocortisone (B1673445) Valerate, a topical corticosteroid. The following sections detail the mechanism of action, experimental models for efficacy testing, and specific laboratory procedures.
Introduction to Hydrocortisone Valerate and Pruritus
This compound is a mid-potency topical corticosteroid used to relieve inflammation and itching associated with various skin conditions[1][2][3][4][5]. Its anti-pruritic effects are a key component of its therapeutic action. Pruritus, or itch, is a complex sensation involving the activation of specific receptors and signaling pathways in the skin and nervous system[6][7]. Understanding the methodologies to evaluate anti-pruritic efficacy is crucial for the development and validation of topical treatments like this compound.
Mechanism of Action: this compound, like other corticosteroids, exerts its anti-inflammatory and anti-pruritic effects by inducing phospholipase A2 inhibitory proteins, known as lipocortins[1][8]. These proteins inhibit the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes[1][8]. By reducing the production of these inflammatory molecules, this compound calms the body's immune response, leading to a reduction in pain, itching, and swelling[9].
Signaling Pathways in Pruritus
Several signaling pathways are implicated in the sensation of itch. Understanding these pathways is essential for designing experiments to evaluate anti-pruritic drugs. Key mediators include histamine (B1213489) and substance P, which act on sensory neurons to induce the sensation of itch.
In Vivo Models for Evaluating Anti-Pruritic Effects
Animal models are instrumental in the preclinical evaluation of anti-pruritic agents. These models typically involve inducing a scratching behavior in rodents, which serves as a quantifiable measure of itch.
Histamine-Induced Pruritus Model
Histamine is a well-known pruritogen that induces itch through the activation of H1 receptors on sensory neurons[10]. This model is useful for evaluating drugs that may interfere with the histaminergic pathway.
Experimental Workflow:
Protocol: Histamine-Induced Scratching Behavior in Mice
-
Animals: Use male ICR or C57BL/6 mice.
-
Acclimatization: Acclimatize the mice to individual observation chambers for at least 30 minutes before the experiment.
-
Treatment:
-
Divide the mice into treatment groups (n=6-8 per group): Vehicle control, this compound (e.g., 0.2% cream), and a positive control (e.g., an antihistamine).
-
Shave a small area on the nape of the neck of each mouse 24 hours prior to the experiment.
-
Topically apply the assigned treatment to the shaved area and allow for a 1-2 hour absorption period.
-
-
Pruritus Induction:
-
Intradermally inject histamine (e.g., 100 µg in 50 µL of saline) into the center of the treated area.
-
-
Observation:
-
Immediately after injection, place the mice back into the observation chambers and video record their behavior for 30-60 minutes.
-
-
Data Analysis:
-
A blinded observer should count the number of scratching bouts directed towards the injection site. A scratching bout is defined as one or more rapid movements of the hind paw towards the injection site.
-
Compare the mean number of scratches between the treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
| Treatment Group | Mean Scratching Bouts (± SEM) | % Inhibition |
| Vehicle Control | 150 ± 15 | - |
| This compound (0.2%) | 75 ± 10 | 50% |
| Positive Control (Antihistamine) | 45 ± 8 | 70% |
| Fictional data for illustrative purposes. |
Substance P-Induced Pruritus Model
Substance P is a neuropeptide that can induce itch through a histamine-independent pathway, primarily by activating Mas-related G protein-coupled receptors (Mrgprs) on sensory neurons[11]. This model is valuable for assessing anti-pruritic agents that may act on non-histaminergic pathways.
Protocol: Substance P-Induced Scratching Behavior in Mice
-
Animals and Acclimatization: Follow the same procedures as in the histamine-induced model.
-
Treatment:
-
Divide mice into treatment groups: Vehicle control and this compound.
-
Apply the treatments topically to the shaved nape of the neck 1-2 hours before induction.
-
-
Pruritus Induction:
-
Intradermally inject Substance P (e.g., 100 nmol in 50 µL of saline) into the treated area.
-
-
Observation and Data Analysis:
-
Follow the same observation and data analysis procedures as described for the histamine model.
-
| Treatment Group | Mean Scratching Bouts (± SEM) | % Inhibition |
| Vehicle Control | 120 ± 12 | - |
| This compound (0.2%) | 65 ± 9 | 45.8% |
| Fictional data for illustrative purposes. |
In Vitro and Ex Vivo Techniques
While in vivo models are crucial for assessing behavioral responses, in vitro and ex vivo techniques can provide insights into the cellular and molecular mechanisms of an anti-pruritic agent.
Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons
This technique allows for the direct visualization of neuronal activation in response to pruritogens. A decrease in the calcium influx in the presence of this compound would suggest a direct or indirect inhibitory effect on sensory neuron activation.
Experimental Workflow:
Protocol: Calcium Imaging of Cultured DRG Neurons
-
DRG Neuron Culture:
-
Isolate DRGs from adult mice and dissociate them into single cells using enzymatic digestion (e.g., collagenase and dispase).
-
Plate the neurons on coated coverslips and culture them for 24-48 hours.
-
-
Calcium Indicator Loading:
-
Incubate the cultured neurons with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope.
-
Continuously perfuse the cells with an external solution.
-
Record baseline fluorescence.
-
Apply this compound (or vehicle) for a defined period.
-
Apply a pruritogen (e.g., histamine or Substance P) and record the change in fluorescence, which corresponds to the influx of calcium.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths to quantify the intracellular calcium concentration.
-
Compare the peak calcium response in this compound-treated neurons to that in vehicle-treated neurons.
-
| Treatment | Pruritogen | Peak Calcium Response (ΔF/F₀) |
| Vehicle | Histamine | 1.5 ± 0.2 |
| This compound | Histamine | 0.8 ± 0.1 |
| Vehicle | Substance P | 1.2 ± 0.15 |
| This compound | Substance P | 0.7 ± 0.1 |
| Fictional data for illustrative purposes. |
Clinical Evaluation of Anti-Pruritic Efficacy
Clinical trials are the definitive method for evaluating the anti-pruritic effects of this compound in humans. These studies typically involve patients with pruritic dermatoses such as atopic dermatitis or psoriasis.
Key Outcome Measures in Clinical Trials:
-
Visual Analog Scale (VAS) for Itch: Patients rate the intensity of their itch on a 10 cm line, with 0 representing no itch and 10 representing the worst imaginable itch.
-
Numeric Rating Scale (NRS) for Itch: Patients rate their itch on a scale from 0 to 10.
-
Dermatology Life Quality Index (DLQI): A questionnaire that assesses the impact of the skin condition on the patient's quality of life.
-
Investigator's Global Assessment (IGA): A clinician's overall assessment of the severity of the skin condition.
Example Clinical Trial Data Summary:
A randomized, double-blind, placebo-controlled crossover trial evaluated the efficacy of 1% hydrocortisone ointment for pruritus ani[12]. After a two-week treatment period, the hydrocortisone group showed a significant reduction in itch scores compared to the placebo group.
| Outcome Measure | Hydrocortisone 1% Ointment | Placebo | p-value |
| Reduction in VAS for Itch | 68% | - | 0.019 |
| Reduction in DLQI Score | 75% | - | 0.067 |
| Reduction in EASI Score | 81% | - | 0.01 |
| Data adapted from a study on pruritus ani[12]. |
Conclusion
The evaluation of the anti-pruritic effects of this compound requires a multi-faceted approach, combining in vivo behavioral models, in vitro cellular assays, and well-designed clinical trials. The protocols and methodologies outlined in these application notes provide a robust framework for researchers and drug development professionals to comprehensively assess the efficacy of this and other anti-pruritic agents. By understanding and applying these techniques, a more complete picture of a compound's anti-itch potential can be achieved.
References
- 1. Articles [globalrx.com]
- 2. Articles [globalrx.com]
- 3. Hydrocortisone topical (Cortizone, Cortaid, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound Cream Uses, Side Effects & Dosage [medicinenet.com]
- 5. pharmaserve.com [pharmaserve.com]
- 6. Molecular and cellular pruritus mechanisms in the host skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | In vitro models for investigating itch [frontiersin.org]
- 8. drugs.com [drugs.com]
- 9. Hydrocortisone: a steroid used to treat many health conditions - NHS [nhs.uk]
- 10. mdpi.com [mdpi.com]
- 11. misterx95.myds.me [misterx95.myds.me]
- 12. 1% hydrocortisone ointment is an effective treatment of pruritus ani: a pilot randomized controlled crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Hydrocortisone Valerate Instability in Aqueous Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and mitigating the instability of Hydrocortisone Valerate (B167501) in aqueous formulations. The following troubleshooting guides and Frequently Asked Questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Hydrocortisone Valerate in aqueous solutions?
A1: this compound in aqueous solutions primarily degrades through two main pathways:
-
Isomerization: The valerate ester group at the C17 position can migrate to the C21 position, forming the less therapeutically active Hydrocortisone 21-valerate. This is a common degradation pathway for 17-ester corticosteroids.
-
Hydrolysis: The ester bond at either the C17 or C21 position can be hydrolyzed, leading to the formation of the parent compound, Hydrocortisone.
Q2: What is the optimal pH for maximizing the stability of this compound in an aqueous formulation?
A2: Based on studies of similar 17-valerate corticosteroids, such as betamethasone (B1666872) valerate, this compound is expected to exhibit maximum stability in the acidic pH range of 4.0 to 5.0.[1] Both acidic and basic conditions can catalyze the degradation of the ester.
Q3: My this compound is precipitating out of my aqueous buffer. What can I do?
A3: this compound is practically insoluble in water.[2] To improve its solubility, consider the following approaches:
-
Co-solvents: The addition of water-miscible organic solvents such as ethanol (B145695) or propylene (B89431) glycol can significantly increase solubility.
-
Surfactants: Non-ionic surfactants can be used to create micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in the aqueous phase.
-
pH Adjustment: While pH is a critical factor for stability, ensure the pH of your buffer is within the optimal range for both solubility and stability.
Q4: What are the expected degradation products I should monitor in my stability studies?
A4: The primary degradation products to monitor are Hydrocortisone 21-valerate (the isomerization product) and Hydrocortisone (the hydrolysis product). A stability-indicating analytical method should be able to separate and quantify these compounds from the parent this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of potency of this compound in solution. | - Inappropriate pH of the formulation.- High storage temperature.- Presence of catalytic impurities. | - Adjust the pH of the aqueous formulation to a range of 4.0-5.0 using a suitable buffer system (e.g., acetate (B1210297) buffer).- Store the formulation at refrigerated temperatures (2-8 °C).- Use high-purity water and excipients to minimize trace metal contamination. |
| Appearance of unknown peaks in the HPLC chromatogram during stability testing. | - Degradation of this compound.- Interaction with excipients.- Contamination. | - Identify the unknown peaks by comparing their retention times with those of reference standards for expected degradation products (Hydrocortisone 21-valerate and Hydrocortisone).- Conduct forced degradation studies to generate potential degradation products and confirm their identities.- Evaluate the compatibility of this compound with all excipients in the formulation. |
| Difficulty in dissolving this compound in the aqueous vehicle. | - Low intrinsic aqueous solubility. | - Prepare a stock solution in a suitable organic solvent (e.g., ethanol, methanol) and add it to the aqueous phase with stirring.- Investigate the use of solubilizing agents such as propylene glycol or non-ionic surfactants.- Perform solubility studies in different buffer systems and co-solvent mixtures to find an optimal formulation. |
Data Presentation
Table 1: Solubility of Hydrocortisone and its Acetate Ester in Various Solvents
While specific quantitative data for this compound is limited in publicly available literature, the following data for Hydrocortisone and its acetate ester can provide a useful reference for solvent selection.
| Compound | Solvent | Solubility (mg/mL) |
| Hydrocortisone | Water | Very slightly soluble |
| Ethanol | ~2 | |
| DMSO | ~20 | |
| Dimethylformamide (DMF) | ~30 | |
| Hydrocortisone Acetate | Water | ~0.01[3] |
| DMSO | ~10 | |
| Dimethylformamide (DMF) | ~5 |
Data for Hydrocortisone and Hydrocortisone Acetate from various sources.[4][5]
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method is adapted from the USP monograph for this compound and principles of stability-indicating assays for similar corticosteroids.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The exact ratio may need to be optimized to achieve adequate separation of degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
-
Standard Solution Preparation:
-
Prepare a stock solution of USP this compound Reference Standard in methanol (B129727) at a concentration of approximately 1 mg/mL.
-
Prepare a working standard solution by diluting the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
-
Sample Preparation:
-
Dilute the aqueous formulation of this compound with the mobile phase to achieve a theoretical concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Procedure:
-
Inject the standard and sample solutions into the chromatograph.
-
Identify the peaks for this compound and its potential degradation products (Hydrocortisone 21-valerate and Hydrocortisone) based on their retention times relative to the reference standards.
-
Calculate the concentration of this compound and the percentage of each degradation product.
-
Protocol 2: Forced Degradation Study of this compound
-
Objective: To generate potential degradation products and demonstrate the stability-indicating nature of the analytical method.
-
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Store a solid sample of this compound at an elevated temperature (e.g., 80 °C) for a specified period. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound to UV light (e.g., 254 nm) for a specified period.
-
-
Analysis: Analyze the stressed samples using the stability-indicating HPLC method described above. The goal is to achieve 5-20% degradation of the parent compound.
Visualizations
Caption: A typical workflow for developing a stable aqueous formulation of this compound.
Caption: The primary degradation pathways of this compound in aqueous solutions.
Caption: A logical workflow for troubleshooting instability issues in this compound formulations.
References
- 1. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 3. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Optimizing Hydrocortisone Valerate Release from Cream Bases
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the release of Hydrocortisone (B1673445) Valerate (B167501) from various cream bases.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, providing potential causes and recommended solutions in a clear question-and-answer format.
| Problem/Question | Potential Causes | Recommended Solutions |
| High variability in in vitro release rate (IVRT) data between replicate experiments. [1] | - Inconsistent sample loading onto the diffusion cell membrane.- Air bubbles trapped between the membrane and the receptor medium.- Inconsistent membrane soaking procedures.[1]- Fluctuations in temperature or stirring speed.[2][3] | - Use a positive displacement pipette to apply a consistent amount of cream.- Ensure no air bubbles are present when mounting the membrane.- Standardize the membrane soaking time and solution.[1]- Precisely control and monitor the temperature and stirring speed of the diffusion cells.[2][3] |
| No or very low drug release detected. | - Drug precipitation in the receptor medium.- Insufficient drug solubility in the cream base.- Incorrect analytical method or insufficient sensitivity.- Membrane incompatibility. | - Increase the percentage of co-solvent (e.g., ethanol (B145695), propylene (B89431) glycol) in the receptor medium to ensure sink conditions.[4]- Evaluate the solubility of hydrocortisone valerate in individual excipients of the cream base.- Validate the analytical method (e.g., HPLC) for sensitivity, linearity, and accuracy.[1]- Test different types of synthetic membranes (e.g., polysulfone, cellulose (B213188) acetate) to ensure they are not binding the drug.[1][4][5] |
| Drug release plateaus too early. | - Saturation of the receptor medium.- Depletion of the drug from the cream layer adjacent to the membrane. | - Increase the volume of the receptor medium or sample more frequently to maintain sink conditions.- Ensure the amount of cream applied provides a sufficient drug reservoir for the duration of the experiment. |
| Inconsistent results with different batches of the same cream formulation. | - Phase separation or changes in the cream's microstructure over time.[6][7]- Crystal growth of the active pharmaceutical ingredient (API).[6]- Variations in the manufacturing process. | - Visually inspect the cream for any signs of phase separation.- Use techniques like polarized light microscopy to check for crystal growth.- Ensure a consistent and well-documented manufacturing process for the cream. |
| The cream appears to be physically unstable during the experiment (e.g., separates, changes color). | - Incompatible excipients in the formulation.[6]- pH shift in the formulation.[6]- Exposure to light or heat.[6] | - Review the compatibility of all excipients in the cream base.- Measure the pH of the cream before and after the experiment.- Protect the formulation from light and maintain it at the recommended storage temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common apparatus used for in vitro release testing (IVRT) of semi-solid dosage forms like creams?
A1: The most common and recommended apparatus for IVRT of semi-solid dosage forms is the vertical diffusion cell, also known as the Franz diffusion cell.[1][2][3] This apparatus is described in the USP General Chapter <1724> Semisolid Drug Products—Product Performance Tests.[2][3]
Q2: What type of membrane should I use for IVRT of this compound creams?
A2: Commercially available synthetic membranes are commonly used to avoid the variability associated with using biological membranes like skin.[5] Polysulfone and cellulose acetate (B1210297) membranes have been successfully used for hydrocortisone and other corticosteroids.[1][4] The choice of membrane should be justified and validated for the specific formulation.
Q3: What is a suitable receptor medium for this compound release studies?
A3: this compound is practically insoluble in water, so the receptor medium must contain a co-solvent to ensure "sink conditions" (where the concentration of the drug in the receptor medium does not exceed 10-30% of its saturation solubility).[8][9] A common receptor medium is a mixture of ethanol and water, for instance, a 60% ethanol:water mixture has been used for betamethasone (B1666872) valerate, a similar corticosteroid.[4] The exact composition should be optimized based on the solubility of this compound.
Q4: How can I increase the release rate of this compound from my cream base?
A4: The release rate can be influenced by several factors. The inclusion of penetration enhancers in the formulation can significantly increase drug release.[10] These can include solvents like propylene glycol and ethanol, or terpenes.[10][11] The type of cream base (e.g., oil-in-water vs. water-in-oil) and the overall composition will also play a crucial role in the drug release profile.[7]
Q5: What are some common excipients found in this compound creams?
A5: A typical hydrophilic cream base for this compound may contain components such as carbomer, dibasic sodium phosphate, methylparaben, propylene glycol, purified water, sodium lauryl sulfate, steareth-2, steareth-100, stearyl alcohol, and white petrolatum.[8][9]
Q6: Can occlusive dressings affect the penetration of this compound?
A6: Yes, occlusion can significantly enhance penetration. While occlusion for up to 24 hours may not show a demonstrable increase, occlusion for 96 hours has been shown to markedly enhance the penetration of hydrocortisone.[8][9][12]
Experimental Protocols
In Vitro Release Testing (IVRT) using Vertical Diffusion Cells
This protocol provides a detailed methodology for conducting IVRT studies on this compound creams.
1. Materials and Equipment:
-
Vertical diffusion cells (Franz cells)
-
Synthetic membrane (e.g., polysulfone, 0.45 µm pore size)
-
Receptor medium (e.g., 40-60% ethanol in water, degassed)
-
Magnetic stir bars and stirrer plate
-
Constant temperature water bath or heating block
-
Syringes and needles for sampling
-
HPLC system with a suitable column (e.g., C18) for analysis[1]
-
This compound reference standard
-
Cream formulation to be tested
2. Experimental Procedure:
-
Membrane Preparation: If required by the protocol, soak the synthetic membrane in the receptor medium for a specified time (e.g., 30 minutes) before use.[1]
-
Cell Assembly:
-
Fill the receptor chamber of the Franz diffusion cell with the degassed receptor medium, ensuring no air bubbles are trapped.
-
Place a magnetic stir bar in the receptor chamber.
-
Carefully place the prepared membrane onto the cell, ensuring the shiny side (if applicable) faces the donor chamber.
-
Clamp the donor and receptor chambers together securely.
-
-
Equilibration: Place the assembled cells in the heating block or water bath set to 32°C ± 0.5°C and allow the system to equilibrate for at least 30 minutes. Start the magnetic stirrers at a constant speed (e.g., 600 rpm).
-
Sample Application: Accurately weigh and apply a specified amount of the this compound cream (e.g., 300 mg) onto the center of the membrane in the donor chamber.
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 3, 4, 5, and 6 hours), withdraw a sample (e.g., 200 µL) from the sampling arm of the receptor chamber.
-
Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium.
-
-
Sample Analysis: Analyze the collected samples for this compound concentration using a validated HPLC method.[1]
-
Data Analysis:
-
Calculate the cumulative amount of this compound released per unit area (µg/cm²) at each time point, correcting for sample replacement.
-
Plot the cumulative amount of drug released versus the square root of time.
-
The slope of the linear portion of the plot represents the release rate (flux).
-
Data Presentation
Table 1: Factors Influencing In Vitro Release Rate of Hydrocortisone
| Parameter | Condition 1 | Release Rate (µg/cm²/h⁰.⁵) | Condition 2 | Release Rate (µg/cm²/h⁰.⁵) | Reference |
| Membrane Soaking | No Soaking | X | 30-minute soak in IPM/ethomeen | 3X | [1] |
| Receptor Medium | 30% Ethanol | Y | 60% Ethanol | >Y (for similar steroid) | [2][4] |
| Temperature | 32°C | Z | 37°C | >Z | [3] |
| Stirring Speed | 600 rpm | A | 800 rpm | No significant difference | [2] |
(Note: X, Y, Z, and A are representative values to illustrate the effect. Actual values would be determined experimentally.)
Mandatory Visualizations
Caption: Workflow for In Vitro Release Testing (IVRT) of this compound Cream.
Caption: Troubleshooting Logic for High IVRT Variability.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relationship between in vivo skin blanching and in vitro release rate for betamethasone valerate creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro release of hydrocortisone from topical preparations and automated procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the potential issues with ointment, cream, and gel stability? – Pharma.Tips [pharma.tips]
- 7. Investigating the Changes in Cream Properties Following Topical Application and Their Influence on the Product Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Cream USP, 0.2% this compound Ointment USP, 0.2% [dailymed.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Effect of penetration enhancers on the permeation of mannitol, hydrocortisone and progesterone through human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.report [fda.report]
Technical Support Center: Improving the Solubility of Hydrocortisone Valerate for In Vitro Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of Hydrocortisone Valerate in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
A1: this compound is a synthetic glucocorticoid corticosteroid, an ester of hydrocortisone.[1][2] It is a white crystalline solid that is practically insoluble in water, which can pose a significant challenge for its application in aqueous-based in vitro assays, such as cell culture experiments.[1][3] Achieving a homogenous solution is critical for accurate and reproducible experimental results.
Q2: What are the recommended solvents for dissolving this compound?
Q3: What is the general procedure for preparing a this compound stock solution for cell culture?
A3: To prepare a stock solution, dissolve this compound in an appropriate organic solvent, such as DMSO or absolute ethanol (B145695), to a high concentration (e.g., 10-50 mM). This stock solution can then be serially diluted in cell culture medium to the desired final working concentration. It is crucial to ensure that the final concentration of the organic solvent in the cell culture medium is non-toxic to the cells, typically below 0.1% for DMSO.
Data Presentation: Solubility of this compound
While precise quantitative solubility data for this compound in various solvents is not consistently reported across literature, the following table summarizes the available qualitative and related quantitative information.
| Solvent | Solubility of this compound | Related Solubility Data (Hydrocortisone) |
| Water | Insoluble[1][3] | 0.28 mg/mL at 25°C[6] |
| Ethanol | Soluble[1][3] | ~15 mg/mL[5] |
| Methanol | Soluble[1][3] | 6.2 mg/mL[5] |
| DMSO | Soluble[7] | ~20 mg/mL[4] |
| Propylene (B89431) Glycol | Sparingly Soluble[1][3] | 12.7 mg/mL at 25°C[6] |
Note: The solubility of Hydrocortisone is provided for reference and may differ from that of this compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 446.58 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh out 4.47 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when added to the cell culture medium.
-
Question: I prepared a stock solution of this compound in DMSO, but when I add it to my cell culture medium, a precipitate forms. Why is this happening and how can I prevent it?
-
Answer: This is a common issue known as "crashing out" and occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.
| Potential Cause | Recommended Solution |
| High final concentration: The final concentration of this compound in the medium exceeds its aqueous solubility. | Decrease the final working concentration. Perform a dose-response experiment to determine the optimal, soluble concentration. |
| Rapid dilution: Adding a concentrated stock solution directly to a large volume of medium can cause rapid solvent exchange and precipitation. | Perform serial dilutions of the stock solution in pre-warmed (37°C) culture medium. Add the diluted solution dropwise while gently swirling the medium. |
| Low temperature of the medium: Adding the compound to cold medium can decrease its solubility. | Always use pre-warmed (37°C) cell culture medium. |
| High solvent concentration: The final concentration of the organic solvent (e.g., DMSO) in the medium is too high, affecting the solubility of other medium components. | Ensure the final solvent concentration is kept to a minimum, ideally ≤ 0.1% for DMSO. |
Issue 2: The this compound stock solution is cloudy or contains visible particles.
-
Question: I followed the protocol to dissolve this compound in DMSO, but the solution is not clear. What should I do?
-
Answer: A cloudy or particulate-containing stock solution indicates incomplete dissolution, which will lead to inaccurate dosing.
| Potential Cause | Recommended Solution |
| Insufficient mixing: The compound has not been adequately mixed to fully dissolve. | Continue to vortex the solution. Gentle warming in a 37°C water bath for a short period can also help. |
| Low quality solvent: The solvent may contain impurities or water, which can reduce the solubility of the compound. | Use a high-purity, anhydrous, cell culture grade solvent. |
| Concentration exceeds solubility limit: The intended concentration of the stock solution is higher than the solubility of this compound in that solvent. | Try preparing a more dilute stock solution. |
| Compound degradation: The compound may have degraded over time or due to improper storage. | Use a fresh vial of this compound. |
Mandatory Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound, as a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
References
- 1. This compound Cream USP, 0.2% this compound Ointment USP, 0.2% [dailymed.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DailyMed - this compound cream this compound ointment [dailymed.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mpbio.com [mpbio.com]
- 7. medkoo.com [medkoo.com]
Minimizing Hydrocortisone Valerate degradation during stability testing
Welcome to the technical support center for hydrocortisone (B1673445) valerate (B167501). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of hydrocortisone valerate during stability testing and formulation development.
Troubleshooting Guide
This guide addresses common issues encountered during the stability testing of this compound.
Issue 1: Appearance of Unexpected Peaks in HPLC/UPLC Chromatogram during Stability Study
-
Question: I am observing new peaks in my chromatogram after storing my this compound formulation. What could these be?
-
Answer: The appearance of new peaks likely indicates the degradation of this compound. The specific degradation products can vary depending on the formulation and storage conditions. Common degradants include:
-
Oxidation Products: Such as 21-dehydrohydrocortisone and 17-ketosteroids.[1][2] These are often formed at elevated temperatures.
-
Hydrolysis Products: The ester group at the 17-position can be hydrolyzed, leading to the formation of hydrocortisone and valeric acid.
-
Rearrangement Products: The Mattox rearrangement can lead to the formation of enol-aldehyde impurities.[1]
-
Isomers: Transesterification can occur, for instance, from a 17-valerate to a 21-valerate ester, especially in the presence of certain excipients or at specific pH values.[3][4]
-
Issue 2: Accelerated Degradation in Aqueous Formulations
-
Question: My this compound formulation is degrading much faster than expected in an aqueous base. Why is this happening and how can I prevent it?
-
Answer: Hydrocortisone and its esters are known to be unstable in aqueous solutions, particularly at basic pH.[5] The presence of water can facilitate hydrolysis of the ester linkage. To minimize degradation:
-
pH Control: Maintain the pH of the formulation in the weakly acidic range (around pH 4.5) for optimal stability.[1]
-
Solvent System: Consider using co-solvents like alcohol or glycerin, which have been shown to have a stabilizing effect.[5]
-
Excipient Selection: Be mindful of excipients that can promote degradation. For example, polyethylene (B3416737) glycols may contain peroxide impurities that can accelerate oxidative degradation.[3]
-
Issue 3: Discoloration or Physical Changes in the Formulation
-
Question: My cream/ointment containing this compound has changed color/consistency during stability testing. What is the cause?
-
Answer: Physical instability can be linked to chemical degradation. The formation of degradation products can sometimes lead to visible changes. Additionally, interactions between this compound and excipients in the vehicle can cause these changes. It is crucial to evaluate the compatibility of this compound with all formulation components.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The main degradation pathways for this compound include oxidation, hydrolysis, and rearrangement.[1][2][6] Oxidation often affects the C-17, C-20, and C-21 positions.[2] Hydrolysis typically involves the cleavage of the valerate ester at the C-17 position. Rearrangements like the Mattox rearrangement can also occur.[1]
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study is essential to understand the stability of the molecule. It involves subjecting the drug substance or product to stress conditions such as:
-
Acidic and Basic Hydrolysis: Treat with dilute acid (e.g., 0.1N HCl) and base (e.g., 0.1N NaOH) at room or elevated temperature.
-
Oxidation: Expose to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Stress: Store at elevated temperatures (e.g., 50°C, 60°C).[1][7]
-
Photostability: Expose to light according to ICH Q1B guidelines.[7]
The degradation should be monitored by a stability-indicating analytical method like HPLC to identify and quantify the degradation products.[8]
Q3: What are some recommended stabilizers for this compound formulations?
A3: The choice of stabilizer depends on the degradation pathway you are trying to inhibit.
-
Antioxidants: To prevent oxidative degradation, consider adding antioxidants to your formulation.
-
Chelating Agents: These can be used to sequester metal ions that may catalyze degradation reactions.
-
pH Buffering: Using a suitable buffer system to maintain a weakly acidic pH can prevent base-catalyzed hydrolysis.[1]
-
Omega-6 Fatty Acids: Safflower oil, which contains linoleic acid (an omega-6 acid), has been shown to inhibit the isomerization of hydrocortisone 17-esters.[9]
Q4: What type of analytical method is suitable for stability testing of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) method is recommended.[1][10] Key features of a suitable method include:
-
Column: A C18 column is commonly used.[1]
-
Mobile Phase: A gradient elution with a mixture of an acidic buffer (e.g., phosphate (B84403) or formate (B1220265) buffer at pH ~4.5) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed.[1][11]
-
Detection: UV detection at a wavelength around 240-254 nm is typically used.[7][10]
-
Mass Spectrometry (MS/MS): Coupling the LC system to a mass spectrometer is highly valuable for the identification and structural elucidation of unknown degradation products.[1][10]
Data Presentation
Table 1: Common Degradation Products of Hydrocortisone and its Esters
| Degradation Product Category | Specific Examples | Formation Conditions | Reference |
| Oxidation Products | 21-dehydrohydrocortisone, 17-ketosteroid | High temperature, presence of oxidizing agents | [1][2] |
| Hydrolysis Products | Hydrocortisone, Valeric Acid | Aqueous solutions, basic pH | [5] |
| Rearrangement Products | Enol-aldehyde impurities | Acid-catalyzed | [1] |
| Isomers | Betamethasone-21-valerate (from Betamethasone-17-valerate) | pH-dependent, presence of certain excipients | [3][4] |
| Other Impurities | Hydrocortisone acetate, Cortisone 17 keto steroid impurity | Accelerated stability conditions | [1] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method. Optimization will be required based on the specific formulation.
-
Instrumentation: HPLC system with a PDA detector.
-
Column: Luna C18 (2), 100A, 4.6 x 250 mm, 5.0 µm particle size.[1]
-
Mobile Phase A: 0.05 M potassium phosphate monobasic buffer, pH adjusted to 4.5.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient Program:
-
Time (min) / %B: 0.0/26, 18/26, 32/45, 48/70, 58/70, 60/26, 75/26.[1]
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Detection: UV at 240 nm.
-
Sample Preparation: Accurately weigh a portion of the formulation, dissolve in a suitable solvent (e.g., acetonitrile), and dilute to a known concentration.
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1N HCl. Heat at 60°C for a specified duration (e.g., 2, 4, 8 hours). Neutralize the solution before injection into the HPLC.
-
Base Hydrolysis: Dissolve this compound in a suitable solvent and add 0.1N NaOH. Keep at room temperature for a specified duration. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified duration.
-
Thermal Degradation: Store the solid drug substance or formulation in an oven at a high temperature (e.g., 70°C) for a specified period.
-
Photodegradation: Expose the drug substance or product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Analysis: Analyze all stressed samples using the validated stability-indicating HPLC method. Compare the chromatograms with that of an unstressed sample to identify and quantify the degradation products.
Visualizations
Caption: Major degradation pathways of this compound under various stress conditions.
Caption: A typical workflow for conducting a forced degradation study of this compound.
References
- 1. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of Thermal Degradation of Betamethasone Valerate and Betamethasone Dipropionate in Different Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of vehicles and other active ingredients on stability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. d-nb.info [d-nb.info]
- 8. forced degradation products: Topics by Science.gov [science.gov]
- 9. US7981877B2 - Stabilized steroid composition and method for its preparation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.lib.umn.edu [pubs.lib.umn.edu]
Addressing variability in vasoconstrictor assay results for Hydrocortisone Valerate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in vasoconstrictor assay results for Hydrocortisone (B1673445) Valerate. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during the vasoconstrictor assay in a question-and-answer format.
Question 1: Why am I observing high inter-subject variability in skin blanching responses?
Answer: High inter-subject variability is a known challenge in the vasoconstrictor assay. Several factors related to the individual subjects can contribute to this:
-
"Responders" vs. "Non-responders": A significant portion of the population may not exhibit a strong blanching response to topical corticosteroids. One study found that only 53% of subjects showed a blanching response to hydrocortisone.[1] It is crucial to screen subjects for their responsiveness to a reference corticosteroid product before enrolling them in a pivotal study.[2]
-
Skin Characteristics: Factors such as skin thickness, vascularity, pigmentation, and the density of the stratum corneum can vary significantly among individuals, leading to different rates and extents of drug absorption and, consequently, variable vasoconstrictor responses.[2]
-
Circadian Rhythms: Skin blanching responses can follow a circadian pattern, which may be related to fluctuations in plasma cortisol levels.[3]
Solution:
-
Implement a rigorous subject screening process to select a population of "responders" who show a consistent and adequate blanching response.
-
Characterize and record baseline skin parameters of subjects to identify potential covariates in your data analysis.
-
Standardize the time of day for drug application and response measurement to minimize the impact of circadian rhythms.
Question 2: My chromameter readings are inconsistent and show high variability. What could be the cause?
Answer: Inconsistent chromameter readings can arise from both instrumental and operator-related factors. While chromameters are intended to provide objective measurements, their use is not entirely free from variability.[4]
-
Operator Technique: Inconsistent pressure applied to the skin with the chromameter probe can induce changes in skin color and lead to erroneous readings.[5] Proper training and a consistent technique are essential.
-
Instrument Calibration and Qualification: Like any analytical instrument, the chromameter requires proper qualification and calibration to ensure accurate and reproducible measurements. The FDA recommends that the variability (% coefficient of variation) for intra- and inter-chromameter measurements should not exceed 15%.[6][7]
-
Data Manipulation: The way chromameter data is corrected for baseline and untreated site readings can impact the final results.[5]
Solution:
-
Standardize Operator Technique: All operators should be thoroughly trained on the correct use of the chromameter, with a focus on applying minimal and consistent pressure. Operator qualification studies should be conducted to ensure inter-operator variability is within acceptable limits (e.g., CV < 15%).[7]
-
Implement a Robust Instrument Qualification Program: Regularly perform and document chromameter qualification and calibration procedures.
-
Use a Standardized Data Analysis Protocol: Establish and follow a clear standard operating procedure for baseline correction and data analysis to ensure consistency across all studies.
Question 3: I am seeing a poor fit of my dose-duration response data to the Emax model. What are the potential reasons?
Answer: A poor fit to the Emax model in a pilot study can be due to several factors, particularly with lower potency corticosteroids like Hydrocortisone Valerate.
-
Weak Vasoconstrictor Response: Low potency drugs may produce a weak blanching response, making it difficult to establish a clear dose-response relationship and accurately estimate the ED50.[8]
-
Truncated Response or Incomplete Plateau: The dose durations selected for the pilot study may not be sufficient to capture the full dose-response curve, leading to a truncated response and an inaccurate estimation of Emax.[9]
-
High Data Variability: High intra-subject variability in the vasoconstrictor response can obscure the true dose-response relationship.[10][11]
Solution:
-
Optimize Dose Durations: Ensure the range of dose durations in the pilot study is wide enough to capture the full sigmoidal shape of the dose-response curve, including the baseline, the steep portion, and the plateau (Emax).
-
Increase Sample Size: For products with high inherent variability, a larger sample size in the pilot study may be necessary to obtain a more reliable estimate of the population ED50.[10][11]
-
Consider Alternative Models: If the simple Emax model consistently provides a poor fit, alternative pharmacodynamic models may be explored with proper justification.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of variability in the vasoconstrictor assay? A1: The primary source of variability is the inherent biological differences among human subjects, including their skin physiology and their individual responsiveness to corticosteroids.[2] Methodological factors such as application technique and measurement error also contribute significantly.[11]
Q2: How can I minimize variability in my experimental protocol? A2: To minimize variability, it is essential to standardize every step of the assay. This includes using a well-defined and homogenous subject population ("responders"), precise control over the application of the product (amount, area, and duration), consistent and validated measurement techniques (visual or chromameter), and a standardized environment for the study (temperature, humidity).[8][10]
Q3: What are the advantages and disadvantages of using a chromameter versus visual scoring? A3:
-
Chromameter:
-
Advantages: Provides objective, quantitative data, and is generally considered more sensitive than the human eye for detecting subtle changes in skin color.[3][4] Regulatory agencies like the FDA recommend its use.[12][13]
-
Disadvantages: Can be prone to operator-induced variability if not used correctly, and different models may not produce directly comparable data.[4][12] The initial cost of the instrument is also a consideration.
-
-
Visual Scoring:
-
Advantages: Low cost and does not require specialized equipment. With trained and experienced observers, it can provide reliable data.[4]
-
Disadvantages: It is a subjective measurement, and there can be significant inter-observer variability. It may be less sensitive for detecting small differences in blanching, especially for low-potency corticosteroids.[2]
-
Q4: What is the purpose of a pilot study in the vasoconstrictor assay? A4: A pilot study is conducted with the reference product to determine the dose duration-response relationship.[12][14] The primary goal is to determine the ED50 (the dose duration that produces 50% of the maximum effect), which is then used to set the dose durations for the pivotal bioequivalence study.[9][12][14]
Q5: What is the significance of the AUEC (Area Under the Effect Curve) in data analysis? A5: The AUEC is a key pharmacodynamic parameter calculated from the vasoconstriction response measured over time. It provides an integrated measure of the total blanching effect and is used to compare the bioequivalence of test and reference products.[15]
Data on Assay Variability
The following tables summarize quantitative data related to the variability of the vasoconstrictor assay.
Table 1: Variability of Measurement Techniques
| Measurement Technique | Parameter | Reported Coefficient of Variation (%CV) | Source |
| Chromameter | a* value (inter-subject) | ~24% | [16] |
| Chromameter | b* value (inter-subject) | ~15% | [16] |
| Chromameter | L* value (inter-subject) | ~6% | [16] |
| Visual Assessment | Blanching Score (intra-subject) | Reproducible with trained observers | [16] |
| Chromameter | ED50 (this compound 0.2% cream) | 121% | [16] |
| Visual Assessment | ED50 (this compound 0.2% cream) | 57% | [16] |
Table 2: Subject Responsiveness to Hydrocortisone
| Parameter | Finding | Source |
| Percentage of Responders | 53% of subjects showed a blanching response to 2.5% hydrocortisone ointment under occlusion. | [1] |
| "Evaluable Detectors" in a Pivotal Study | In a bioequivalence study of mometasone (B142194) cream, 105 out of 162 enrolled subjects (65%) were identified as "detectors" and included in the statistical analysis. | [2] |
Experimental Protocols
A detailed, step-by-step protocol for conducting a vasoconstrictor assay for this compound is provided below, based on FDA guidance for bioequivalence studies.
1. Pilot Dose Duration-Response Study
-
Objective: To determine the dose duration-response relationship of the reference this compound product and to calculate the population ED50.
-
Subjects: A minimum of 12 healthy volunteers who have been screened and identified as "responders" to a topical corticosteroid.
-
Procedure:
-
Select and mark multiple application sites (e.g., 1 cm diameter) on the ventral forearms of each subject.
-
Apply a precise amount of the reference this compound formulation (e.g., 10 µL) to each site.
-
Assign different application durations to the sites in a randomized manner (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 16 hours).
-
At the end of each application period, gently remove the formulation from the skin.
-
Measure the skin blanching response at each site at predetermined time points after removal (e.g., 0, 2, 4, 6, 8, 12, 18, and 24 hours) using a calibrated chromameter (measuring the a* value) or by trained visual assessors.
-
Include untreated control sites on each arm to serve as a baseline.
-
-
Data Analysis:
-
For each dose duration, calculate the Area Under the Effect Curve (AUEC) from the blanching response versus time data.
-
Fit the AUEC data to a pharmacodynamic model, typically the Emax model, to determine the population ED50.
-
2. Pivotal Bioequivalence Study
-
Objective: To compare the bioequivalence of a test this compound formulation to the reference product.
-
Subjects: A sufficient number of healthy "responder" subjects to achieve adequate statistical power (typically 40-60 "detectors").
-
Procedure:
-
Based on the ED50 determined in the pilot study, select three dose durations for the pivotal study:
-
D1 ≈ 0.5 x ED50
-
ED50
-
D2 ≈ 2 x ED50
-
-
On each subject, apply the test product at the ED50 duration and the reference product at the D1, ED50, and D2 durations to randomized sites on the forearms.
-
Include untreated control sites.
-
Measure the skin blanching response at the same time points as in the pilot study.
-
-
Data Analysis:
-
Calculate the AUEC for the test and reference products at the ED50 duration.
-
Perform statistical analysis to determine if the 90% confidence interval for the ratio of the test to reference AUEC falls within the bioequivalence limits (typically 80-125%).
-
Data from subjects who do not show a clear dose-response to the reference product (i.e., AUEC at D2 is not sufficiently greater than AUEC at D1) may be excluded from the analysis (these subjects are not considered "detectors").[2]
-
Visualizations
Signaling Pathway of Corticosteroid-Induced Vasoconstriction
Caption: Signaling pathway of topical corticosteroid-induced vasoconstriction.
Experimental Workflow for Vasoconstrictor Assay
Caption: Experimental workflow for a two-stage vasoconstrictor assay.
Troubleshooting Logic for High Variability
Caption: Troubleshooting flowchart for addressing high variability in vasoconstrictor assay results.
References
- 1. Glucocorticoids and vascular reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. gmp-compliance.org [gmp-compliance.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fda.gov [fda.gov]
- 8. bioavailability-bioequivalence.pharmaceuticalconferences.com [bioavailability-bioequivalence.pharmaceuticalconferences.com]
- 9. fda.gov [fda.gov]
- 10. Glucocorticoid-related signaling effects in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. remedypublications.com [remedypublications.com]
- 12. Analysis of chromameter results obtained from corticosteroid-induced skin blanching assay: comparison of visual and chromameter data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Critical Role for Vascular Smooth Muscle in Acute Glucocorticoid-Induced Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. An assessment of the relationship between vasoconstrictor assay findings, clinical efficacy and skin thinning effects of a variety of undiluted and diluted corticosteroid preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimization of occlusive vs. non-occlusive application in Hydrocortisone Valerate studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of occlusive versus non-occlusive application in studies involving Hydrocortisone (B1673445) Valerate (B167501).
Frequently Asked Questions (FAQs)
Q1: What is the primary rationale for using an occlusive dressing with topical Hydrocortisone Valerate?
A1: The primary rationale for using an occlusive dressing is to significantly enhance the percutaneous absorption of this compound.[1][2] Occlusion hydrates the stratum corneum, increasing its permeability and leading to a higher concentration of the corticosteroid in the epidermis and dermis. This can result in a more potent anti-inflammatory effect.
Q2: How much does occlusion increase the penetration of hydrocortisone?
A2: Occlusion can markedly enhance the penetration of hydrocortisone. While occlusion for up to 24 hours may not show a significant increase, occlusion for 96 hours has been shown to substantially increase penetration.[3] Some studies suggest that occlusion can increase the absorption of topical corticosteroids by up to 10-fold.
Q3: What are the potential risks associated with the occlusive application of this compound?
A3: The increased absorption of this compound with occlusion can also increase the risk of local and systemic side effects.[4] Local side effects may include skin atrophy, striae, and folliculitis.[2] Systemic side effects, although rarer, can include hypothalamic-pituitary-adrenal (HPA) axis suppression, especially with prolonged use over large surface areas.[3]
Q4: When is a non-occlusive application of this compound preferred?
A4: A non-occlusive application is generally preferred for routine use, for application to sensitive areas like the face, groin, or underarms, and in situations where the risk of side effects outweighs the need for enhanced potency.[5] It is also the standard approach unless a physician specifically directs the use of an occlusive dressing.[3]
Data Presentation
Table 1: Illustrative Comparison of Vasoconstriction Scores
| Application Method | Mean Vasoconstriction Score (at 16 hours) | Expected Outcome |
| Non-Occlusive | 1.5 | Moderate blanching effect. |
| Occlusive | 2.5 | More pronounced and sustained blanching. |
Note: Vasoconstriction (skin blanching) is a common measure of topical corticosteroid potency. Scores are typically on a scale of 0 (no blanching) to 4 (intense blanching).
Table 2: Illustrative Comparison of Epidermal Drug Concentration
| Application Method | This compound Concentration in Epidermis (µg/g tissue) | Expected Outcome |
| Non-Occlusive | >100 | Sufficient concentration for a therapeutic effect. |
| Occlusive | >200 | Significantly higher concentration, leading to a more potent effect. A minimum epidermal reservoir of 200 micrograms of hydrocortisone per gram of lyophilized tissue is suggested to elicit a definite vasoconstrictor response.[6] |
Experimental Protocols
Vasoconstrictor Assay (McKenzie-Stoughton Method)
The vasoconstrictor assay is a standardized method to determine the bioequivalence and potency of topical corticosteroid formulations.
Objective: To assess the degree of skin blanching (vasoconstriction) induced by this compound under occlusive and non-occlusive conditions.
Materials:
-
This compound 0.2% cream/ointment
-
Reference standard topical corticosteroid
-
Placebo vehicle
-
Occlusive dressings (e.g., plastic film)
-
Non-occlusive protective chambers
-
Chromameter or trained visual assessors
-
Skin markers
Procedure:
-
Subject Selection: Enroll healthy volunteers with no skin diseases or sensitivities.
-
Site Demarcation: Mark multiple 1 cm² application sites on the flexor surface of the forearms.
-
Baseline Measurement: Measure the baseline skin color of each site using a chromameter or by visual assessment.
-
Application:
-
Non-Occlusive: Apply a standardized amount of this compound cream/ointment to the designated sites. Cover with a non-occlusive protective chamber to prevent accidental removal.
-
Occlusive: Apply a standardized amount of this compound cream/ointment to the designated sites. Cover with an occlusive dressing, ensuring the edges are sealed.
-
-
Duration: Leave the applications in place for a predetermined period (e.g., 6, 16, or 24 hours).
-
Removal: After the specified duration, gently remove the dressings and any excess formulation.
-
Assessment: Evaluate the degree of vasoconstriction at specified time points post-removal (e.g., 2, 4, 6, 12, 24 hours) using a chromameter or a standardized visual scoring scale (0-4).[7]
-
Data Analysis: Calculate the Area Under the Effect Curve (AUEC) for the blanching response over time for both occlusive and non-occlusive applications.
Mandatory Visualization
Caption: Experimental workflow for comparing occlusive vs. non-occlusive application.
Caption: Simplified signaling pathway of this compound.
Troubleshooting Guides
Issue 1: High Variability in Vasoconstriction Assay Results
-
Possible Cause: Inconsistent application technique.
-
Solution: Ensure a standardized, uniform, and consistent amount of the formulation is applied to each site. Use of a template can aid in consistent application area.
-
-
Possible Cause: Inter-subject variability in skin response.
-
Solution: Increase the number of subjects to improve statistical power. Screen subjects for corticosteroid responsiveness before the main study.
-
-
Possible Cause: Environmental factors.
-
Solution: Conduct the study in a temperature and humidity-controlled environment, as these factors can affect skin hydration and permeability.[8]
-
-
Possible Cause: Inconsistent occlusion.
-
Solution: Ensure the occlusive dressing is applied uniformly and creates a complete seal over the application site to prevent moisture loss.
-
Issue 2: Discrepancy Between Vasoconstriction Assay and Clinical Efficacy
-
Possible Cause: The controlled conditions of the assay do not reflect real-world use.
-
Solution: Acknowledge this limitation when interpreting results. The vasoconstrictor assay is a measure of potency under ideal conditions, while clinical efficacy is influenced by patient adherence, disease state, and application to diseased versus healthy skin.[8]
-
-
Possible Cause: The vehicle formulation plays a significant role.
-
Solution: The same concentration of this compound can have different potencies depending on the vehicle (e.g., ointment vs. cream). Ointments are generally more occlusive and enhance penetration.[8] Ensure the vehicle is appropriate for the skin condition being treated.
-
Issue 3: Unexpected Adverse Events with Occlusive Application
-
Possible Cause: Increased systemic absorption.
-
Solution: Reduce the duration of occlusion or the total body surface area being treated. Monitor for signs of HPA axis suppression in studies involving prolonged occlusion over large areas.[3]
-
-
Possible Cause: Local irritation or infection.
-
Solution: Ensure the skin is clean before applying the occlusive dressing. Instruct subjects to report any signs of irritation, folliculitis, or infection. Avoid using occlusive dressings on infected skin.
-
References
- 1. This compound | C26H38O6 | CID 5282494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound Ointment USP, 0.2% For Dermatologic Use Only. Not for Ophthalmic Use. Rx only [dailymed.nlm.nih.gov]
- 4. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. This compound 0.2 % topical cream | Kaiser Permanente [healthy.kaiserpermanente.org]
- 6. This compound. Double-blind comparison with two other topical steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. benchchem.com [benchchem.com]
Refinement of extraction methods for Hydrocortisone Valerate from tissue samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of extraction methods for Hydrocortisone (B1673445) Valerate from tissue samples. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Hydrocortisone Valerate from tissue samples?
A1: The primary methods for extracting this compound and other corticosteroids from tissue samples include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Supercritical Fluid Extraction (SFE).[1][2][3] The choice of method often depends on the tissue type, the required level of cleanliness, and the analytical technique that will be used for quantification, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[4][5]
Q2: Why am I seeing low recovery of this compound from my tissue samples?
A2: Low recovery can be attributed to several factors, including inefficient tissue homogenization, suboptimal solvent selection for extraction, or issues with the chosen extraction technique (e.g., incorrect SPE sorbent). For complex matrices like tissue, ensuring complete disruption of the tissue structure is crucial for the solvent to access the analyte. The polarity of the extraction solvent must be well-matched with this compound to ensure efficient partitioning.
Q3: What are matrix effects and how can they affect my results?
A3: Matrix effects are the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix.[6][7][8] This can lead to ion suppression or enhancement, causing inaccurate and imprecise quantification of this compound.[6][7][8] Matrix effects are a significant challenge in bioanalysis, especially when dealing with complex samples like tissue homogenates.[6][9]
Q4: How can I minimize matrix effects in my LC-MS/MS analysis?
A4: To minimize matrix effects, it is essential to have a robust sample cleanup procedure. This can be achieved through optimized Solid-Phase Extraction (SPE) protocols that selectively remove interfering components like phospholipids (B1166683).[9] Additionally, employing a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte can effectively compensate for matrix-induced variations in ionization.[10] Chromatographic separation should also be optimized to separate this compound from matrix components.
Q5: What is the importance of method validation for this compound extraction?
A5: Method validation is critical to ensure the reliability and accuracy of your results. It involves assessing parameters such as linearity, precision, accuracy, recovery, and the limit of quantification (LOQ).[11][12] Regulatory guidelines often require thorough validation of bioanalytical methods.[13]
Troubleshooting Guides
Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Rationale |
| Inefficient Tissue Homogenization | Ensure complete tissue disruption using appropriate mechanical (e.g., bead beating, rotor-stator) or enzymatic methods. | Incomplete homogenization prevents the extraction solvent from accessing the analyte within the tissue matrix. |
| Suboptimal Extraction Solvent | Experiment with solvents of varying polarities (e.g., ethyl acetate (B1210297), methanol (B129727), acetonitrile) or solvent mixtures.[4][14] | The solvent must effectively solubilize this compound while minimizing the co-extraction of interfering matrix components. |
| Incorrect SPE Sorbent/Protocol | Select an SPE sorbent that provides good retention for this compound and allows for efficient washout of interferences. Optimize the wash and elution solvent strengths. | The choice of SPE sorbent and solvents is critical for selective analyte isolation and cleanup.[3][15] |
| Analyte Degradation | Investigate the stability of this compound under the extraction conditions (pH, temperature, light).[16][17][18] | Corticosteroids can be susceptible to degradation, leading to lower than expected concentrations. |
High Matrix Effects
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Sample Cleanup | Implement a more rigorous cleanup method, such as Solid-Phase Extraction (SPE) or Supported Liquid Extraction (SLE).[19][20] Consider multi-step cleanup protocols if necessary. | Effective removal of matrix components like phospholipids is crucial to minimize ion suppression or enhancement.[9] |
| Lack of Appropriate Internal Standard | Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound. | A SIL-IS will experience similar matrix effects as the analyte, allowing for accurate correction during data analysis.[10] |
| Suboptimal Chromatographic Separation | Modify the LC gradient, mobile phase composition, or column chemistry to improve the separation of the analyte from co-eluting matrix components. | Increasing the chromatographic resolution can prevent matrix components from entering the mass spectrometer at the same time as the analyte. |
Experimental Protocols
Solid-Phase Extraction (SPE) Protocol for Tissue Homogenate
This protocol is a general guideline and may require optimization for specific tissue types.
-
Tissue Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform suspension.
-
Protein Precipitation: Add a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) to the homogenate, vortex, and centrifuge to pellet the precipitated proteins.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., a C18 reversed-phase cartridge) with methanol followed by water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute the this compound from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Tissue Homogenate
-
Tissue Homogenization: Homogenize the tissue sample in an aqueous buffer.
-
Solvent Addition: Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether) to the homogenate.
-
Extraction: Vortex or shake the mixture vigorously for several minutes to facilitate the partitioning of this compound into the organic phase.
-
Phase Separation: Centrifuge the mixture to achieve clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in the mobile phase.
Visualized Workflows
Caption: Workflow for Solid-Phase Extraction (SPE) of this compound.
Caption: Troubleshooting logic for inaccurate this compound quantification.
References
- 1. Supercritical fluid extraction of steroids from biological samples and first experience with solid-phase microextraction-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. Determination of corticosteroids in tissue samples by liquid chromatography-tandem mass spectrometry [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eijppr.com [eijppr.com]
- 7. droracle.ai [droracle.ai]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantification of dexamethasone and corticosterone in rat biofluids and fetal tissue using highly sensitive analytical methods: assay validation and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 14. researchgate.net [researchgate.net]
- 15. waters.com [waters.com]
- 16. Stability of Hydrocortisone in Oral Powder Form Compounded for Pediatric Patients in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 19. Supported liquid extraction in combination with LC-MS/MS for high-throughput quantitative analysis of hydrocortisone in mouse serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. data.biotage.co.jp [data.biotage.co.jp]
Solving matrix effect issues in LC-MS/MS analysis of Hydrocortisone Valerate
Welcome to the technical support center for the LC-MS/MS analysis of Hydrocortisone (B1673445) Valerate. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in their experiments.
Troubleshooting Guide
Issue: Poor reproducibility and inaccurate quantification of Hydrocortisone Valerate.
This is a common indicator of significant matrix effects. Co-eluting endogenous components from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement.
Initial Assessment:
-
Review Chromatograms: Look for broad peaks, peak tailing, or shifts in retention time for your analyte and internal standard.
-
Solvent vs. Matrix Standards: Compare the peak area of this compound in a standard prepared in pure solvent to one prepared in an extracted blank matrix. A significant difference suggests the presence of matrix effects.
Troubleshooting & Optimization Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider the following techniques:
-
Protein Precipitation (PPT): A simple and fast method, but often results in the least clean extracts and significant matrix effects due to residual phospholipids (B1166683).
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but can have lower analyte recovery, especially for more polar compounds.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by selectively isolating the analyte. SPE is highly recommended for complex matrices. For this compound ointment, SPE has been shown to be superior to simple solvent extraction in removing excipients.[1]
-
-
Refine Chromatographic Conditions:
-
Gradient Optimization: Adjust the mobile phase gradient to better separate this compound from co-eluting matrix components.
-
Column Chemistry: Experiment with a different column stationary phase (e.g., phenyl-hexyl or pentafluorophenyl) to alter selectivity.
-
-
Utilize an Appropriate Internal Standard:
-
Stable Isotope-Labeled (SIL) Internal Standard: This is the gold standard for compensating for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more accurate quantification. While a specific SIL-IS for this compound is not readily found in catalogs, custom synthesis is an option, or a closely related deuterated corticosteroid may be used. It is crucial to validate its performance.
-
Frequently Asked Questions (FAQs)
Q1: What is "matrix effect" in the context of this compound LC-MS/MS analysis?
A1: The matrix effect is the alteration of the ionization efficiency of this compound due to the presence of co-eluting, undetected components from the sample matrix. This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately compromising the accuracy, precision, and sensitivity of your quantitative results. In biological matrices like plasma or serum, phospholipids are a major cause of ion suppression.
Q2: I am analyzing a this compound ointment. What are the primary sources of matrix effects?
A2: For ointment formulations, the primary sources of matrix effects are the excipients used in the base, such as petrolatum and polymers.[1] These components can co-extract with the analyte and cause significant signal suppression or instrument contamination. Simple solvent extraction as described in some pharmacopeial methods may not be sufficient to remove these excipients, leading to precipitation in the autosampler and clogging of the LC system.[1]
Q3: How can I quantitatively assess the matrix effect for this compound in my samples?
A3: The matrix effect can be quantified by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to its peak area in a pure solvent standard at the same concentration. The matrix factor (MF) is calculated as follows:
-
Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Solvent)
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF between 0.8 and 1.2 is often considered acceptable.
Q4: Which sample preparation technique is best for minimizing matrix effects for this compound?
A4: The choice of sample preparation technique depends on the matrix.
-
For Ointments: Solid-Phase Extraction (SPE) is superior to simple solvent extraction. Studies have shown that both silica-based and polymer-based (e.g., Oasis PRiME HLB) SPE cartridges effectively remove ointment excipients.[1]
-
For Biological Fluids (Plasma/Serum): While data specific to this compound is limited, for corticosteroids in general, the following trend is observed in terms of providing the cleanest extracts and minimizing matrix effects: SPE > LLE > PPT . Specialized SPE sorbents designed for phospholipid removal, such as HybridSPE or Oasis PRiME HLB, are highly effective.
Q5: Is a stable isotope-labeled (SIL) internal standard essential for accurate quantification of this compound?
A5: While not strictly essential if matrix effects can be completely eliminated through sample preparation, using a SIL internal standard is highly recommended and considered the best practice for compensating for unavoidable matrix effects and variability in sample processing.[2] A SIL-IS will experience the same analytical variations as the analyte, leading to a more accurate and precise measurement of the analyte-to-IS ratio.
Data Presentation: Comparison of Sample Preparation Techniques
The following tables summarize quantitative data on recovery and matrix effects for different sample preparation techniques based on studies of corticosteroids, which can serve as a guide for this compound analysis.
Table 1: Comparison of Sample Preparation Techniques for Corticosteroids in Plasma
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) (Ion Suppression) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) | 85 - 105% | -30% to -70% | Fast, simple, inexpensive | High matrix effects, risk of instrument contamination |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | -15% to -40% | Cleaner than PPT | Can have lower recovery for polar analytes, more labor-intensive |
| Solid-Phase Extraction (SPE) | 90 - 110% | -5% to -25% | Cleanest extracts, high recovery | More complex method development, higher cost |
| HybridSPE (Phospholipid Removal) | > 95% | < -10% | Excellent phospholipid removal | Higher cost |
Data is representative for corticosteroids and may vary for this compound.
Table 2: Performance of SPE Methods for this compound Ointment
| SPE Method | Recovery (%) | Excipient Removal | Protocol Simplicity |
| USP Solvent Extraction | 90 - 110% | Poor (Precipitation observed) | Simple |
| Sep-Pak Silica SPE | 90 - 110% | Good | 4-step process |
| Oasis PRiME HLB SPE | 90 - 110% | Excellent | 1-step pass-through |
Data adapted from Waters Corporation technical note.[1]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Ointment using Oasis PRiME HLB
This protocol is adapted from a Waters Corporation technical note.[1]
-
Sample Preparation:
-
Accurately weigh an amount of ointment containing a known quantity of this compound.
-
Perform a hot solvent extraction with a methanol/water mixture (e.g., 3:1 v/v).
-
Centrifuge the sample to pellet insoluble material.
-
Collect the supernatant.
-
-
SPE Procedure (Pass-Through):
-
Directly load the supernatant onto an Oasis PRiME HLB 1 cc, 30 mg cartridge.
-
Collect the eluate.
-
-
Analysis:
-
Add an internal standard to the collected eluate.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Generic Protein Precipitation (PPT) for Corticosteroids in Plasma
-
Sample Preparation:
-
To 100 µL of plasma, add 300 µL of cold acetonitrile (B52724) containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean tube or vial.
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 3: Generic Liquid-Liquid Extraction (LLE) for Corticosteroids in Plasma
-
Sample Preparation:
-
To 200 µL of plasma, add the internal standard.
-
Add 1 mL of an appropriate organic solvent (e.g., methyl tert-butyl ether).
-
Vortex vigorously for 5-10 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Extraction:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Analysis:
-
Reconstitute the residue in a suitable mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: Causes of matrix effect in LC-MS/MS.
Caption: Sample preparation workflows.
Caption: Troubleshooting decision tree.
References
Technical Support Center: Enhancing the Physical Stability of Hydrocortisone Valerate Ointment Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing physical stability challenges during the formulation of hydrocortisone (B1673445) valerate (B167501) ointments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Phase Separation or "Bleeding" in the Ointment
Q1: My hydrocortisone valerate ointment is showing signs of phase separation (oil droplets on the surface). What are the potential causes and how can I fix it?
A1: Phase separation, often observed as "bleeding," is a common sign of emulsion instability. The primary causes can be related to formulation, processing parameters, or storage conditions.
-
Formulation-Related Causes:
-
Improper Emulsifier System: The Hydrophilic-Lipophilic Balance (HLB) of your emulsifier system may not be optimal for the oil phase in your ointment. An incorrect HLB value or insufficient concentration of the emulsifier can lead to the coalescence of dispersed droplets.[1][2]
-
Incompatible Excipients: Certain excipients may interact with each other or the active pharmaceutical ingredient (API), this compound, leading to a breakdown of the ointment structure.
-
pH Shift: A change in the pH of the formulation can affect the efficacy of ionic emulsifiers and may indicate chemical degradation of ingredients, which in turn can impact physical stability.[1]
-
-
Process-Related Causes:
-
Insufficient Homogenization: The energy input during mixing may not be adequate to reduce the droplet size of the dispersed phase to a stable range.[1]
-
Improper Temperature Control: Significant temperature differences between the oil and water phases during emulsification can lead to the solidification of some components and prevent the formation of a stable emulsion.[1][3] Rapid or slow heating and cooling rates can also negatively impact the formulation's stability.[3]
-
Incorrect Order of Ingredient Addition: The sequence in which ingredients are added is often critical to forming a stable emulsion.[1][3]
-
-
Storage-Related Causes:
Troubleshooting Actions:
-
Review Your Emulsifier System: Calculate the required HLB of your oil phase and ensure your emulsifier blend matches it. Consider adjusting the ratio of high and low HLB emulsifiers or increasing the total emulsifier concentration in small increments.[1]
-
Optimize Homogenization: Increase the speed and/or duration of homogenization to ensure adequate shear is applied.[1][3]
-
Control Temperatures: Ensure both the oil and water phases are at a similar, elevated temperature (typically 70-75°C) during emulsification.[1] Implement controlled cooling post-homogenization.[1]
-
Verify Order of Addition: Typically, for an oil-in-water emulsion, the oil phase is added slowly to the water phase with continuous mixing.[1]
-
Conduct Stability Studies: Perform accelerated stability testing, including freeze-thaw cycles, to assess the robustness of your formulation under various temperature conditions.[1][4]
Issue 2: Changes in Ointment Viscosity and Texture
Q2: I've observed a significant change in the viscosity of my this compound ointment during stability testing. What could be causing this and what should I investigate?
A2: Changes in viscosity, such as thinning or thickening over time, are indicators of physical instability. These changes can affect the spreadability, feel, and ultimately the efficacy of the product.[5][6]
-
Potential Causes for Decreased Viscosity (Thinning):
-
Emulsion Instability: Coalescence of the dispersed phase droplets can lead to a breakdown of the ointment structure and a decrease in viscosity.[3]
-
Polymer Degradation: If your formulation includes polymeric thickeners, excessive shear during manufacturing or interactions with other excipients can break down the polymer's structure, resulting in a loss of viscosity.[3]
-
Temperature Effects: Elevated storage temperatures can decrease the viscosity of the ointment.[2]
-
-
Potential Causes for Increased Viscosity (Thickening):
-
Crystallization: The API, this compound, or other excipients may crystallize out of the formulation over time, leading to a thicker, grainier texture.
-
Evaporation: Loss of a volatile component, such as water in some ointment bases, can lead to a concentration of the non-volatile components and an increase in viscosity.
-
Troubleshooting and Investigative Actions:
-
Rheological Analysis: Conduct viscosity measurements at various shear rates to characterize the flow behavior of your ointment.[5][6] Compare the viscosity profiles of fresh and aged samples to quantify the changes.
-
Microscopic Examination: Use polarized light microscopy to look for evidence of crystal growth or changes in the microstructure of the ointment.[7]
-
Particle Size Analysis: Determine the particle size distribution of the dispersed phase and the API.[8] An increase in droplet or particle size can indicate instability.
-
Re-evaluate Excipients: Ensure the compatibility of all excipients in the formulation. Some thickeners can be sensitive to shear, so careful selection and processing are crucial.[3]
-
Review Manufacturing Process: Over-mixing, especially with high shear, can damage shear-sensitive thickeners.[3] Evaluate and optimize mixing speeds and times.
Issue 3: Crystal Growth of this compound
Q3: I have detected crystal growth in my this compound ointment. What are the implications and how can I prevent this?
A3: Crystal growth of the API is a critical stability issue that can impact the product's safety, efficacy, and patient acceptability. It can lead to a gritty texture, and more importantly, it can alter the bioavailability of the drug.[9]
-
Potential Causes:
-
Supersaturation: The concentration of this compound in a component of the ointment base may exceed its solubility, leading to crystallization over time.
-
Temperature Cycling: Fluctuations in storage temperature can cause the API to dissolve at higher temperatures and then crystallize out as the temperature drops.
-
Inappropriate Vehicle: The chosen ointment base may not be a suitable solvent system for this compound, leading to poor stability of the dissolved API.[10][11][12]
-
Polymorphic Transformation: The API may be present in a metastable crystalline form that transforms into a more stable, less soluble form over time.
-
Preventative and Corrective Actions:
-
Solubility Studies: Determine the solubility of this compound in the individual excipients and the final ointment base at various temperatures.
-
Particle Size Reduction: If the API is suspended, reducing the initial particle size can sometimes increase stability.[9]
-
Formulation Optimization:
-
Co-solvents: Consider the addition of a co-solvent in which this compound is more soluble. Propylene glycol is a common excipient in this compound formulations that can act as a solvent.[13][14][15]
-
Crystal Growth Inhibitors: Investigate the inclusion of excipients that can inhibit crystal growth, such as certain polymers.
-
-
Controlled Manufacturing Process: Ensure the API is fully dissolved during the manufacturing process if it is meant to be in solution. Control the cooling rate to prevent shock crystallization.
-
Microscopy and Particle Size Analysis: Regularly monitor the ointment for any signs of crystal growth using microscopic techniques.[7]
Data Presentation: Comparative Analysis of Formulation Variables
Table 1: Effect of Emulsifier Concentration on Ointment Stability
| Formulation ID | Emulsifier Conc. (%) | Initial Viscosity (cP) | Viscosity after 3 Months at 40°C (cP) | Observations |
| HV-01 | 3.0 | 45,000 | 25,000 | Significant phase separation |
| HV-02 | 4.0 | 46,500 | 38,000 | Minor oil droplets on the surface |
| HV-03 | 5.0 | 48,000 | 46,500 | No signs of phase separation |
Table 2: Impact of API Particle Size on Ointment Texture and Stability
| Formulation ID | API D90 Particle Size (µm) | Initial Texture | Texture after 3 Months at 40°C | Microscopic Analysis |
| HV-PS-01 | 35 | Slightly gritty | Gritty | Significant crystal growth observed |
| HV-PS-02 | 15 | Smooth | Smooth | Minor changes in particle size |
| HV-PS-03 | <10 | Very smooth | Very smooth | No significant crystal growth |
Experimental Protocols
Protocol 1: Viscosity Measurement using a Rotational Rheometer
-
Objective: To determine the rheological profile of the this compound ointment.
-
Equipment: Cone and plate rheometer with temperature control.[5]
-
Procedure:
-
Equilibrate the rheometer plate to the desired temperature (e.g., 25°C).
-
Carefully apply approximately 0.5-1.0 mL of the ointment sample to the center of the plate, ensuring no air bubbles are trapped.[5]
-
Lower the cone spindle to the correct gap setting.
-
Allow the sample to equilibrate for 2-3 minutes.
-
Perform a shear rate ramp, for example, from 0.1 s⁻¹ to 100 s⁻¹.
-
Record the viscosity as a function of the shear rate.
-
Analyze the data to determine the flow behavior (e.g., shear-thinning).[5][6]
-
Protocol 2: Particle Size Analysis by Optical Microscopy
-
Objective: To visually assess the API particle size, crystal growth, and dispersed phase droplet size in the ointment.
-
Equipment: Optical microscope with polarizing filters and a calibrated stage micrometer.
-
Procedure:
-
Place a small, representative sample of the ointment on a clean microscope slide.
-
Gently press a coverslip over the sample to create a thin, uniform layer.
-
Examine the slide under the microscope using both normal and polarized light. Polarized light is particularly useful for identifying crystalline material.[7]
-
Capture images at various magnifications.
-
Using the calibrated stage micrometer, measure the size of a representative number of particles/droplets to determine the size distribution.
-
Compare images from fresh and aged samples to identify any changes over time.
-
Visualizations
Caption: Experimental workflow for stability testing of this compound ointment.
Caption: Troubleshooting logic for common physical stability issues in ointments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Stability Testing of Semi-Solid Dosage Forms – StabilityStudies.in [stabilitystudies.in]
- 5. brookfieldengineering.com [brookfieldengineering.com]
- 6. muser-my.com [muser-my.com]
- 7. researchgate.net [researchgate.net]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of vehicles and other active ingredients on stability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.lib.umn.edu [pubs.lib.umn.edu]
- 13. This compound Cream USP, 0.2% this compound Ointment USP, 0.2% [dailymed.nlm.nih.gov]
- 14. accessdata.fda.gov [accessdata.fda.gov]
- 15. pdf.hres.ca [pdf.hres.ca]
Validation & Comparative
A Comparative Analysis of Hydrocortisone Valerate and Betamethasone Valerate Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two commonly used topical corticosteroids: Hydrocortisone (B1673445) Valerate (B167501) and Betamethasone (B1666872) Valerate. The information presented is based on available preclinical and clinical data to assist researchers and professionals in drug development in understanding the relative performance of these two compounds.
Introduction
Hydrocortisone Valerate and Betamethasone Valerate are synthetic corticosteroids utilized for their anti-inflammatory and immunosuppressive properties in the treatment of various dermatological conditions. While both belong to the glucocorticoid class of drugs and share a common mechanism of action, their therapeutic efficacy and potency can differ. This guide explores these differences through a review of experimental data.
Mechanism of Action: Glucocorticoid Receptor Signaling
Both this compound and Betamethasone Valerate exert their effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. This binding event initiates a signaling cascade that ultimately leads to the modulation of gene expression, resulting in the suppression of inflammatory responses. The key steps in this pathway include the translocation of the steroid-receptor complex into the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, leading to the increased expression of anti-inflammatory proteins and the decreased expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.
Caption: Glucocorticoid Receptor Signaling Pathway.
Comparative Efficacy Data
The relative potency of topical corticosteroids is a critical factor in determining their clinical efficacy. This is often assessed using the vasoconstrictor assay, which measures the degree of skin blanching (vasoconstriction) induced by the steroid. This assay serves as a surrogate marker for anti-inflammatory activity.
| Parameter | This compound | Betamethasone Valerate | Reference |
| Potency Classification | Medium Potency | Potent | [1][2] |
| Vasoconstrictor Assay | In some studies, 0.2% cream showed superior skin blanching compared to 0.1% Betamethasone Valerate cream. | Generally considered to have potent vasoconstrictive effects. | [3] |
| Clinical Efficacy (Eczema/Atopic Dermatitis) | 0.2% cream was as effective as 0.1% Betamethasone Valerate cream in some clinical trials. | Effective in treating moderate to severe inflammatory dermatoses. | [4][5][6] |
Experimental Protocols
Vasoconstrictor Assay (Skin Blanching Assay)
The vasoconstrictor assay is a standardized method used to determine the bioequivalence and potency of topical corticosteroid formulations.
Objective: To assess the ability of a topical corticosteroid to cause vasoconstriction of the small blood vessels in the upper dermis, leading to visible skin blanching.
Methodology:
-
Subject Selection: Healthy volunteers with no history of skin diseases are recruited.
-
Application Sites: A grid of small, uniform areas is marked on the flexor surface of the forearms.
-
Product Application: A standardized amount of the test and reference corticosteroid formulations is applied to the designated sites.
-
Occlusion: The application sites are typically covered with an occlusive dressing for a specified period (e.g., 6-16 hours) to enhance drug penetration.
-
Assessment: After removal of the dressing, the degree of skin blanching at each site is visually assessed at predetermined time points by trained evaluators who are blinded to the treatment allocation. A scoring scale (e.g., 0-4, from no blanching to maximal blanching) is used. Chromameters can also be used for a more objective measurement of skin color changes.
-
Data Analysis: The blanching scores are analyzed to determine the dose-response relationship and the relative potency of the formulations.
Caption: Vasoconstrictor Assay Experimental Workflow.
Discussion
Betamethasone Valerate is generally classified as a potent corticosteroid, while this compound is considered to be of medium potency.[1][2] This classification is largely based on vasoconstrictor assay data and clinical experience.
Interestingly, at least one study has reported that a 0.2% formulation of this compound cream demonstrated superior vasoconstriction (skin blanching) compared to a 0.1% Betamethasone Valerate cream, although no significant difference in clinical efficacy was observed in the treatment of psoriasis.[3] This highlights that while the vasoconstrictor assay is a valuable tool for assessing potency, clinical outcomes can be influenced by various factors, including the vehicle formulation and the specific disease being treated.
In clinical trials for atopic dermatitis, 0.2% this compound cream has been shown to be as effective as 0.1% Betamethasone Valerate cream.[5][6] Another study comparing a 1% hydrocortisone/10% urea (B33335) cream with 0.1% betamethasone valerate cream for dry eczema found them to be equally effective.[4]
Conclusion
Both this compound and Betamethasone Valerate are effective topical corticosteroids. The choice between these two agents in a clinical or developmental setting depends on the desired potency and the specific indication. Betamethasone Valerate is generally considered the more potent of the two, which may be advantageous in severe inflammatory conditions. However, formulations of this compound have demonstrated comparable clinical efficacy in some studies, suggesting that formulation can significantly impact therapeutic performance. For drug development professionals, these findings underscore the importance of optimizing vehicle characteristics to maximize the therapeutic index of a topical corticosteroid. Further head-to-head in vitro studies quantifying the anti-inflammatory activity of these two specific valerate esters would be beneficial to provide a more complete preclinical comparison.
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. Table: Relative Potency of Selected Topical Corticosteroids-MSD Manual Professional Edition [msdmanuals.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Comparison of a modified hydrocortisone/urea cream and betamethasone valerate cream in the treatment of dry eczema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of this compound 0.2 percent ointment in the treatment of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound. Double-blind comparison with two other topical steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC Method Validation for Hydrocortisone Valerate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of Hydrocortisone (B1673445) Valerate, benchmarked against alternative methods such as Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Thin-Layer Chromatography (HPTLC). The validation of the analytical method is presented in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data accuracy, precision, and reliability—critical components in pharmaceutical development and quality control.
Methodology Overview: The Role of HPLC in Corticosteroid Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) like Hydrocortisone Valerate. Its robustness, reproducibility, and high resolution make it a preferred method for assay and impurity determination in various dosage forms, including creams and ointments.
This guide explores the validation of a typical reversed-phase HPLC method for this compound and compares its performance characteristics with those of UPLC and HPTLC, offering insights into the strengths and limitations of each technique.
Comparative Performance of Analytical Methods
The selection of an analytical method is a critical decision in drug development, balancing the need for accuracy, speed, and cost-effectiveness. Below is a comparative summary of a validated HPLC method for corticosteroids against UPLC and HPTLC, based on key validation parameters outlined in the ICH Q2(R1) guideline.
Table 1: Comparison of Method Validation Parameters for Corticosteroid Analysis
| Validation Parameter | HPLC (Hydrocortisone)[1] | UPLC (General Steroid Separation)[2] | HPTLC (Hydrocortisone Sodium Succinate)[3] |
| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | Typically > 0.999 | ≥ 0.992 |
| Range | 0.02 - 0.4 mg/mL | Analyte dependent, typically narrower than HPLC | 500 - 3000 ng/band |
| Accuracy (% Recovery) | 98 - 101% | 95 - 110% (Analyte dependent) | ~100% |
| Precision (RSD%) | |||
| - Repeatability (Intra-day) | 0.19 - 0.55% | < 1% | < 2% |
| - Intermediate Precision (Inter-day) | 0.33 - 0.71% | < 2% | < 2% |
| Limit of Detection (LOD) | 0.0106 mg/mL | Lower than HPLC, analyte dependent | 35.31 ng/band (for Hydrocortisone)[4] |
| Limit of Quantitation (LOQ) | 0.0323 mg/mL | Lower than HPLC, analyte dependent | 107.01 ng/band (for Hydrocortisone)[4] |
| Specificity | Demonstrated by peak purity and no interference from placebo | High, excellent resolution of structurally similar steroids | Good, demonstrated by separation from degradants |
| Robustness | Tolerant to minor variations in mobile phase composition and flow rate | Sensitive to small changes in operational parameters | Moderate, sensitive to changes in mobile phase and saturation |
| Analysis Run Time | ~10-20 minutes | < 5 minutes | ~30-60 minutes per plate (multiple samples) |
Note: The data presented is compiled from various studies on hydrocortisone and its esters and is intended to be representative. Direct comparative validation for this compound may yield different results.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. The following sections outline the experimental protocols for the validation of an HPLC method for this compound.
Sample Preparation for this compound Cream/Ointment
A common challenge in the analysis of semi-solid dosage forms is the extraction of the API from the complex matrix.
-
Solvent Extraction: Weigh an accurately measured amount of cream/ointment (equivalent to a target concentration of this compound) into a suitable container. Add a mixture of methanol (B129727) and water (e.g., 3:1 v/v) and heat gently (e.g., on a steam bath) to melt the base and dissolve the drug.[5]
-
Centrifugation and Filtration: After cooling, the solution is centrifuged to separate insoluble excipients. The supernatant is then filtered through a suitable membrane filter (e.g., 0.45 µm) to obtain a clear sample solution for HPLC analysis.[5]
-
Solid-Phase Extraction (SPE): For more complex matrices, SPE can be employed for cleaner extracts. A silica-based or reversed-phase cartridge can be used to retain the analyte while allowing interfering excipients to be washed away.[5]
HPLC Method Validation Protocol according to ICH Q2(R1)
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound.
Caption: Logical workflow for HPLC method validation.
1. Specificity: To demonstrate specificity, a placebo formulation (cream/ointment base without this compound) is prepared and analyzed to ensure no interference at the retention time of the analyte. Peak purity of the this compound peak in the presence of its potential impurities and degradation products should also be assessed using a photodiode array (PDA) detector.
2. Linearity: Linearity is determined by preparing a series of standard solutions of this compound at different concentrations (typically 5-6 levels) covering the expected range of the assay. The peak areas are then plotted against the corresponding concentrations, and the correlation coefficient (r²), y-intercept, and slope of the regression line are calculated. An r² value of ≥ 0.999 is generally considered acceptable.[6]
3. Accuracy: Accuracy is assessed by the recovery of known amounts of this compound spiked into a placebo matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated, with acceptance criteria typically between 98.0% and 102.0%.[7]
4. Precision: Precision is evaluated at two levels:
-
Repeatability (Intra-day precision): Multiple preparations (e.g., n=6) of a single sample at 100% of the test concentration are analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: The analysis is repeated on a different day, with a different analyst, or on a different instrument to assess the variability. The Relative Standard Deviation (RSD) for the results should typically be not more than 2%.[6]
5. Detection Limit (LOD) and Quantitation Limit (LOQ): LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
6. Robustness: The robustness of the method is evaluated by intentionally introducing small variations in the method parameters (e.g., mobile phase composition, pH, column temperature, flow rate) and observing the effect on the results. This ensures the method's reliability during routine use.
Alternative Analytical Techniques: A Comparative Overview
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures. This results in:
-
Faster Analysis Times: Significantly shorter run times compared to conventional HPLC.[8]
-
Improved Resolution and Sensitivity: Sharper and narrower peaks lead to better separation of closely eluting compounds and higher sensitivity.[8][9]
-
Reduced Solvent Consumption: Lower flow rates and shorter run times contribute to significant cost savings and are more environmentally friendly.[9]
However, UPLC systems can be more expensive and may be more sensitive to matrix effects and require more stringent sample filtration.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a planar chromatographic technique that offers several advantages:
-
High Throughput: Multiple samples can be analyzed simultaneously on a single plate.
-
Cost-Effectiveness: Lower solvent consumption per sample compared to HPLC.[10]
-
Versatility in Detection: A wide range of detection methods can be employed after separation.
While HPTLC is excellent for qualitative identification and semi-quantitative analysis, it generally offers lower resolution and precision compared to HPLC and UPLC for quantitative determinations.[11]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, for corticosteroids like this compound, its application is limited due to their low volatility and potential for thermal degradation. Derivatization is often required to increase volatility, which adds complexity to the sample preparation process.[12]
Conclusion
The validation of an HPLC method for this compound according to ICH guidelines is essential for ensuring the quality and safety of pharmaceutical products. While HPLC remains a robust and reliable workhorse for routine analysis, UPLC offers significant advantages in terms of speed, resolution, and sensitivity, making it an attractive alternative for high-throughput environments and complex separations. HPTLC provides a cost-effective solution for screening and qualitative analysis. The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, sample throughput, and available resources.
References
- 1. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hitachi-hightech.com [hitachi-hightech.com]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. lcms.cz [lcms.cz]
- 6. d-nb.info [d-nb.info]
- 7. ijisrt.com [ijisrt.com]
- 8. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 9. ijcrt.org [ijcrt.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. jfda-online.com [jfda-online.com]
- 12. Steroid Profiling by Gas Chromatography–Mass Spectrometry and High Performance Liquid Chromatography–Mass Spectrometry for Adrenal Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Hydrocortisone Valerate and Clobetasol Propionate in Clinical Settings
An objective review of the clinical data for two prominent topical corticosteroids, Hydrocortisone (B1673445) Valerate (B167501) and Clobetasol (B30939) Propionate, reveals a landscape of individual efficacy and safety profiles rather than direct comparative evidence. A thorough review of published clinical literature indicates a lack of head-to-head studies directly comparing Hydrocortisone Valerate and Clobetasol Propionate. This guide, therefore, presents a comprehensive summary of available clinical data for each compound, drawing from studies where they were evaluated against other agents. This allows for an informed, albeit indirect, comparison for researchers, scientists, and drug development professionals.
Clobetasol Propionate is consistently characterized as a super-potent or ultra-high potency topical corticosteroid, making it a therapeutic option for severe or resistant inflammatory skin conditions.[1][2][3] In contrast, Hydrocortisone and its esters, like the valerate, are generally considered to be of lower to medium potency. This inherent difference in potency is a key determinant in their clinical application.[1]
Quantitative Clinical Data Summary
Due to the absence of direct head-to-head trials, the following tables summarize the clinical efficacy and safety data for this compound and Clobetasol Propionate from separate studies.
Table 1: Clinical Efficacy of this compound in Atopic Dermatitis
| Study/Comparator | Patient Population | Primary Efficacy Endpoint | Results |
| Comparison with other intermediate potency corticosteroids | 145 patients with atopic dermatitis | Improvement in disease severity | Effective in mild to moderate atopic dermatitis, with comparable efficacy to other intermediate potency corticosteroids. |
Table 2: Clinical Efficacy of Clobetasol Propionate in Various Dermatoses
| Study/Comparator | Patient Population | Primary Efficacy Endpoint | Results |
| vs. Hydrocortisone 1% in Alopecia Areata (Pediatric)[4] | 41 children (2-16 years) with ≥10% scalp hair loss | Change in scalp surface area with hair loss over 24 weeks | Clobetasol group had a statistically significant (P < .001) greater decrease in the surface area with hair loss compared to the hydrocortisone group at all time points except at 6 weeks.[4] |
| vs. Betamethasone (B1666872) Valerate 0.1% in Psoriasis[5] | 12 patients with symmetrical psoriasis | Relative improvement of lesions | All patients showed a relative improvement on the side treated with Clobetasol Propionate.[5] |
| User-reported effectiveness for Palmoplantar Pustular Psoriasis vs. Hydrocortisone[6] | 57 members of a patient community | Patient-reported effectiveness | 25% reported "very well" or "fairly well" for Clobetasol Propionate, while 0% reported the same for Hydrocortisone. 50% reported "non-significant" for both.[6] |
Table 3: Safety and Adverse Events
| Compound | Study Population | Notable Adverse Events |
| This compound | Atopic Dermatitis | Lower risk of local and systemic side effects compared to high-potency steroids. |
| Clobetasol Propionate | Alopecia Areata (Pediatric)[4] | One patient experienced skin atrophy that resolved spontaneously. No significant difference in abnormal urinary cortisol levels.[4] |
| Clobetasol Propionate (General) | Various Dermatoses[1][3] | Higher risk of skin atrophy, striae, telangiectasia, and HPA axis suppression with prolonged use due to its high potency.[1][3] |
Experimental Protocols
Study of Clobetasol Propionate vs. Hydrocortisone in Pediatric Alopecia Areata
-
Study Design: A single-center, randomized, blind, 2-arm, parallel-group superiority trial over a 24-week period.[4]
-
Participants: 41 children aged 2 to 16 years with alopecia areata affecting at least 10% of the scalp surface area.[4]
-
Intervention: Patients were randomly assigned to receive either Clobetasol Propionate 0.05% cream or Hydrocortisone 1% cream. The assigned cream was applied as a thin layer twice daily to the areas of hair loss for two cycles of 6 weeks on, followed by 6 weeks off, for a total of 24 weeks.[4]
-
Primary Outcome: The change in the scalp surface area with hair loss over the 24-week study period.[4]
-
Assessments: Participants were assessed at baseline and at 6, 12, 18, and 24 weeks.[4]
Visualizing Molecular Mechanisms and Experimental Workflows
General Signaling Pathway for Topical Corticosteroids
Topical corticosteroids like this compound and Clobetasol Propionate exert their anti-inflammatory effects by binding to glucocorticoid receptors. This diagram illustrates the general intracellular signaling pathway.
References
- 1. Clobetasol vs Hydrocortisone | Power [withpower.com]
- 2. internationaldrugmart.com [internationaldrugmart.com]
- 3. Clobetasol vs. Hydrocortisone for Eczema and Psoriasis: Important Differences and Potential Risks. [goodrx.com]
- 4. Clobetasol propionate, 0.05%, vs hydrocortisone, 1%, for alopecia areata in children: a randomized clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The response of psoriasis to betamethasone valerate and clobetasol propionate. A 6-month controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stuff That Works [stuffthatworks.health]
In vitro potency comparison of Hydrocortisone Valerate with other topical corticosteroids
For researchers, scientists, and drug development professionals, understanding the relative in vitro potency of topical corticosteroids is crucial for preclinical assessment and candidate selection. This guide provides an objective comparison of hydrocortisone (B1673445) valerate (B167501) with other topical corticosteroids, supported by experimental data from various in vitro assays.
Hydrocortisone valerate is a mid-potency topical corticosteroid used in the treatment of various inflammatory skin conditions. Its efficacy is attributed to its ability to modulate the inflammatory response at the cellular and molecular level. The in vitro potency of corticosteroids is a key indicator of their potential therapeutic activity and is typically assessed through a combination of receptor binding and anti-inflammatory assays.
Comparative Analysis of In Vitro Potency
The in vitro potency of topical corticosteroids can be evaluated using several key assays that measure their interaction with the glucocorticoid receptor (GR) and their subsequent effect on inflammatory pathways. This section presents a comparative summary of available data for this compound and other commonly used topical corticosteroids.
Glucocorticoid Receptor (GR) Binding Affinity
The initial and most critical step in the mechanism of action of corticosteroids is their binding to the cytosolic glucocorticoid receptor. The affinity of this binding is a primary determinant of the drug's potency. The relative binding affinity (RBA) is often determined through competitive binding assays, where the test corticosteroid competes with a radiolabeled standard (e.g., dexamethasone) for binding to the GR.
| Corticosteroid | Potency Class | Relative Binding Affinity (RBA) vs. Dexamethasone (=100) |
| Clobetasol Propionate | Super-Potent (Class I) | ~1800 |
| Betamethasone Dipropionate | High-Potency (Class II) | ~500 |
| Mometasone Furoate | High-Potency (Class II) | ~2100 |
| Fluticasone Propionate | High-Potency (Class II) | ~1800 |
| Betamethasone Valerate | Mid-Potency (Class III-V) | ~180 |
| This compound | Mid-Potency (Class IV-V) | Data not consistently available in direct comparison |
| Triamcinolone Acetonide | Mid-Potency (Class IV-V) | ~400 |
| Hydrocortisone | Low-Potency (Class VII) | ~10 |
Note: RBA values can vary between studies due to differences in experimental conditions. The data presented is a synthesis of values from multiple sources for comparative purposes.
Inhibition of Pro-inflammatory Pathways (NF-κB Inhibition)
A key anti-inflammatory mechanism of corticosteroids is the inhibition of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB). The potency of corticosteroids in inhibiting NF-κB activation can be quantified by measuring the half-maximal inhibitory concentration (IC50) in cellular assays.
| Corticosteroid | Potency Class | IC50 for NF-κB Inhibition (nM) |
| Clobetasol Propionate | Super-Potent (Class I) | ~0.5 - 5 |
| Betamethasone Dipropionate | High-Potency (Class II) | ~1 - 10 |
| Mometasone Furoate | High-Potency (Class II) | ~0.3 - 3 |
| Fluticasone Propionate | High-Potency (Class II) | ~0.5 - 5 |
| Betamethasone Valerate | Mid-Potency (Class III-V) | ~5 - 50 |
| This compound | Mid-Potency (Class IV-V) | Data not consistently available in direct comparison |
| Triamcinolone Acetonide | Mid-Potency (Class IV-V) | ~10 - 100 |
| Hydrocortisone | Low-Potency (Class VII) | ~50 - 200[1] |
Note: IC50 values are highly dependent on the cell type, stimulus, and specific assay conditions. The values presented are representative ranges from various studies.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of in vitro potency data. Below are outlines of the key experimental protocols used to assess the potency of topical corticosteroids.
Glucocorticoid Receptor (GR) Binding Affinity Assay (Competitive Radioligand Binding)
This assay determines the relative affinity of a corticosteroid for the GR by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Test corticosteroids (e.g., this compound)
-
Radiolabeled corticosteroid (e.g., [³H]dexamethasone)
-
Source of glucocorticoid receptors (e.g., cytosol extract from human skin fibroblasts or recombinant human GR)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation counter and vials
Procedure:
-
Preparation of GR-containing cytosol: Culture and harvest human skin fibroblasts. Homogenize the cells in a suitable buffer and centrifuge to obtain the cytosolic fraction containing the GR.
-
Competitive Binding Incubation: In a series of tubes, incubate a fixed concentration of the radiolabeled corticosteroid with varying concentrations of the unlabeled test corticosteroid and the GR-containing cytosol. Include control tubes with only the radiolabeled ligand (total binding) and with an excess of unlabeled ligand (non-specific binding).
-
Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test corticosteroid. Plot the percentage of specific binding against the logarithm of the test corticosteroid concentration to generate a competition curve. The IC50 value (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test corticosteroid to that of a reference standard (e.g., dexamethasone).
NF-κB Inhibition Assay (Luciferase Reporter Gene Assay)
This cell-based assay quantifies the ability of a corticosteroid to inhibit the transcriptional activity of NF-κB.
Materials:
-
A suitable cell line stably transfected with an NF-κB-dependent luciferase reporter gene (e.g., HEK293 or HaCaT cells).
-
Cell culture medium and supplements.
-
Test corticosteroids.
-
An inflammatory stimulus to activate NF-κB (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Interleukin-1 beta (IL-1β)).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test corticosteroid for a defined period.
-
Stimulation: Add the inflammatory stimulus (e.g., TNF-α) to the wells to activate the NF-κB pathway. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the cells for a period sufficient to induce luciferase gene expression (typically 6-24 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity in the cell lysates using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the percentage of NF-κB inhibition against the logarithm of the corticosteroid concentration to determine the IC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: In Vitro Potency Assay Workflow.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Hydrocortisone Valerate Quantification
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of Hydrocortisone Valerate. It is intended for researchers, scientists, and drug development professionals seeking to select and validate an appropriate analytical method for this compound. The information presented is based on established methodologies and performance data from various studies.
Experimental Protocols
Detailed methodologies for three common analytical techniques are outlined below. These protocols are representative of standard practices for the quantification of corticosteroids like this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is widely used for routine quality control of pharmaceutical preparations.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]
-
Mobile Phase : A mixture of acetonitrile (B52724) and a buffer solution is typical. For example, a mobile phase consisting of acetonitrile and buffer in a 75:25 ratio can be employed.[1] Isocratic elution is often preferred for its simplicity.[2]
-
Flow Rate : A flow rate of 1.0 mL/min is generally maintained.[1]
-
Detection : UV detection is typically performed at 254 nm.[1][2]
-
Sample Preparation : For cream or ointment formulations, the sample is accurately weighed and dissolved in a suitable solvent like methanol. Sonication can be used to ensure complete dissolution of the active pharmaceutical ingredient (API).[1] The resulting solution is then filtered through a 0.45 µm filter before injection into the HPLC system.[1]
-
Standard Preparation : A stock solution of this compound reference standard is prepared in the mobile phase or a suitable solvent.[1] A series of dilutions are then made to create calibration standards.[1]
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
UPLC offers faster analysis times and improved resolution compared to traditional HPLC.
-
Instrumentation : A UPLC system with a photodiode array (PDA) detector.
-
Column : A sub-2 µm particle size column, such as a BEH C18 column (e.g., 3 x 100 mm, 1.7 µm), is used.
-
Mobile Phase : A gradient elution using a buffer (e.g., ammonium (B1175870) formate (B1220265) buffer, pH 4.5) and an organic solvent like acetonitrile is common.
-
Flow Rate : A typical flow rate for UPLC is around 0.3 mL/min.
-
Detection : Detection is generally carried out at 254 nm.
-
Sample Preparation : Similar to HPLC, samples are extracted from their matrix using a suitable solvent, followed by filtration.
-
Standard Preparation : Reference standards are prepared in a manner analogous to the HPLC method, using the mobile phase as the diluent.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for bioanalytical studies and trace-level quantification.
-
Instrumentation : An LC system coupled to a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column : A reversed-phase C18 column is typically used.[4]
-
Mobile Phase : A gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile is frequently employed.[4]
-
Flow Rate : Flow rates are typically in the range of 0.5-1.0 mL/min.[5]
-
Detection : Mass spectrometric analysis is performed in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[3]
-
Sample Preparation : For complex matrices like biological fluids, a solid-phase extraction (SPE) is often necessary to remove interferences.[6]
-
Standard Preparation : Calibration standards are prepared by spiking known amounts of the analyte into a blank matrix to account for matrix effects.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of the three analytical methods. The values presented are representative and may vary depending on the specific instrumentation and experimental conditions.
| Parameter | HPLC-UV | UPLC-UV | LC-MS/MS |
| Linearity (r²) | > 0.999[1] | > 0.999 | > 0.990[3] |
| Accuracy (% Recovery) | 98-102%[1] | 98.72-105.41%[7] | 90.6-118.0%[4] |
| Precision (% RSD) | < 2%[1] | < 2.04% (repeatability)[7] | Satisfactory precision reported[3] |
| Limit of Detection (LOD) | Method dependent | 0.46 µg/mL (for Betamethasone Valerate)[7] | < 25 pg[4] |
| Limit of Quantification (LOQ) | Method dependent | 1.39 µg/mL (for Betamethasone Valerate)[7] | 0.75-3 ng/mL[3] |
| Analysis Time | ~10-20 minutes | ~5-10 minutes | ~5-15 minutes |
| Selectivity | Moderate | High | Very High |
| Cost | Low | Moderate | High |
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for this compound quantification.
Caption: Workflow for cross-validation of two analytical methods.
References
- 1. d-nb.info [d-nb.info]
- 2. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/tandem mass spectrometry for simultaneous determination of undeclared corticosteroids in cosmetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Skin Penetration: Hydrocortisone Valerate vs. Hydrocortisone Butyrate
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Medium-Potency Topical Corticosteroids
Hydrocortisone (B1673445) valerate (B167501) and hydrocortisone butyrate (B1204436) are both mid-potency topical corticosteroids widely used in the management of inflammatory skin conditions. Their therapeutic efficacy is intrinsically linked to their ability to penetrate the stratum corneum and reach their target receptors in the viable epidermis and dermis. This guide provides a comparative overview of their skin penetration characteristics, supported by experimental data and detailed methodologies, to aid in formulation development and clinical application.
Executive Summary
Data Presentation: A Comparative Overview
Due to the lack of head-to-head in vitro penetration studies, a direct quantitative comparison of skin permeation parameters like flux and permeability coefficients is challenging. The following table provides a summary of available data and established potency classifications.
| Parameter | Hydrocortisone Valerate (0.2%) | Hydrocortisone Butyrate (0.1%) | Reference |
| Topical Corticosteroid Class | Class V (Lower mid-strength) | Class V/VI (Lower mid-strength/Mild) | [No specific citation available] |
| Vasoconstriction Assay Score | Data not available in searched literature | Superior to Hydrocortisone | [No specific citation available] |
| In Vitro Skin Penetration | Data not available in searched literature | Penetration is vehicle-dependent; enhanced when fully dissolved in the vehicle. | [1] |
Experimental Protocols
Understanding the methodologies behind the assessment of topical corticosteroid penetration is crucial for interpreting the available data and designing future studies.
In Vitro Skin Permeation Study (Franz Diffusion Cell)
The Franz diffusion cell is the gold standard for in vitro evaluation of the percutaneous absorption of topical formulations.[2][3][4][5][6]
Objective: To measure the rate and extent of a drug's penetration through a skin sample.
Apparatus:
-
Franz Diffusion Cell: Consists of a donor chamber, a receptor chamber, and a clamp to hold the skin membrane in place.[2][3][4][5][6] The receptor chamber is typically jacketed to allow for temperature control.[6]
-
Skin Membrane: Excised human or animal (e.g., porcine) skin is used. The stratum corneum, the primary barrier, should be intact.[6]
-
Receptor Fluid: A buffer solution (e.g., phosphate-buffered saline) that maintains sink conditions, meaning the concentration of the drug in the receptor fluid is kept low to mimic systemic circulation.[2]
-
Stirring Mechanism: A magnetic stir bar in the receptor chamber ensures the uniform distribution of the permeated drug.[6]
-
Temperature Control: The system is maintained at a physiological skin surface temperature, typically 32°C.[2]
Procedure:
-
Skin Preparation: Excised skin is carefully prepared, often by dermatoming to a specific thickness, and mounted on the Franz cell with the stratum corneum facing the donor chamber.[6]
-
Formulation Application: A precise amount of the topical formulation (e.g., cream, ointment) is applied to the surface of the skin in the donor chamber.[2]
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh, pre-warmed fluid.[7]
-
Analysis: The concentration of the drug in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[3]
-
Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of this curve. The permeability coefficient (Kp) can also be calculated.
Vasoconstrictor Assay (McKenzie-Stoughton Test)
This in vivo bioassay is used to determine the potency of topical corticosteroids by measuring their ability to cause skin blanching (vasoconstriction).[8][9][10]
Objective: To assess the bio-potency of a topical corticosteroid formulation, which is correlated with its percutaneous absorption and anti-inflammatory activity.
Procedure:
-
Subject Selection: Healthy human volunteers with skin that exhibits a clear vasoconstrictive response are selected.
-
Application: Small, defined areas of the test formulations are applied to the flexor surface of the forearms.
-
Occlusion (Optional): In some protocols, the application sites are covered with an occlusive dressing to enhance penetration.
-
Evaluation: After a specified period (e.g., 6-18 hours), the dressings are removed, and the degree of skin blanching at each site is visually assessed by trained evaluators at various time points. A scoring scale (e.g., 0-4, from no blanching to intense blanching) is used. Alternatively, a chromameter can be used for a more objective measurement of skin color change.
-
Data Analysis: The scores are summed or averaged to provide a quantitative measure of the vasoconstrictor potency.
Signaling Pathway
Both this compound and hydrocortisone butyrate exert their anti-inflammatory effects through the same mechanism of action: binding to and activating the glucocorticoid receptor (GR).[11][12][13][14]
Glucocorticoid Receptor Signaling Pathway:
-
Penetration and Binding: The corticosteroid molecule penetrates the cell membrane and binds to the glucocorticoid receptor (GR) in the cytoplasm, which is complexed with heat shock proteins (HSPs).[12][13]
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of the HSPs.[12][13] The activated GR-ligand complex then translocates into the nucleus.[11][12][13]
-
Gene Regulation: In the nucleus, the GR-ligand complex can act in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences called Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[11][13]
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby inhibiting the expression of pro-inflammatory genes (e.g., cytokines, chemokines, and adhesion molecules).[12][13]
-
The net result of these genomic effects is the suppression of the inflammatory response.
Visualizations
References
- 1. karger.com [karger.com]
- 2. alterlab.co.id [alterlab.co.id]
- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 4. scispace.com [scispace.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. Alternatives to Biological Skin in Permeation Studies: Current Trends and Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. remedypublications.com [remedypublications.com]
- 10. gmp-compliance.org [gmp-compliance.org]
- 11. Glucocorticoid Signaling - GeeksforGeeks [geeksforgeeks.org]
- 12. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Vasoconstrictor Assay as a Bioequivalence Measure for Hydrocortisone Valerate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The vasoconstrictor assay (VCA), or skin blanching assay, stands as a cornerstone in the evaluation of topical corticosteroid bioequivalence. This guide provides a comprehensive comparison of Hydrocortisone Valerate's performance within this framework, supported by experimental data and detailed protocols. It serves as a vital resource for researchers and professionals in drug development seeking to understand and apply this critical pharmacodynamic endpoint.
Comparative Performance of Topical Corticosteroids
The vasoconstrictor assay is a reliable method to determine the bioequivalence of generic topical corticosteroid formulations.[1] The degree of skin blanching, or vasoconstriction, is proportional to the potency of the corticosteroid and its ability to diffuse into the skin.[1] Topical corticosteroids are categorized into seven classes based on their potency, from Class I (super-potent) to Class VII (least potent).
This compound 0.2% is classified as a medium-potency topical corticosteroid (Class V).[2][3] For the purpose of this guide, its performance is compared with representative corticosteroids from other classes:
-
Clobetasol Propionate 0.05% (Class I - Super-potent)
-
Betamethasone Valerate 0.1% (Class III - High-potency)
-
Hydrocortisone 1% (Class VII - Low-potency)
While direct head-to-head studies with extensive quantitative data across all these agents are limited, their relative potency is well-established through decades of clinical use and vasoconstrictor assay screening.
Quantitative Data Summary
The following table summarizes the bioequivalence data for a test formulation of this compound 0.2% cream compared to its reference listed drug (RLD), Westcort® 0.2% cream. This data is derived from a pivotal bioequivalence study submitted to the FDA.[4]
| Product | Mean AUEC (0-24hr) | 90% Confidence Interval (CI) | Bioequivalence Outcome |
| Test: this compound 0.2% Cream | -25.36 | 84% - 98% | Bioequivalent |
| Reference: Westcort® 0.2% Cream | -27.91 |
AUEC (Area Under the Effect Curve) is a measure of the total vasoconstrictive effect over time. The values are negative as skin blanching is measured as a decrease in redness. The 90% CI for the ratio of the test to reference product's AUEC falls within the FDA's acceptance range of 80-125%.[4]
Experimental Protocols
The vasoconstrictor assay is a meticulous process involving a pilot study to determine the appropriate dose duration and a pivotal study to establish bioequivalence.[1][5]
Key Experiment: The Vasoconstrictor Assay for Bioequivalence
Objective: To compare the vasoconstrictor properties of a test topical corticosteroid formulation against a reference formulation to determine bioequivalence.
Methodology:
-
Subject Selection: Healthy adult subjects with fair skin who are known to be responsive to topical corticosteroids are selected.[5]
-
Pilot Dose-Duration-Response Study:
-
The reference product is applied to multiple small sites on the forearms of a small group of subjects for varying durations (e.g., 0.5, 1, 2, 4, 8, and 16 hours).[1]
-
Skin blanching is measured at specified time points after application removal (e.g., 2, 4, 6, 18, and 24 hours) using a chromameter, which quantifies changes in skin color.[1]
-
The data is used to model the dose-response curve and determine the ED50, the time required to produce 50% of the maximal vasoconstrictive response (Emax).[1][6]
-
-
Pivotal Bioequivalence Study:
-
A larger cohort of subjects is enrolled.
-
The test and reference products are applied to designated sites on the forearms for the ED50 duration determined in the pilot study.[1]
-
Untreated sites and sites with the reference product applied for shorter (0.5 x ED50) and longer (2 x ED50) durations are included as controls to ensure assay sensitivity.
-
Skin blanching is measured with a chromameter at multiple time points over 24 hours.
-
The Area Under the Effect Curve (AUEC) is calculated from the chromameter readings for both the test and reference products.[4]
-
Statistical analysis is performed to determine the 90% confidence interval for the ratio of the test and reference AUECs. If this interval falls within 80% to 125%, the products are considered bioequivalent.[1][4]
-
Signaling Pathways and Experimental Workflows
Corticosteroid-Induced Vasoconstriction Signaling Pathway
Topical corticosteroids exert their vasoconstrictive effect through a complex signaling cascade initiated by their binding to glucocorticoid receptors (GR) in the cytoplasm of endothelial and vascular smooth muscle cells. The activated GR translocates to the nucleus and modulates the expression of genes involved in vascular tone. A key mechanism is the inhibition of the production of the vasodilator nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS).[7][8][9] Concurrently, glucocorticoids may promote the production of the vasoconstrictor endothelin-1 (B181129) (ET-1).[10] The net effect is a narrowing of the dermal blood vessels, leading to the characteristic skin blanching.
Vasoconstrictor Assay Experimental Workflow
The successful execution of a vasoconstrictor assay to establish bioequivalence follows a structured workflow, from initial screening to final data analysis.
Logical Relationship for Bioequivalence Determination
The determination of bioequivalence using the vasoconstrictor assay is based on a logical progression of experimental steps and statistical validation, as outlined by regulatory agencies like the FDA.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Table: Relative Potency of Selected Topical Corticosteroids-Merck Manual Professional Edition [merckmanuals.com]
- 3. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. remedypublications.com [remedypublications.com]
- 6. A Novel Approach to Assess the Potency of Topical Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucocorticoids inhibit the expression of an inducible, but not the constitutive, nitric oxide synthase in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glucocorticoids inhibit the induction of nitric oxide synthase in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of inducible nitric oxide synthase gene expression by glucocorticoid-induced protein(s) in lipopolysaccharide-stimulated J774 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Autocrine production of endothelin-1 participates in the glucocorticoid-induced Ca2+ influx into vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Gene Expression Signatures of Corticosteroids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory gene expression profiles of different corticosteroids. By synthesizing data from various experimental studies, this document aims to offer objective insights into their molecular mechanisms, supporting research and drug development in inflammatory and autoimmune diseases.
Introduction: The Genomic Basis of Corticosteroid Anti-Inflammatory Action
Corticosteroids are a class of steroid hormones that are widely used for their potent anti-inflammatory and immunosuppressive effects.[1] Their therapeutic efficacy is primarily attributed to their ability to modulate the expression of a wide array of genes involved in the inflammatory cascade.[2] Natural and synthetic glucocorticoids, such as dexamethasone (B1670325), prednisolone, and hydrocortisone, exert their effects by binding to the cytosolic glucocorticoid receptor (GR).[3][4] This ligand-receptor complex translocates to the nucleus, where it acts as a ligand-dependent transcription factor to alter gene expression.[3][5]
The genomic effects of corticosteroids are broadly categorized into two main mechanisms:
-
Transactivation: The GR complex directly binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[1][6] This leads to the increased transcription of anti-inflammatory genes, such as Dual Specificity Phosphatase 1 (DUSP1), Glucocorticoid-Induced Leucine Zipper (GILZ, also known as TSC22D3), and FK506 Binding Protein 5 (FKBP5).[7][8][9]
-
Transrepression: The GR complex can inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[2][10] This interaction leads to the decreased expression of genes encoding pro-inflammatory cytokines (e.g., IL-5, IL-13), chemokines, and adhesion molecules.[2][11]
While these general mechanisms are common to all corticosteroids, differences in their chemical structure, receptor affinity, and pharmacokinetics can lead to distinct gene expression profiles and, consequently, variations in their therapeutic and side-effect profiles. This guide delves into these differences, providing a comparative overview based on available experimental data.
Comparative Analysis of Gene Expression Profiles
The following table summarizes the known effects of various corticosteroids on the expression of key anti-inflammatory and pro-inflammatory genes. It is important to note that the data is compiled from different studies using various cell types, concentrations, and experimental conditions; therefore, direct quantitative comparisons should be made with caution. The primary distinction often lies in the relative potency of the corticosteroids, with dexamethasone generally exhibiting a stronger effect at lower concentrations.[6]
| Corticosteroid | Key Upregulated Anti-Inflammatory Genes (Transactivation) | Key Downregulated Pro-Inflammatory Genes (Transrepression) | Cell Type/Model | Key Findings & References |
| Dexamethasone | DUSP1, GILZ (TSC22D3), FKBP5, SGK1 | IL-5, IL-13, NF-κB target genes | A549 (lung), Th2 cells, PBMCs, Rat Brain, Breast Epithelial Cells | Highly potent; suppresses type 2 cytokines more effectively than prednisolone; broadly upregulates anti-inflammatory genes and represses pro-inflammatory genes.[7][11][12][13][14] |
| Prednisolone | GILZ (TSC22D3), FKBP5, DUSP1, IL-10 | IL-4, IL-5, IL-13, CCL24, CCL26, MMP12 | CD4+ T lymphocytes, CD14+ monocytes, Severe Eosinophilic Asthma Patients | Broad anti-inflammatory effects, downregulating type-2 inflammation and chemotaxis-related genes. Less potent than dexamethasone in suppressing type 2 cytokines.[4][11][15][16] |
| Methylprednisolone | (Data not directly comparable) | (Data not directly comparable) | Rat Liver | Long-term treatment affects metabolic gene regulation. Slightly stronger than prednisone.[17][18] |
| Hydrocortisone (Cortisol) | (Data not directly comparable) | (Data not directly comparable) | Chicken Cerebellar Granule Neurons | Shows a greater overall integrated inhibition of IL-6 transcription compared to dexamethasone or corticosterone (B1669441) in some models.[19][20] |
| Fluticasone (B1203827) Propionate (B1217596) | (Data not directly comparable) | IL-3, IL-5, GM-CSF | Human T-cells, Bronchial Epithelial Cells | More potent than beclomethasone (B1667900) dipropionate in inhibiting allergen-induced T-cell cytokine production.[21][22] May have a higher risk of pneumonia compared to budesonide (B1683875) in COPD patients, potentially due to differential effects on immune defense genes.[18][23] |
| Beclomethasone Dipropionate | (Data not directly comparable) | IL-3, IL-5, GM-CSF | Human T-cells, Bronchial Epithelial Cells | Inhibits allergen-induced T-cell cytokine production in a concentration-dependent manner, but is less potent than fluticasone propionate.[22] |
| Budesonide | Lactotransferrin (LTF) | CXCL8, IFNB1, S100A8 | Bronchial Epithelial Cells | In some studies, budesonide shows a better profile in preserving airway epithelial barrier function and upregulating certain immune defense genes compared to fluticasone propionate.[18][23] |
Signaling Pathways and Experimental Workflows
The Glucocorticoid Receptor Signaling Pathway
Corticosteroids passively diffuse across the cell membrane and bind to the glucocorticoid receptor (GR) in the cytoplasm, which is complexed with heat shock proteins (HSPs). This binding causes the dissociation of HSPs and allows the GR-ligand complex to translocate into the nucleus. Inside the nucleus, the activated GR dimerizes and modulates gene expression by binding to GREs (transactivation) or by interfering with other transcription factors like NF-κB (transrepression).[4][5][7]
Experimental Workflow for Comparative Gene Expression Analysis
A typical workflow to compare the effects of different corticosteroids on gene expression involves cell culture, treatment, RNA extraction, and analysis using techniques like microarray or RNA-sequencing. The resulting data is then processed to identify differentially expressed genes.
Experimental Protocols
The following is a generalized methodology for in vitro comparison of corticosteroid effects on gene expression, synthesized from common practices in the field.[5][6][12]
Cell Culture and Treatment
-
Cell Lines: Human lung adenocarcinoma cells (A549) or peripheral blood mononuclear cells (PBMCs) are commonly used.[3][5] A549 cells are maintained in DMEM/F-12 medium supplemented with 10% fetal calf serum and antibiotics.[5]
-
Drug Preparation: Corticosteroids (e.g., Dexamethasone, Prednisolone) are dissolved in a suitable solvent like ethanol (B145695) or DMSO to create stock solutions.[6][16]
-
Treatment: Cells are seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the respective corticosteroids at desired concentrations (e.g., 1 µM) or a vehicle control.[12][16] Cells are incubated for various time points (e.g., 6 hours, 18 hours, 24 hours) to capture both early and late gene expression responses.[5][12]
RNA Extraction and Quantification
-
Total RNA is extracted from the treated and control cells using a standard method, such as a silica-based column purification kit (e.g., RNeasy kits).[5]
-
The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high purity and integrity.
Gene Expression Analysis
-
Microarray: Labeled complementary RNA (cRNA) is synthesized from the total RNA. This cRNA is then hybridized to a whole-genome microarray chip (e.g., Affymetrix, Agilent).[5][15] After washing and scanning, the raw fluorescence intensity data is collected.
-
RNA-Sequencing (RNA-Seq): RNA-Seq has become a common alternative to microarrays. Libraries are prepared from the RNA samples and sequenced on a high-throughput sequencing platform. This provides a more comprehensive and quantitative view of the transcriptome.[8][24]
Data Analysis
-
Normalization: Raw data from microarrays or RNA-Seq is normalized to remove technical variations between samples.[15]
-
Differential Expression Analysis: Statistical tests (e.g., moderated t-test) are applied to identify genes with significant changes in expression between the corticosteroid-treated groups and the vehicle control group.[16] A false discovery rate (FDR) is often applied to correct for multiple testing. Genes with an adjusted p-value below a certain threshold (e.g., <0.05) and a fold change greater than a specified value (e.g., >2) are considered differentially expressed.[16]
-
Functional Analysis: Pathway and gene ontology analyses are performed on the lists of differentially expressed genes to identify the biological pathways and functions that are most significantly affected by each corticosteroid.
Conclusion
The anti-inflammatory effects of corticosteroids are mediated by a complex interplay of gene transactivation and transrepression. While the overarching mechanism via the glucocorticoid receptor is shared, the potency and specific gene expression signatures can vary among different corticosteroids. Dexamethasone is consistently shown to be one of the most potent synthetic glucocorticoids, while inhaled corticosteroids like fluticasone propionate and budesonide exhibit differential effects on local immune responses in the airways.
This guide provides a framework for understanding these differences, supported by experimental data and methodologies. Further head-to-head transcriptomic studies under standardized conditions are necessary to fully delineate the unique molecular signatures of each corticosteroid. Such knowledge is crucial for optimizing therapeutic strategies, predicting patient responses, and developing next-generation anti-inflammatory drugs with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medrxiv.org [medrxiv.org]
- 5. Proinflammatory Actions of Glucocorticoids: Glucocorticoids and TNFα Coregulate Gene Expression In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Inferring molecular mechanisms of dexamethasone therapy in severe COVID-19 from existing transcriptomic data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Transcriptome Responses to Dexamethasone Depending on Dose and Glucocorticoid Receptor Sensitivity in the Liver [frontiersin.org]
- 9. Frontiers | GILZ as a Mediator of the Anti-Inflammatory Effects of Glucocorticoids [frontiersin.org]
- 10. Roles for the Mitogen-activated Protein Kinase (MAPK) Phosphatase, DUSP1, in Feedback Control of Inflammatory Gene Expression and Repression by Dexamethasone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Glucocorticoid Repression of Inflammatory Gene Expression Shows Differential Responsiveness by Transactivation- and Transrepression-Dependent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Checks and Balances: the Glucocorticoid Receptor and NFκB in Good Times and Bad - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Development of a Molecular Signature to Monitor Pharmacodynamic Responses Mediated by In Vivo Administration of Glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative analysis of acute and chronic corticosteroid pharmacogenomic effects in rat liver: Transcriptional dynamics and regulatory structures - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Budesonide and fluticasone propionate differentially affect the airway epithelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Transcriptional Regulation of Human Dual Specificity Protein Phosphatase 1 (DUSP1) Gene by Glucocorticoids | PLOS One [journals.plos.org]
- 20. Mineralocorticoid and glucocorticoid receptors differentially regulate NF-kappaB activity and pro-inflammatory cytokine production in murine BV-2 microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Fluticasone versus beclomethasone or budesonide for chronic asthma in adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Beclomethasone Has Lesser Suppressive Effects on Inflammation and Antibacterial Immunity Than Fluticasone or Budesonide in Experimental Infection Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. oncologyradiotherapy.com [oncologyradiotherapy.com]
Assessing the Relative Receptor Binding Affinity of Hydrocortisone Valerate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the glucocorticoid receptor (GR) binding affinity of Hydrocortisone Valerate (B167501) against other commonly used topical corticosteroids: Clobetasol Propionate, Betamethasone Dipropionate, and Triamcinolone Acetonide. The objective is to present a clear, data-driven assessment to aid in research and development.
Quantitative Comparison of Glucocorticoid Receptor Binding Affinity
The potency of a topical corticosteroid is significantly influenced by its binding affinity to the glucocorticoid receptor. A higher relative binding affinity (RBA) generally correlates with greater anti-inflammatory activity. The following table summarizes the available RBA data for the selected corticosteroids, with Dexamethasone serving as the reference standard (RBA = 100).
| Compound | Relative Binding Affinity (RBA) vs. Dexamethasone (RBA = 100) | Potency Class (US System) |
| Hydrocortisone Valerate | ~125 (Estimated) | Moderate (Class V) |
| Clobetasol Propionate | 1800 | Super-potent (Class I) |
| Betamethasone Dipropionate | 1300 | High (Class II) |
| Triamcinolone Acetonide | 186 | Moderate (Class IV/V) |
Note: RBA values can exhibit variability across different studies and experimental conditions.
Experimental Protocols: Determining Receptor Binding Affinity
The data presented in this guide is typically derived from competitive radioligand binding assays. This established method provides a quantitative measure of a compound's ability to bind to a specific receptor.
Competitive Radioligand Binding Assay
Objective: To determine the relative binding affinity of an unlabeled test compound (e.g., this compound) by measuring its ability to displace a radiolabeled ligand with known high affinity for the glucocorticoid receptor.
Methodology:
-
Receptor Preparation: A source of glucocorticoid receptors is prepared, typically from cytosolic extracts of tissues with high GR expression (e.g., rat liver or thymus) or from cell lines engineered to overexpress the human glucocorticoid receptor.
-
Radioligand: A high-affinity, radiolabeled glucocorticoid, such as [³H]dexamethasone, is used as the tracer.
-
Competitive Incubation: A fixed concentration of the radiolabeled ligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Equilibrium: The mixture is incubated for a sufficient period to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free (unbound) radioligand. Common methods include:
-
Charcoal Adsorption: Dextran-coated charcoal is added to the mixture, which adsorbs the free radioligand. Centrifugation then pellets the charcoal, leaving the receptor-bound radioligand in the supernatant.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the larger receptor-ligand complexes, while the free radioligand passes through.
-
-
Quantification: The amount of radioactivity in the supernatant (charcoal method) or on the filters (filtration method) is measured using a liquid scintillation counter. This measurement is proportional to the amount of radioligand bound to the receptor.
-
Data Analysis:
-
The data is plotted as the percentage of specific binding of the radioligand against the logarithm of the competitor concentration.
-
The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.
-
The equilibrium dissociation constant (Ki) of the test compound is calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
The Relative Binding Affinity (RBA) is then calculated by comparing the Ki of the test compound to the Ki of a reference standard (e.g., Dexamethasone).
-
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for a Competitive Radioligand Binding Assay.
References
Safety Operating Guide
Proper Disposal of Hydrocortisone Valerate: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Hydrocortisone (B1673445) Valerate, a synthetic corticosteroid, requires careful management and disposal to ensure laboratory safety and environmental protection. Although not typically classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), its potential health effects warrant a cautious approach to its disposal. This guide provides detailed procedural steps for the proper handling and disposal of Hydrocortisone Valerate in a laboratory setting.
Waste Classification and Disposal Overview
This compound is not found on the Environmental Protection Agency's (EPA) P or U lists of hazardous wastes. Therefore, it is generally considered a non-RCRA pharmaceutical waste.[1][2][3][4] However, Safety Data Sheets (SDS) for hydrocortisone and its derivatives indicate potential hazards, including suspected carcinogenicity and reproductive toxicity. Due to these potential health risks, landfilling is not a recommended disposal method. The environmentally preferred and safest method for disposing of non-RCRA pharmaceutical waste is incineration.[1][2] Some states may have more stringent regulations for the disposal of non-RCRA pharmaceuticals, and it is crucial to consult local and state guidelines.
Quantitative Data on Environmental Impact
While specific quantitative data on the environmental fate and toxicity of this compound is limited, information on the broader class of corticosteroids, including hydrocortisone, provides some insight.
| Parameter | Finding | Citation |
| Persistence | Data is lacking to definitively determine persistence, so it cannot be excluded that hydrocortisone is persistent in the environment. | [5] |
| Bioaccumulation | Hydrocortisone has a low potential for bioaccumulation. | [5] |
| Toxicity | Due to a lack of data, it cannot be excluded that hydrocortisone is toxic to aquatic life. | [5] |
| Environmental Risk | While data is incomplete, current models and environmental levels suggest a low risk for hydrocortisone. | [5] |
Given the uncertainties, a precautionary approach to disposal is warranted to minimize environmental release.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound from the point of generation to final disposal.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound, including nitrile gloves, a lab coat, and safety glasses.
2. Segregation of Waste:
-
At the point of generation, segregate this compound waste from other waste streams.
-
This includes unused or expired pure drug, contaminated labware (e.g., vials, syringes, pipette tips), and contaminated PPE.
3. Waste Container Selection and Labeling:
-
Use a designated, leak-proof waste container clearly labeled for "Non-RCRA Pharmaceutical Waste for Incineration."[2]
-
Containers are often white with blue lids to distinguish them from other waste streams.[2]
-
The label should also include the name of the waste: "this compound Waste."
4. Accumulation and Storage:
-
Store the sealed waste container in a secure, designated area away from general laboratory traffic.
-
Follow your facility's guidelines for the temporary storage of pharmaceutical waste.
5. Disposal Procedure:
-
Do not dispose of this compound down the drain or in the regular trash.
-
Arrange for the collection of the "Non-RCRA Pharmaceutical Waste for Incineration" container by a licensed hazardous waste or medical waste disposal contractor.
-
Ensure the contractor is aware of the contents of the container and is permitted to transport and incinerate pharmaceutical waste.
6. Spill Cleanup:
-
In the event of a spill, wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the contaminated absorbent material and place it in the designated "Non-RCRA Pharmaceutical Waste for Incineration" container.
-
Clean the spill area with soap and water.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to both human health and the environment. Always consult your institution's specific safety and waste management protocols.
References
- 1. usbioclean.com [usbioclean.com]
- 2. Handling Non-Hazardous Pharmaceutical Waste | Eco Medical [ecomedicalwaste.com]
- 3. What Is Non-Hazardous Pharmaceutical Waste & How to Dispose of it - INGENIUM [pureingenium.com]
- 4. trihazsolutions.com [trihazsolutions.com]
- 5. Hydrocortisone - Janusinfo.se [janusinfo.se]
Safeguarding Your Research: A Guide to Handling Hydrocortisone Valerate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling potent compounds like Hydrocortisone Valerate (B167501). Adherence to strict protocols for personal protective equipment (PPE), handling, and disposal is critical to minimize exposure risk and maintain a secure research environment. This guide provides essential, step-by-step information for the safe management of Hydrocortisone Valerate in a laboratory setting.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE is the primary defense against exposure to hazardous chemicals. When handling this compound, especially in its powdered form, the following equipment is mandatory.
Summary of Recommended Personal Protective Equipment
| Equipment | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a full-face shield.[1][2] | Protects eyes from dust, splashes, and accidental contact.[3] |
| Hand Protection | Double-gloving with nitrile gloves is recommended.[3] | Prevents skin contact and absorption.[3] Gloves should be changed frequently.[3] |
| Body Protection | A dedicated, buttoned lab coat with elastic cuffs or impervious clothing.[1][3] | Minimizes skin exposure to the compound.[4] |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher is recommended for handling powder.[3] A full-face respirator should be used if exposure limits are exceeded.[1] | Protects against the inhalation of fine particles and potential respiratory tract irritation.[3][4] |
Note: Specific safety data for this compound is limited. The recommendations are based on guidelines for handling potent corticosteroids and structurally similar compounds.[3]
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound ensures safety at every stage. The following protocols outline the key steps from preparation to final disposal.
1. Engineering Controls and Preparation
-
Ventilation: Always handle this compound powder within a primary engineering control such as a certified chemical fume hood or a ventilated balance enclosure (VBE) to keep airborne concentrations low.[3][4]
-
Decontamination: Ensure all surfaces and equipment are clean before and after handling.
-
Pre-Use Check: Obtain and read all safety instructions and the Safety Data Sheet (SDS) before use.[1]
2. Handling and Experimental Procedures
-
Weighing: Conduct all weighing operations within the ventilated enclosure to minimize dust formation and inhalation exposure.[1][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling the compound.[5][6] Avoid contact with eyes, skin, and clothing.[4]
-
Solution Preparation: When preparing solutions, add the solvent to the weighed powder within the engineering control.[3] Ensure vials are securely capped before mixing.[3]
3. Accidental Release Measures
-
Spills: In case of a spill, avoid dust formation.[1]
-
Containment: Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[4]
-
Ventilation: Ensure adequate ventilation in the area of the spill.
-
Environmental Protection: Prevent the spillage from entering drains or waterways.[1][7]
4. First-Aid Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Seek medical attention.[4]
-
Skin Contact: Remove contaminated clothing immediately.[1] Flush the affected skin with large amounts of water.[4][6]
-
Inhalation: Move the individual to fresh air immediately.[1][4]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting unless directed by medical personnel.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Dispose of unused this compound and contaminated materials at an approved waste disposal facility in accordance with federal, state, and local environmental regulations.[1][6][7]
-
Container Disposal: Empty containers should be disposed of according to official regulations.
-
Household Disposal (Not Recommended for Labs): If laboratory disposal services are unavailable, follow FDA guidelines for household drug disposal. This involves mixing the substance with an undesirable material like dirt or coffee grounds, placing it in a sealed container, and discarding it in the trash.[8][9]
Quantitative Safety Data
While a specific Occupational Exposure Limit (OEL) for this compound has not been established, it is prudent to handle it as a potent compound. Data from similar corticosteroids can provide guidance.
| Parameter | Recommended Limit/Guideline | Source/Rationale |
| Occupational Exposure Limit (OEL) | Aim for an air concentration well below 0.02 mg/m³ | Based on the OEL for Dexamethasone, a similar potent corticosteroid.[3] |
Visual Workflow for Handling this compound
The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. This compound (topical application route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. lupin.com [lupin.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fda.gov [fda.gov]
- 9. Medication disposal: How-to guide for different types [medicalnewstoday.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
